molecular formula C66H106F8O29 B6352247 Bis-PEG25-TFP ester

Bis-PEG25-TFP ester

Número de catálogo: B6352247
Peso molecular: 1515.5 g/mol
Clave InChI: HQSOBXPMQQXXKC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Bis-PEG25-TFP ester is a useful research compound. Its molecular formula is C66H106F8O29 and its molecular weight is 1515.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1514.6692026 g/mol and the complexity rating of the compound is 1660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H106F8O29/c67-55-53-56(68)62(72)65(61(55)71)102-59(75)1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-60(76)103-66-63(73)57(69)54-58(70)64(66)74/h53-54H,1-52H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSOBXPMQQXXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H106F8O29
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Bis-PEG25-TFP Ester in Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG25-TFP ester is a homobifunctional crosslinking agent integral to modern biochemical and pharmaceutical research. This guide provides a comprehensive overview of its chemical properties, mechanisms of action, and diverse applications. It is designed to be a technical resource, offering detailed protocols and insights for its effective use in protein-protein interaction studies, drug delivery systems, and the development of antibody-drug conjugates (ADCs).

Core Properties and Mechanism of Action

This compound is characterized by two tetrafluorophenyl (TFP) ester reactive groups located at either end of a 25-unit polyethylene glycol (PEG) spacer.[1][2] This structure imparts unique properties that are highly advantageous in bioconjugation.

The TFP esters are highly reactive towards primary and secondary amines, which are readily available on the surface of proteins and other biomolecules, such as the ε-amino group of lysine residues.[3][4] The reaction between the TFP ester and an amine results in the formation of a stable amide bond, covalently linking the target molecules.[3] A significant advantage of TFP esters over the more commonly used N-hydroxysuccinimide (NHS) esters is their enhanced stability against hydrolysis, particularly at neutral to basic pH. This increased stability leads to more efficient and reproducible conjugation reactions.

The PEG spacer, a long hydrophilic chain, offers several benefits. It increases the water solubility of the crosslinker and the resulting conjugate, which can be crucial when working with hydrophobic molecules. Furthermore, the PEG chain can reduce the immunogenicity of the conjugated molecule and improve its pharmacokinetic properties in therapeutic applications.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various suppliers.

PropertyValueReference(s)
Molecular Weight ~1515.6 g/mol
Chemical Formula C66H106F8O29
Purity >95%
Spacer Arm Length Approximately 9.3 nm (93 Å)
Reactive Groups 2 x Tetrafluorophenyl (TFP) Ester
Target Functional Group Primary and Secondary Amines
Storage Conditions -20°C, protected from moisture

Key Applications in Biochemistry and Drug Development

Protein-Protein Interaction Studies

Homobifunctional crosslinkers like this compound are invaluable tools for elucidating protein-protein interactions within their native context. By covalently linking proteins that are in close proximity, researchers can "capture" transient or weak interactions for subsequent analysis by techniques such as mass spectrometry. The general workflow for such an experiment is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis A Protein Complex in Solution or Cell Lysate B Addition of This compound A->B C Incubation (Crosslinking Reaction) B->C D Quenching of Unreacted Crosslinker C->D E SDS-PAGE Analysis of Crosslinked Products D->E F Excision and In-gel Digestion of Crosslinked Bands E->F G Mass Spectrometry (LC-MS/MS) F->G H Data Analysis to Identify Crosslinked Peptides and Proteins G->H

Workflow for Protein-Protein Interaction Analysis.
Development of Antibody-Drug Conjugates (ADCs)

This compound can be utilized as a linker in the synthesis of ADCs. In this application, one TFP ester can react with an amine on the antibody, while the other can be used to attach a cytotoxic drug, either directly or through further chemical modification. The PEG spacer in this context can enhance the solubility and stability of the ADC.

ADC_Synthesis Antibody Antibody -NH2 Intermediate Antibody-Linker Conjugate Antibody-NH-CO-PEG25-TFP Antibody->Intermediate Reaction 1 Crosslinker This compound TFP-PEG25-TFP Crosslinker->Intermediate Drug Cytotoxic Drug -NH2 ADC Antibody-Drug Conjugate Antibody-NH-CO-PEG25-CO-NH-Drug Drug->ADC Intermediate->ADC Reaction 2

Conceptual diagram of ADC synthesis.
PEGylation of Nanoparticles for Drug Delivery

The surface modification of nanoparticles with PEG, a process known as PEGylation, is a widely used strategy to improve their performance in drug delivery. PEGylation can shield nanoparticles from the immune system, reduce aggregation, and prolong their circulation time in the bloodstream. This compound can be used to crosslink amine-functionalized nanoparticles or to attach targeting ligands to the nanoparticle surface.

Experimental Protocols

The following are detailed methodologies for common applications of TFP ester crosslinkers, adapted for this compound.

Protocol 1: Crosslinking of Proteins in Solution

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • SDS-PAGE reagents

  • Mass spectrometry-grade reagents for downstream analysis

Procedure:

  • Prepare a stock solution of the crosslinker: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 25 mM. This stock solution should be prepared fresh before each use.

  • Prepare the protein solution: Dissolve the protein(s) to be crosslinked in the chosen amine-free buffer at a concentration of 1-5 mg/mL.

  • Initiate the crosslinking reaction: Add the this compound stock solution to the protein solution to achieve a final crosslinker concentration of 1-2 mM. The optimal molar excess of the crosslinker over the protein will need to be determined empirically but a 20- to 50-fold molar excess is a good starting point.

  • Incubate the reaction: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench the reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analyze the results: The crosslinked protein mixture can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species. For identification of the crosslinked sites, the bands of interest can be excised, digested, and analyzed by mass spectrometry.

Protocol 2: Cell Surface Protein Crosslinking

Materials:

  • Suspension or adherent cells

  • Amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Cell lysis buffer

  • Reagents for downstream analysis (e.g., immunoprecipitation, western blotting)

Procedure:

  • Prepare cells: Harvest cells and wash them three times with ice-cold, amine-free PBS to remove any amine-containing media components. Resuspend the cells in the same buffer at a concentration of approximately 25 x 10^6 cells/mL.

  • Prepare the crosslinker stock solution: As described in Protocol 1.

  • Initiate crosslinking: Add the this compound stock solution to the cell suspension to a final concentration of 1-3 mM.

  • Incubate: Gently mix and incubate the cell suspension for 30 minutes at 4°C to minimize internalization of the crosslinker.

  • Quench the reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at 4°C.

  • Cell lysis and analysis: Pellet the cells by centrifugation and wash once with quenching buffer. Lyse the cells using a suitable lysis buffer. The cell lysate can then be used for downstream applications such as immunoprecipitation to isolate crosslinked complexes, followed by western blotting or mass spectrometry to identify the interacting partners.

Conclusion

This compound is a versatile and efficient tool for a wide range of applications in biochemistry and drug development. Its enhanced stability, coupled with the beneficial properties of the PEG spacer, makes it a superior choice for crosslinking studies, the development of advanced therapeutics like ADCs, and the functionalization of nanoparticles. The detailed protocols and technical information provided in this guide are intended to facilitate the successful implementation of this powerful reagent in your research endeavors.

References

Bis-PEG25-TFP Ester: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of Bis-PEG25-TFP ester, a homobifunctional crosslinking agent. It details the chemical structure, physicochemical properties, mechanism of action, and common experimental protocols for its use in bioconjugation.

Core Concepts and Chemical Structure

This compound is a chemical crosslinker used to covalently link molecules that possess primary or secondary amine groups.[1][2] It belongs to the class of homobifunctional crosslinkers, meaning it has two identical reactive groups at either end of a spacer molecule.[3][4]

The structure consists of three key components:

  • Two Tetrafluorophenyl (TFP) Ester Groups: These are the amine-reactive moieties. The 2,3,5,6-tetrafluorophenyl ester is an excellent leaving group, facilitating the reaction with nucleophilic primary amines (e.g., the ε-amine of a lysine residue) to form a stable amide bond.[5]

  • A Polyethylene Glycol (PEG) Spacer: The central spacer is a discrete PEG (dPEG®) chain composed of 25 ethylene glycol units. This hydrophilic chain enhances the water solubility of the reagent and the resulting conjugate, which can help reduce aggregation and immunogenicity.

  • Homobifunctional Architecture: The presence of a TFP ester at each end of the PEG chain allows for the crosslinking of two different molecules or the intramolecular crosslinking of a single large molecule.

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are based on commercially available reagents and may vary slightly between suppliers.

PropertyValueReference(s)
Chemical Formula C₆₆H₁₀₆F₈O₂₉
Molecular Weight (MW) 1515.52 g/mol
CAS Number 2567199-52-2
Purity >95% - 98%
Spacer Arm Length 93.0 Å (79 atoms)
Appearance White to off-white solid or liquid
Solubility Soluble in DMSO, DMF, DMAC, Acetonitrile, Methylene Chloride
Reactive Groups 2 x Tetrafluorophenyl (TFP) Ester
Target Functionality Primary and Secondary Amines (-NH₂)

Mechanism of Action and Advantages

This compound reacts with primary or secondary amines via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the TFP ester, leading to the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol as a byproduct. The optimal pH for this reaction is typically between 7 and 9.

A significant advantage of TFP esters is their enhanced stability against hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters.

  • Increased Hydrolytic Stability: TFP esters are less susceptible to spontaneous hydrolysis in aqueous, basic conditions. While an NHS ester may have a half-life of minutes at pH 8, a TFP ester can remain stable for several hours, resulting in higher conjugation efficiency and better reproducibility.

  • Higher Efficiency: The reduced rate of hydrolysis, a major competing side reaction, means that more of the crosslinker is available to react with the target amine groups, leading to a more efficient overall conjugation.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Crosslinker TFP-OOC-(PEG₂₅)-COO-TFP This compound Reaction Amine-Reactive Crosslinking (pH 7-9) Crosslinker->Reaction Protein R₁-NH₂ Protein 1 R₂-NH₂ Protein 2 Protein->Reaction Conjugate R₁-NHOC-(PEG₂₅)-CONH-R₂ Crosslinked Conjugate Byproduct 2 x 2,3,5,6-Tetrafluorophenol Reaction->Conjugate Reaction->Byproduct

Diagram 1: Reaction pathway of this compound with amine-containing molecules.

Experimental Protocols

The following is a generalized protocol for protein crosslinking using this compound. Optimization, particularly regarding the molar ratio of crosslinker to protein, may be required.

  • Protein Sample: Dissolved in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.0-9.0. Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction.

  • This compound

  • Anhydrous Solvent: High-purity, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare the crosslinker stock solution.

  • Quenching Buffer: A buffer containing a high concentration of a primary amine, such as 1M Tris-HCl, pH 7.5.

  • Purification System: Dialysis cassettes or size-exclusion chromatography (SEC) columns for removing excess crosslinker and byproducts.

  • Prepare Stock Solution: Immediately before use, prepare a stock solution of this compound. The reagent is hygroscopic and should be handled in a dry environment. Dissolve the reagent in anhydrous DMSO or DMF to a desired concentration (e.g., 10-50 mM).

  • Prepare Protein: Ensure the protein solution is at the desired concentration (e.g., 1-10 mg/mL) in the appropriate amine-free conjugation buffer.

  • Initiate Reaction: Add a calculated amount of the crosslinker stock solution to the protein solution to achieve a specific molar excess (e.g., 10- to 50-fold molar excess over the protein). Add the stock solution slowly while gently vortexing.

  • Incubation: Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2 hours at 4°C. Incubation times may be extended (e.g., up to 24 hours) for less concentrated samples.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purify Conjugate: Remove unreacted crosslinker, the TFP byproduct, and quenching buffer components via dialysis, diafiltration, or SEC.

  • Analysis: Analyze the resulting conjugate using appropriate techniques such as SDS-PAGE (to observe shifts in molecular weight), mass spectrometry, or functional assays.

Experimental_Workflow A 1. Prepare Protein Solution (Amine-Free Buffer, pH 7-9) C 3. Mix & Incubate (e.g., 30 min @ RT) A->C B 2. Prepare Crosslinker Stock (Anhydrous DMSO/DMF) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Purify Conjugate (Dialysis or SEC) D->E F 6. Analyze Product (SDS-PAGE, MS, etc.) E->F

Diagram 2: General experimental workflow for protein crosslinking.

Storage and Handling

  • Storage: Store the reagent at -20°C, protected from light and moisture. It is advisable to store it under an inert gas (e.g., argon or nitrogen) and with a desiccant.

  • Handling: this compound is hygroscopic. Always allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture. Prepare stock solutions in anhydrous solvent immediately before use and discard any unused solution, as the ester will hydrolyze over time in the presence of trace water.

References

An In-Depth Technical Guide to the Mechanism of Action for Bis-PEG25-TFP Ester Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, benefits, and practical application of Bis-PEG25-TFP ester crosslinkers. These homobifunctional crosslinkers are increasingly utilized in bioconjugation, drug delivery, and proteomics due to their enhanced stability and efficiency in forming covalent bonds between molecules containing primary amines.

Core Mechanism of Action: Amine-Reactive Crosslinking

This compound is a homobifunctional crosslinker, meaning it possesses two identical tetrafluorophenyl (TFP) ester reactive groups at either end of a 25-unit polyethylene glycol (PEG) spacer. The core function of this crosslinker is to covalently link two molecules that each present a primary amine (-NH2) functional group.

The fundamental reaction is a nucleophilic acyl substitution. A primary amine from a target molecule acts as a nucleophile, attacking the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of tetrafluorophenol as a leaving group.[1][2][3] Because the crosslinker has two such reactive groups, it can effectively "bridge" two amine-containing molecules.

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of the TFP ester.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The carbonyl double bond reforms, leading to the expulsion of the tetrafluorophenoxy group, a good leaving group due to the electron-withdrawing nature of the fluorine atoms.

  • Amide Bond Formation: A stable amide bond is created between the target molecule and the PEG spacer.

  • Second Conjugation: The process is repeated with the second TFP ester group on the other end of the PEG spacer, reacting with a primary amine on a second target molecule.

This mechanism is particularly effective for crosslinking proteins, as the side chains of lysine residues and the N-terminus of polypeptides contain primary amines.

The Advantage of TFP Esters over NHS Esters

While N-hydroxysuccinimide (NHS) esters are also commonly used for amine-reactive crosslinking, TFP esters offer significant advantages, primarily their increased resistance to hydrolysis, especially under neutral to basic pH conditions.[1][4] This enhanced stability directly translates to higher conjugation efficiency, as the crosslinker remains active for a longer period in aqueous reaction buffers, allowing more time for the desired reaction with the target amine to occur.

A competing side reaction for any active ester is hydrolysis, where water molecules attack the carbonyl carbon, leading to the cleavage of the active ester and rendering the crosslinker inactive. This hydrolysis is more pronounced at higher pH values, which are often optimal for ensuring that the target primary amines are deprotonated and thus more nucleophilic.

Quantitative Comparison of Hydrolysis Rates

The superior stability of TFP esters compared to NHS esters has been quantified. The following table summarizes the pseudo-first-order rate constants (k') and half-lives (t½) for the hydrolysis of TFP and NHS esters on a self-assembled monolayer at various pH levels.

pHEster TypeRate Constant (k') (s⁻¹)Half-life (t½) (min)
7.0TFP1.1 x 10⁻⁵1050
7.0NHS2.1 x 10⁻⁵550
8.0TFP3.8 x 10⁻⁵304
8.0NHS1.1 x 10⁻⁴105
10.0TFP2.0 x 10⁻⁴58
10.0NHS1.8 x 10⁻³6.5

Data sourced from Lockett et al. (2008), Langmuir. Note: While this data is for TFP and NHS esters on a self-assembled monolayer, it provides a strong indication of the relative stability in aqueous environments.

As the data indicates, the half-life of the TFP ester is significantly longer than that of the NHS ester at all pH values tested, with the difference being most pronounced at the more basic pH of 10.0, where the TFP ester is almost nine times more stable. This increased stability allows for more controlled and efficient conjugation reactions. Studies have shown that this can lead to a five-fold greater surface density of immobilized DNA when using TFP esters compared to NHS esters at pH 10.

The Role of the PEG25 Spacer

The polyethylene glycol (PEG) spacer is a critical component of the this compound crosslinker, imparting several beneficial properties:

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, which is particularly advantageous when working with hydrophobic molecules.

  • Reduced Aggregation: By creating a hydrophilic shell around the conjugate, the PEG spacer can help to prevent aggregation, a common issue in bioconjugation.

  • Flexibility and Reduced Steric Hindrance: The long, flexible PEG25 chain provides a significant spatial separation between the two conjugated molecules, minimizing steric hindrance and preserving the biological activity of the conjugated molecules.

  • Low Immunogenicity: PEG is known for its low immunogenicity, making it a suitable choice for in vivo applications, such as the development of antibody-drug conjugates (ADCs).

Visualizing the Mechanism and Workflow

Signaling Pathway Diagram

Reaction_Mechanism cluster_reactants Reactants cluster_reaction1 First Conjugation cluster_reaction2 Second Conjugation Bis_PEG25_TFP This compound (R-O-TFP) Intermediate1 Tetrahedral Intermediate Bis_PEG25_TFP->Intermediate1 Primary_Amine1 Primary Amine 1 (Molecule A-NH2) Primary_Amine1->Intermediate1 Nucleophilic Attack Product1 Mono-conjugated Product (A-NH-CO-R) Intermediate1->Product1 Amide Bond Formation Leaving_Group1 Tetrafluorophenol (TFP-OH) Intermediate1->Leaving_Group1 Leaving Group Departure Intermediate2 Tetrahedral Intermediate Product1->Intermediate2 Primary_Amine2 Primary Amine 2 (Molecule B-NH2) Primary_Amine2->Intermediate2 Nucleophilic Attack Final_Product Crosslinked Product (A-NH-CO-R-CO-NH-B) Intermediate2->Final_Product Amide Bond Formation Leaving_Group2 Tetrafluorophenol (TFP-OH) Intermediate2->Leaving_Group2 Leaving Group Departure

Caption: Reaction mechanism of this compound with primary amines.

Experimental Workflow Diagram

Experimental_Workflow Start Start Prepare_Reagents Prepare Amine-Containing Molecules and this compound Stock Solution Start->Prepare_Reagents Reaction_Setup Combine Reactants in Amine-Free Buffer (e.g., PBS, HEPES) at pH 7-9 Prepare_Reagents->Reaction_Setup Incubation Incubate at Room Temperature or 4°C Reaction_Setup->Incubation Quenching Quench Reaction with Excess Primary Amine (e.g., Tris, Glycine) Incubation->Quenching Purification Purify Conjugate (e.g., Dialysis, SEC) Quenching->Purification Analysis Analyze Product (e.g., SDS-PAGE, Mass Spectrometry) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for crosslinking with this compound.

Experimental Protocols

The following are generalized protocols for protein-protein crosslinking using this compound. Optimization is recommended for specific applications.

Materials
  • Purified protein(s) with primary amines in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column).

Protocol 1: Crosslinking in Solution
  • Prepare Protein Solution:

    • Dissolve the protein(s) in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare Crosslinker Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.

  • Initiate Crosslinking Reaction:

    • Add the crosslinker stock solution to the protein solution to achieve a final molar excess of 20- to 50-fold over the protein. The optimal ratio should be determined empirically.

    • Mix thoroughly by gentle vortexing or inversion.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times may be explored due to the higher stability of the TFP ester.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted crosslinker.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess crosslinker and quenching buffer by dialysis against an appropriate buffer or by using a desalting column.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Cell Surface Crosslinking
  • Cell Preparation:

    • Harvest cells and wash them three times with ice-cold, amine-free buffer (e.g., PBS, pH 7.4) to remove any amine-containing media components.

    • Resuspend the cells in the same buffer to a concentration of approximately 25 x 10⁶ cells/mL.

  • Prepare Crosslinker Stock Solution:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO as described in Protocol 1.

  • Initiate Crosslinking:

    • Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.

    • Mix gently.

  • Incubation:

    • Incubate for 30 minutes at 4°C or on ice to minimize internalization of the crosslinker.

  • Quench the Reaction:

    • Add quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes on ice.

  • Cell Lysis and Analysis:

    • Pellet the cells and proceed with your standard cell lysis and protein analysis protocols.

Conclusion

This compound crosslinkers offer a robust and efficient method for covalently linking molecules containing primary amines. Their enhanced stability against hydrolysis compared to traditional NHS esters provides a significant advantage, leading to higher yields and more reproducible results. The inclusion of a PEG spacer further enhances their utility by improving solubility and reducing steric hindrance. This combination of features makes Bis-PEG25-TFP esters a valuable tool for researchers and professionals in drug development and various fields of life science research.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Bis-PEG25-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, reactivity, and handling of Bis-PEG25-TFP ester, a homobifunctional crosslinking agent. This document is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation, offering detailed information for the successful application of this reagent.

Core Physicochemical Properties

This compound is a polyethylene glycol (PEG) linker featuring a tetrafluorophenyl (TFP) ester at both ends of a 25-unit discrete PEG (dPEG®) chain.[1][2] This homobifunctional design allows for the crosslinking of molecules containing primary or secondary amines.[2][3] The PEG chain enhances the solubility of conjugated molecules in aqueous solutions.[1]

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 1515.52 Da
Chemical Formula C₆₆H₁₀₆F₈O₂₉
CAS Number 2567199-52-2
Purity >95% or >98%
Spacer Arm 79 atoms, 93.0 Å
Appearance White to off-white solid
Solubility Soluble in Methylene chloride, Acetonitrile, DMAC, DMSO
Storage Conditions -20°C, sealed under an inert atmosphere, protected from moisture

Reactivity and Stability

The terminal TFP esters of this compound are reactive towards primary and secondary amine groups, forming stable amide bonds. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the TFP ester, leading to the release of 2,3,5,6-tetrafluorophenol.

TFP esters are noted to be more stable against hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, which can lead to higher coupling efficiencies in aqueous buffers. The optimal pH for the reaction of TFP esters with amines is generally above 7.5.

Below is a diagram illustrating the reaction mechanism.

G cluster_reactants Reactants cluster_products Products bis_peg R¹-OOC-(PEG₂₅)-COO-R¹ (this compound) conjugate Biomolecule-NHCO-(PEG₂₅)-CONH-Biomolecule (Crosslinked Product) bis_peg->conjugate + 2 x H₂N-Biomolecule (pH > 7.5) biomolecule H₂N-Biomolecule r1_label R¹ = Tetrafluorophenyl byproduct 2 x R¹-OH (Tetrafluorophenol) G prep_protein Prepare Protein Solution (2-5 mg/mL in PBS) conjugate Mix and Incubate (1-2h at RT or overnight at 4°C) prep_protein->conjugate prep_linker Prepare this compound (10 mM in anhydrous DMSO) prep_linker->conjugate quench Quench Reaction (Optional, with Tris buffer) conjugate->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analyze Analyze Product purify->analyze G start Purified Conjugate sec Size-Exclusion Chromatography (SEC) (Separation by size) start->sec rp_hplc Reversed-Phase HPLC (Purity assessment) start->rp_hplc ms Mass Spectrometry (MS) (Confirm MW and degree of labeling) sec->ms cad HPLC with Charged Aerosol Detection (Quantification) rp_hplc->cad final_char Fully Characterized Product ms->final_char cad->final_char

References

Bis-PEG25-TFP ester molecular weight and spacer arm length

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG25-TFP ester, a homobifunctional crosslinking reagent. It is designed to furnish researchers, scientists, and professionals in the field of drug development with the essential technical data and procedural concepts for the effective application of this compound in bioconjugation.

Core Properties of this compound

This compound is a valuable tool in bioconjugation, featuring a discrete polyethylene glycol (dPEG®) spacer arm flanked by two tetrafluorophenyl (TFP) ester terminal groups.[1][2][3] This structure allows for the covalent crosslinking of molecules containing primary or secondary amine groups.[1][2] The TFP esters offer enhanced stability against hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to higher efficiency in conjugation reactions. The polyethylene glycol (PEG) chain enhances the water solubility of the molecule and any conjugate it forms.

Quantitative Data Summary

The key quantitative specifications for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 1515.52 g/mol ; 1515.6 g/mol ,
Chemical Formula C₆₆H₁₀₆F₈O₂₉
Spacer Arm Length 93.0 Å
Spacer Arm Atoms 79
Purity > 95%; > 98%,

General Experimental Protocol for Bioconjugation

While specific experimental conditions will vary depending on the molecules to be conjugated, the following provides a general workflow for a typical crosslinking reaction using this compound.

Materials:

  • This compound

  • Biomolecule 1 (containing amine groups, e.g., a protein)

  • Biomolecule 2 (containing amine groups, e.g., another protein, peptide, or small molecule)

  • Amine-free reaction buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5)

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the crosslinker by dissolving it in an anhydrous organic solvent such as DMSO or DMF immediately before use. Do not prepare aqueous stock solutions for storage as the TFP ester is susceptible to hydrolysis.

  • Biomolecule Preparation: Ensure the biomolecules to be conjugated are in an appropriate amine-free buffer at the desired concentration. Buffers containing primary amines like Tris or glycine will compete with the target reaction and should be avoided.

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the solution containing the biomolecule(s). The optimal pH for the reaction with primary amines is typically between 7.0 and 7.5.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 30 minutes to 2 hours), with gentle mixing. Reaction time and temperature are critical parameters that may require optimization.

  • Quenching: Stop the reaction by adding a quenching reagent that contains primary amines, such as Tris or glycine, to consume any unreacted TFP esters.

  • Purification: Remove excess crosslinker and unreacted biomolecules, and purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful crosslinking and determine the conjugation efficiency.

Visualizing the Bioconjugation Workflow

The following diagram illustrates the general workflow for a bioconjugation experiment using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction reagent_prep Prepare Bis-PEG25-TFP Ester Stock Solution (anhydrous solvent) conjugation Add Crosslinker to Biomolecule Solution (pH 7.2-7.5) reagent_prep->conjugation biomolecule_prep Prepare Biomolecules in Amine-Free Buffer biomolecule_prep->conjugation incubation Incubate Reaction Mixture (e.g., 1 hour at RT) conjugation->incubation quenching Quench Reaction (e.g., with Tris buffer) incubation->quenching purification Purify Conjugate (e.g., SEC) quenching->purification analysis Analyze Conjugate (e.g., SDS-PAGE, MS) purification->analysis

General workflow for bioconjugation with this compound.
Logical Relationship of Reaction Components

The diagram below illustrates the fundamental reaction between the this compound and amine-containing biomolecules.

G cluster_reactants Reactants cluster_product Product biomolecule_a Biomolecule A (-NH2) conjugate Biomolecule A - PEG25 - Biomolecule B (Stable Amide Bonds) biomolecule_a->conjugate reacts with crosslinker This compound crosslinker->conjugate crosslinks biomolecule_b Biomolecule B (-NH2) biomolecule_b->conjugate reacts with

Reaction schematic of this compound with amine-containing biomolecules.

References

An In-depth Technical Guide to the Reactivity of TFP Esters with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of 2,3,5,6-Tetrafluorophenyl (TFP) esters with primary amines, a cornerstone of modern bioconjugation chemistry. TFP esters have emerged as highly efficient reagents for the acylation of primary amines, offering distinct advantages in stability and reliability, particularly in aqueous environments common in biological research and drug development. This document delves into the core principles of this reaction, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their conjugation strategies.

Introduction to TFP Esters in Bioconjugation

Tetrafluorophenyl esters are activated esters widely employed for the covalent modification of primary amines in biomolecules such as proteins, peptides, and oligonucleotides.[1] The reaction between a TFP ester and a primary amine results in the formation of a stable amide bond, effectively linking a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin tag) to the target biomolecule.[2][3]

The primary amino groups targeted in proteins are typically the ε-amino group of lysine residues and the N-terminal α-amino group.[1] The reaction proceeds efficiently under mild pH conditions, making TFP esters highly suitable for modifying sensitive biological molecules.[3]

The key advantage of TFP esters over the more traditional N-hydroxysuccinimide (NHS) esters lies in their significantly greater stability towards spontaneous hydrolysis, especially in aqueous solutions and at the slightly basic pH values often required for efficient amine labeling. This enhanced stability translates to more efficient and reproducible conjugation reactions, as the competing hydrolysis of the active ester is minimized.

The Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of a TFP ester with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the TFP ester. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling the tetrafluorophenoxide leaving group and forming a stable amide bond.

Caption: General mechanism of TFP ester reaction with a primary amine.

Quantitative Data: Hydrolytic Stability of TFP Esters

A critical factor influencing the efficiency of bioconjugation reactions in aqueous media is the hydrolytic stability of the active ester. TFP esters exhibit significantly greater resistance to hydrolysis compared to NHS esters, particularly at the basic pH levels required for efficient labeling of primary amines.

The following table summarizes the pseudo-first-order rate constants (k') and half-lives (t₁/₂) for the hydrolysis of TFP- and NHS-terminated self-assembled monolayers (SAMs) at various pH values. While these are measurements on a surface, they provide a strong indication of the relative stability in solution.

pHEster TypeRate Constant (k') (s⁻¹)Half-life (t₁/₂) (min)
7.0TFP1.3 x 10⁻⁵~885
7.0NHS2.5 x 10⁻⁵~462
8.0TFP5.1 x 10⁻⁵~226
8.0NHS1.5 x 10⁻⁴~77
10.0TFP2.0 x 10⁻⁴~58
10.0NHS1.8 x 10⁻³~6.4
Data adapted from a study on self-assembled monolayers.

As the data illustrates, the half-life of the TFP ester is substantially longer than that of the NHS ester at all tested pH values, with the difference being most pronounced at pH 10. This increased stability allows for more controlled and efficient conjugation reactions with higher yields.

Experimental Protocols

General Protocol for Protein Labeling with a TFP Ester

This protocol provides a general guideline for the conjugation of a fluorescent dye TFP ester to an antibody. The optimal conditions may vary depending on the specific protein and TFP ester used.

Materials:

  • Antibody or protein of interest (free of amine-containing buffers like Tris)

  • TFP ester of the desired label (e.g., fluorescent dye)

  • Reaction Buffer: 0.1–0.2 M sodium bicarbonate buffer, pH 9.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the antibody in the reaction buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • Prepare the TFP Ester Solution:

    • Allow the vial of TFP ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the TFP ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). This solution should be prepared immediately before use as TFP esters can hydrolyze in the presence of trace amounts of water.

  • Perform the Conjugation Reaction:

    • While gently stirring, add a calculated molar excess of the TFP ester stock solution to the protein solution. A 5- to 15-fold molar excess of the dye is a common starting point.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Quench the Reaction:

    • Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted TFP ester.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted TFP ester and byproducts using a size-exclusion chromatography (SEC) column.

  • Characterize the Conjugate:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the label.

Calculation of Degree of Labeling (DOL)

The DOL is the average number of label molecules conjugated to each protein molecule. It can be calculated using the following formula:

DOL = (A_label × ε_protein) / [(A_280 - (A_label × CF)) × ε_label]

Where:

  • A_label is the absorbance of the conjugate at the maximum absorbance wavelength of the label.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • A_280 is the absorbance of the conjugate at 280 nm.

  • CF is the correction factor for the absorbance of the label at 280 nm (A₂₈₀ of the dye / A_max of the dye).

  • ε_label is the molar extinction coefficient of the label at its absorbance maximum.

Mandatory Visualizations

Logical Relationship: Factors Influencing TFP Ester Reactivity

Factors Reactivity TFP Ester Reactivity with Primary Amines pH pH Reactivity->pH influences Temperature Temperature Reactivity->Temperature influences Solvent Solvent Reactivity->Solvent influences Concentration Reactant Concentration Reactivity->Concentration influences StericHindrance Steric Hindrance Reactivity->StericHindrance influences Hydrolysis Hydrolysis (Side Reaction) Reactivity->Hydrolysis competes with

Caption: Key factors that influence the outcome of TFP ester conjugation reactions.

Experimental Workflow: Antibody Labeling

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Antibody (Buffer Exchange) C Mix Antibody and TFP Ester A->C B Prepare TFP Ester (in Anhydrous Solvent) B->C D Incubate (1-2h, RT) C->D E Quench Reaction D->E F Size-Exclusion Chromatography E->F G Characterize Conjugate (DOL Calculation) F->G

Caption: A standard experimental workflow for labeling antibodies with TFP esters.

Conclusion

TFP esters are robust and reliable reagents for the modification of primary amines in a variety of biomolecules. Their enhanced hydrolytic stability compared to NHS esters provides a significant advantage, leading to more efficient, reproducible, and controllable conjugation reactions. By understanding the underlying reaction mechanism and optimizing key experimental parameters, researchers can effectively utilize TFP esters to generate high-quality bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

An In-depth Technical Guide to Bis-PEG25-TFP Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-PEG25-TFP ester, a homobifunctional crosslinker, for professionals in bioconjugation. It details its chemical properties, mechanism of action, and applications, with a focus on practical experimental protocols and data presentation.

Introduction to this compound in Bioconjugation

This compound is a chemical crosslinking reagent used to covalently link molecules, particularly biomolecules like proteins and peptides.[1][2] It belongs to the family of polyethylene glycol (PEG) linkers, which are widely employed in drug delivery and bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[][4]

This reagent is classified as a homobifunctional crosslinker , meaning it possesses two identical reactive groups at either end of a spacer molecule.[1] In this case, the reactive groups are 2,3,5,6-tetrafluorophenyl (TFP) esters , which are highly reactive towards primary amines. The central spacer is a polyethylene glycol chain with 25 repeating ethylene glycol units (PEG25), providing a flexible and hydrophilic bridge between the conjugated molecules.

The primary application of this compound is the covalent linkage of amine-containing molecules. In proteins, these primary amines are predominantly found on the side chains of lysine residues and at the N-terminus of polypeptide chains.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation.

PropertyValueSource(s)
Chemical Name This compound
Synonyms Bis(2,3,5,6-tetrafluorophenyl) undecaethylene glycol disuccinateN/A
CAS Number 2567199-52-2
Molecular Formula C₆₆H₁₀₆F₈O₂₉
Molecular Weight 1515.52 g/mol
Appearance White to off-white solid or viscous oilGeneral observation for similar PEG compounds
Purity Typically >95%
Solubility Soluble in organic solvents (e.g., DMSO, DMF, methylene chloride, acetonitrile); limited solubility in aqueous buffers
Storage Conditions -20°C, stored under an inert atmosphere with desiccant

Key Features:

  • Amine-Reactivity: The TFP ester groups react specifically with primary amines to form stable amide bonds.

  • Hydrophilic PEG Spacer: The PEG25 chain enhances the water solubility of the crosslinker and the resulting conjugate, which can help to prevent aggregation.

  • Homobifunctional Nature: Allows for the crosslinking of molecules within a protein complex or the formation of protein oligomers.

  • Enhanced Stability of TFP Esters: Compared to the more commonly used N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater stability against spontaneous hydrolysis in aqueous solutions, particularly at neutral to basic pH. This leads to higher conjugation efficiency and reproducibility.

Mechanism of Action: Amine Acylation

The core chemical reaction underlying the utility of this compound is the acylation of primary amines. The electron-withdrawing fluorine atoms on the phenyl ring of the TFP ester make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by a primary amine.

The reaction proceeds as follows:

  • A primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the TFP ester.

  • This forms a tetrahedral intermediate.

  • The intermediate collapses, leading to the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol as a byproduct.

This reaction is efficient and results in a stable, covalent linkage between the crosslinker and the biomolecule.

G TFP-O-CO-PEG25-CO-O-TFP TFP-O-CO-(CH₂CH₂O)₂₅-CO-O-TFP Crosslinked Protein-NH-CO-(CH₂CH₂O)₂₅-CO-NH-Protein TFP-O-CO-PEG25-CO-O-TFP->Crosslinked + 2 x Protein-NH₂ Protein-NH2 Protein-NH₂ TFP-OH 2 x TFP-OH

Reaction of this compound with primary amines.

Quantitative Data: Stability of TFP Esters

The enhanced stability of TFP esters against hydrolysis is a significant advantage over NHS esters. Hydrolysis is a competing reaction where water acts as a nucleophile, converting the active ester into an unreactive carboxylic acid and thereby reducing the efficiency of the desired bioconjugation.

One study on self-assembled monolayers demonstrated that at pH 10, a TFP-terminated surface has a half-life almost 10 times longer than an analogous NHS-terminated surface. While this is on a solid surface and not in solution, it provides a strong indication of the relative stability.

pHHalf-life Difference (TFP vs. NHS)Source
10.0~10-fold longer for TFP
8.0~3.0-fold longer for TFP
7.0~1.9-fold longer for TFP

This increased stability allows for more controlled and efficient conjugation reactions, especially when longer reaction times are required or when working with precious biomolecules.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

General Workflow for Protein Crosslinking

G A 1. Prepare Protein Solution C 3. Perform Conjugation Reaction A->C B 2. Prepare Crosslinker Stock Solution B->C D 4. Quench the Reaction C->D E 5. Purify the Conjugate D->E F 6. Characterize the Conjugate E->F

General workflow for protein crosslinking.
Detailed Protocol for Protein Crosslinking

This protocol is a general guideline and should be optimized for each specific protein and application.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification system (e.g., size-exclusion or ion-exchange chromatography columns)

  • Analytical instruments (e.g., SDS-PAGE system, mass spectrometer)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column.

  • Crosslinker Stock Solution Preparation:

    • Important: this compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM. Do not prepare aqueous stock solutions for storage.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 10- to 50-fold molar excess of the crosslinker over the protein. The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing. Reaction time may need to be optimized.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess TFP esters.

  • Purification of the Conjugate:

    • Remove excess crosslinker, byproducts, and unreacted protein using an appropriate purification method.

      • Size-Exclusion Chromatography (SEC): Effective for separating the larger crosslinked protein conjugates from smaller, unreacted molecules.

      • Ion-Exchange Chromatography (IEX): Can separate proteins based on the degree of PEGylation, as the PEG chains can shield the protein's surface charges. This is particularly useful for separating mono-, di-, and poly-PEGylated species.

      • Dialysis/Ultrafiltration: Useful for removing small molecules from the reaction mixture.

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate to visualize the crosslinked products. Crosslinked proteins will appear as higher molecular weight bands compared to the unmodified protein.

    • Mass Spectrometry (MS): To confirm the identity and determine the exact mass of the crosslinked species. This can provide information on the degree of PEGylation.

Protocol for SDS-PAGE Analysis of Crosslinked Proteins

Materials:

  • Polyacrylamide gels (appropriate percentage to resolve the expected molecular weights)

  • SDS-PAGE running buffer

  • Sample loading buffer (e.g., Laemmli buffer)

  • Protein molecular weight standards

  • Staining solution (e.g., Coomassie Brilliant Blue)

  • Destaining solution

Procedure:

  • Sample Preparation:

    • To an aliquot of the quenched reaction mixture or the purified conjugate, add an equal volume of 2X sample loading buffer.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Centrifuge the samples briefly to pellet any precipitates.

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus and fill the reservoirs with running buffer.

    • Load the protein molecular weight standards and the prepared samples into the wells of the polyacrylamide gel.

    • Run the gel at a constant voltage or current until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Stain the gel with Coomassie Brilliant Blue for 1-2 hours with gentle agitation.

    • Destain the gel with the destaining solution until the protein bands are clearly visible against a clear background.

    • Analyze the banding pattern. Crosslinked species will migrate slower (appear higher up on the gel) than the unmodified protein.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various applications:

  • Protein-Protein Interaction Studies: By crosslinking proteins in a complex, their interaction can be stabilized for further analysis, such as by mass spectrometry.

  • Formation of Protein Dimers/Oligomers: The homobifunctional nature of the crosslinker can be used to create defined protein oligomers for functional studies.

  • Development of Antibody-Drug Conjugates (ADCs): PEG linkers are integral to the design of ADCs, connecting the antibody to the cytotoxic payload. While this compound is a homobifunctional linker, the principles of PEGylation and amine reactivity are central to ADC development.

  • Improving Therapeutic Protein Properties: PEGylation can increase the hydrodynamic radius of a protein, reducing its renal clearance and extending its circulating half-life. It can also shield epitopes, potentially reducing immunogenicity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conjugation Inactive crosslinker due to hydrolysis.Store and handle the crosslinker under anhydrous conditions. Prepare fresh stock solutions immediately before use.
Buffer contains primary amines.Use an amine-free buffer (e.g., PBS, HEPES). Perform buffer exchange if necessary.
Insufficient molar excess of crosslinker.Increase the molar ratio of the crosslinker to the protein.
Low protein concentration.Concentrate the protein solution (1-10 mg/mL is recommended).
Protein precipitation Hydrophobicity of the crosslinker or conjugate.The hydrophilic PEG spacer minimizes this, but if it occurs, try performing the reaction at 4°C or optimizing the buffer conditions.
High degree of heterogeneity Multiple accessible amines on the protein surface.Optimize the reaction conditions (e.g., lower the molar excess of the crosslinker, reduce reaction time) to favor mono- or di-conjugation. Use purification techniques like IEX to separate different species.

Conclusion

This compound is a versatile and efficient homobifunctional crosslinker for bioconjugation. Its key advantages lie in the amine-reactivity of the TFP esters and their enhanced stability against hydrolysis compared to NHS esters, leading to more reproducible and efficient conjugation reactions. The hydrophilic PEG25 spacer further improves the properties of the resulting bioconjugates. By following the detailed protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize this compound to advance their work in the dynamic field of bioconjugation.

References

An In-Depth Technical Guide to Bis-PEG25-TFP Ester: A Superior Crosslinker for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to success. In the field of bioconjugation, crosslinkers are fundamental tools for covalently linking molecules, enabling the study of protein-protein interactions, the development of antibody-drug conjugates (ADCs), and the creation of novel biomaterials. This guide provides a detailed examination of Bis-PEG25-TFP ester, a homobifunctional crosslinker engineered for high efficiency and stability.

Core Concepts: Deconstructing this compound

This compound is a chemical crosslinking reagent composed of three key parts: two tetrafluorophenyl (TFP) ester reactive groups and a 25-unit polyethylene glycol (PEG) spacer.[1][2] As a homobifunctional linker, it possesses identical reactive groups at both ends, making it ideal for crosslinking molecules with primary or secondary amine groups, such as the lysine residues in proteins.[1][3]

  • Tetrafluorophenyl (TFP) Ester: This amine-reactive group forms stable, covalent amide bonds with primary and secondary amines.[4] TFP esters represent an advanced alternative to the more common N-hydroxysuccinimide (NHS) esters, offering significant advantages in reaction efficiency and stability.

  • Polyethylene Glycol (PEG) Linker: PEG is a hydrophilic, non-toxic, and non-immunogenic polymer widely used in pharmaceuticals. The 25-unit PEG chain in this crosslinker acts as a long, flexible spacer arm, improving the solubility of the reagent and the resulting conjugate, reducing the risk of aggregation, and minimizing potential immunogenicity. The use of a discrete PEG (dPEG®) chain, with a single, defined molecular weight, ensures uniformity and precision in crosslinking applications. The spacer arm has a length of 79 atoms and 93.0 Å.

Key Advantages of the TFP Ester Chemistry

The primary advantage of this compound lies in the superior performance of its TFP reactive groups compared to traditional NHS esters. The main competing reaction in aqueous bioconjugation is the hydrolysis of the ester, which deactivates the crosslinker. TFP esters are significantly less susceptible to spontaneous hydrolysis, especially under the neutral to basic pH conditions typically required for efficient amine labeling.

This enhanced stability translates to several practical benefits:

  • Increased Reaction Efficiency: With a slower rate of hydrolysis, more crosslinker remains active in the solution for a longer duration, leading to a higher yield of the desired conjugate.

  • Wider pH Window: The stability of TFP esters at basic pH allows for reactions to be performed under conditions that maximize amine reactivity without significant loss of the crosslinker. Studies have shown that while NHS ester coupling efficiency drops at pH 10 due to rapid hydrolysis, TFP esters continue to show increased coupling.

  • Greater Reproducibility: The longer half-life of the reactive groups provides better control over the conjugation reaction, leading to more consistent and reproducible results.

Quantitative Data: Stability and Physical Properties

The superior stability of TFP esters over NHS esters has been quantified. The following table summarizes the hydrolysis half-life of TFP and NHS esters at various pH levels, demonstrating the greater resilience of the TFP ester to aqueous degradation.

pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)Fold Increase in Stability
7.0 ~140~74~1.9x
8.0 ~45~15~3.0x
10.0 ~370~39~9.5x
Data derived from studies on TFP and NHS ester-terminated self-assembled monolayers.

Physical and Chemical Specifications

PropertyValueReference(s)
Product Name This compound
Molecular Weight 1515.52 g/mol
Chemical Formula C₆₆H₁₀₆F₈O₂₉
Purity >95% - >98%
Spacer Arm 79 atoms, 93.0 Å
Solubility Methylene chloride, Acetonitrile, DMAC, DMSO
Storage -20°C, desiccated

Experimental Protocols

While the optimal conditions should be determined empirically for each application, the following provides a detailed, general protocol for crosslinking proteins in a solution.

Materials and Reagents
  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) : For preparing the crosslinker stock solution.

  • Protein Sample : In an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer : 1M Tris-HCl or 1M Glycine, pH 7.5-8.0.

  • Reaction Vessels : Microcentrifuge tubes or similar.

Protocol for Protein Crosslinking
  • Prepare Crosslinker Stock Solution : Immediately before use, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mM). The reagent is hygroscopic and should be handled carefully to minimize moisture exposure.

  • Prepare Protein Sample : Dilute the protein to a known concentration (e.g., 1-5 mg/mL or ~0.1 mM) in the chosen reaction buffer.

  • Initiate Crosslinking Reaction : Add the crosslinker stock solution to the protein sample to achieve the desired final molar excess of crosslinker over protein. A 10- to 50-fold molar excess is a common starting point. Gently mix and incubate the reaction.

    • Incubation Time : 30-60 minutes at room temperature, or 2-4 hours at 4°C. Longer incubation times are possible due to the stability of the TFP ester.

  • Quench the Reaction : Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and neutralize any remaining active TFP esters. Incubate for 15-20 minutes at room temperature.

  • Analysis : The crosslinked products can now be analyzed.

    • SDS-PAGE : To visualize the formation of higher molecular weight species, confirming that crosslinking has occurred.

    • Mass Spectrometry (CXMS) : To identify the specific lysine residues that have been crosslinked, providing structural insights into the protein or protein complex.

Visualizing Workflows and Reactions

Diagrams created with Graphviz provide a clear visual representation of the chemical and experimental processes.

chemical_reaction cluster_reactants Reactants cluster_products Products Crosslinker R¹-TFP + R²-TFP (this compound) Conjugate Protein-NH-CO-R¹ Protein-NH-CO-R² (Stable Amide Bond) Crosslinker->Conjugate Byproduct TFP-OH (Tetrafluorophenol) Crosslinker->Byproduct Protein Protein-NH₂ (Primary Amine) Protein->Conjugate + Crosslinker

Caption: Chemical reaction scheme for amine conjugation using this compound.

experimental_workflow cluster_workflow Chemical Crosslinking Mass Spectrometry (CXMS) Workflow A 1. Sample Preparation (Protein Complex in Amine-Free Buffer) B 2. Crosslinking Reaction (Add this compound) A->B C 3. Quenching (Add Tris or Glycine) B->C D 4. Proteolysis (e.g., Trypsin Digestion) C->D E 5. Enrichment (Isolate Crosslinked Peptides) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Identify Crosslinked Residues) F->G

Caption: A typical experimental workflow for studying protein interactions using CXMS.

References

An In-depth Technical Guide to the Hydrophilicity and Solubility of Bis-PEG25-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilicity and solubility of Bis-PEG25-TFP ester, a homobifunctional crosslinker increasingly utilized in bioconjugation, drug delivery, and proteomics. This document details the physicochemical properties of this reagent, outlines relevant experimental protocols, and illustrates its application in key scientific workflows.

Core Concepts: Hydrophilicity and Solubility

This compound is a polyethylene glycol (PEG) based crosslinker. The inherent properties of the PEG chain dominate its solubility and hydrophilicity profile. The repeating ethylene oxide units of the PEG backbone form hydrogen bonds with water, rendering the molecule water-soluble. This characteristic is crucial for its application in biological systems, as it can enhance the solubility of conjugated molecules, such as proteins or peptides, and reduce aggregation.[1]

The tetrafluorophenyl (TFP) ester reactive groups at each end of the PEG chain are amine-reactive, allowing for the covalent crosslinking of proteins and other biomolecules. TFP esters are known to be more stable against hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a longer half-life in aqueous solutions and potentially higher conjugation efficiency.[2][3]

Quantitative Data on Physicochemical Properties

While specific quantitative data for the hydrophilicity and solubility of this compound is not extensively available in publicly accessible literature, the following tables summarize the known properties and provide estimated values based on similar PEGylated compounds.

Table 1: Solubility of this compound and Analogs

SolventThis compoundBis-PEG25-NHS Ester (Analog)
Aqueous Buffers Soluble (qualitative)[2]Not specified
Water Expected to be solubleNot specified
Dimethyl Sulfoxide (DMSO) Soluble (qualitative)100 mg/mL (70.74 mM)
Acetonitrile Soluble (qualitative)Not specified
Methylene Chloride Soluble (qualitative)Not specified
Dimethylacetamide (DMAC) Soluble (qualitative)Not specified
Mixed Aqueous Solvent Not specified≥ 2.5 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

Table 2: Hydrophilicity of this compound and Related Compounds

PropertyThis compoundGeneral PEGylated Surfaces
Water Contact Angle Not available20° - 40°
Octanol-Water Partition Coefficient (LogP) Not availableGenerally low for high molecular weight PEGs

Experimental Protocols

Determination of Aqueous Solubility

A precise, quantitative determination of the aqueous solubility of this compound can be performed using the following protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of purified water or a specific buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the saturated solution at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Quantification of Solubilized Ester:

    • Due to the lack of a strong chromophore in the PEG backbone, direct UV-Vis spectrophotometry is not ideal.

    • A suitable method for quantification is High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS).

    • Prepare a standard curve with known concentrations of this compound in the same solvent.

    • Analyze the supernatant by HPLC and determine the concentration from the standard curve.

    • The solubility is expressed in mg/mL or mM.

Measurement of Hydrophilicity (Water Contact Angle)

The hydrophilicity of a surface modified with this compound can be assessed by measuring the water contact angle.

  • Surface Preparation:

    • Covalently attach this compound to a smooth, planar substrate (e.g., a silicon wafer or glass slide) that has been pre-functionalized with primary amines.

    • Thoroughly rinse the surface to remove any non-covalently bound crosslinker and dry with a stream of inert gas (e.g., nitrogen).

  • Contact Angle Measurement:

    • Use a contact angle goniometer.

    • Place a small droplet of purified water (typically 1-5 µL) onto the modified surface.

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Software is used to measure the angle between the tangent of the droplet and the solid surface.

    • A lower contact angle (< 90°) indicates a more hydrophilic surface. For highly hydrophilic PEGylated surfaces, contact angles are typically in the range of 20-40°.

Protein Cross-linking using Bis-PFP-(PEG)n Reagents

This protocol is adapted for the use of this compound in cross-linking proteins in solution.

  • Reagent Preparation:

    • Dissolve the protein(s) to be cross-linked in an amine-free buffer (e.g., PBS, HEPES, or borate buffer) at a pH between 7 and 9.

    • Prepare a stock solution of this compound in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use.

  • Cross-linking Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration. The molar ratio of crosslinker to protein may need to be optimized, but a 10- to 50-fold molar excess of the crosslinker is a common starting point.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Analysis of Cross-linked Products:

    • The cross-linked products can be analyzed by SDS-PAGE, where the formation of higher molecular weight bands indicates successful cross-linking.

    • For identification of cross-linked sites, the protein mixture can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by mass spectrometry.

Visualizations of Experimental Workflows and Logical Relationships

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using this compound as a linker.

ADC_Synthesis_Workflow cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis Antibody Monoclonal Antibody (mAb) Conjugation Conjugation Reaction (pH 7-9) Antibody->Conjugation Lysine Residues Crosslinker This compound Crosslinker->Conjugation Activated_mAb Activated mAb Drug Cytotoxic Drug with Amine Group Drug->Conjugation ADC_Crude Crude ADC Mixture Conjugation->ADC_Crude Purification Purification (e.g., SEC, HIC) ADC_Crude->Purification Purified_ADC Purified ADC Purification->Purified_ADC Analysis Characterization (e.g., DAR, Purity) Purified_ADC->Analysis

Caption: Workflow for ADC synthesis using this compound.

Logical Flow for Protein-Protein Interaction Studies

This diagram outlines the logical steps involved in using this compound to identify protein-protein interactions.

PPI_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Start Protein Complex (in vitro or in situ) Crosslinking Add this compound (Covalent Linkage) Start->Crosslinking Quenching Quench Reaction (e.g., Tris buffer) Crosslinking->Quenching Separation Separate Proteins (SDS-PAGE) Quenching->Separation Digestion In-gel Digestion (e.g., Trypsin) Separation->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis Identify Cross-linked Peptides (Software Analysis) MS_Analysis->Data_Analysis Result Identify Interacting Proteins and Interaction Sites Data_Analysis->Result

Caption: Logical flow for protein interaction studies.

Conclusion

This compound is a valuable tool in modern bioconjugation and drug development due to its favorable properties of hydrophilicity, amine reactivity, and hydrolytic stability. While specific quantitative solubility and hydrophilicity data for this particular crosslinker remain to be extensively published, its PEGylated nature ensures good aqueous solubility, a key advantage for biological applications. The provided experimental protocols offer a starting point for researchers to quantitatively characterize this reagent and effectively utilize it in their workflows, such as in the development of antibody-drug conjugates and the study of protein-protein interactions. The continued application of such well-defined, hydrophilic crosslinkers is expected to contribute significantly to the advancement of targeted therapeutics and proteomics research.

References

Methodological & Application

Application Notes and Protocols for Protein Crosslinking with Bis-PEG25-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Bis-PEG25-TFP ester, a homobifunctional, amine-reactive crosslinking agent. This compound is a valuable tool for covalently linking proteins and other biomolecules containing primary amines. Its long, hydrophilic polyethylene glycol (PEG) spacer arm enhances water solubility and reduces the potential for aggregation of crosslinked conjugates. The tetrafluorophenyl (TFP) esters offer greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to higher crosslinking efficiency. These characteristics make this compound an ideal reagent for various applications, including the study of protein-protein interactions, the stabilization of protein complexes, and the development of antibody-drug conjugates (ADCs) and PROTACs.

Introduction

This compound is a chemical crosslinker composed of a 25-unit polyethylene glycol (PEG) spacer flanked by two amine-reactive TFP esters. The TFP ester groups react specifically with primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues, to form stable amide bonds.[1] The extensive PEG linker provides a long spacer arm, making it suitable for crosslinking proteins that are part of large complexes or are separated by a significant distance. The hydrophilic nature of the PEG chain improves the solubility of the crosslinker and the resulting protein conjugates in aqueous buffers.[1]

Key Features and Applications:

  • Amine-Reactive Chemistry: TFP esters efficiently react with primary amines at physiological to slightly alkaline pH to form covalent amide bonds.[1]

  • Enhanced Stability: TFP esters are more resistant to hydrolysis in aqueous solutions compared to NHS esters, allowing for more controlled and efficient crosslinking reactions.[1][2]

  • Long, Hydrophilic Spacer: The 25-unit PEG spacer arm reduces steric hindrance, improves the solubility of the crosslinker and its conjugates, and can minimize aggregation.

  • Versatile Applications: This crosslinker is suitable for a range of applications including:

    • Studying protein-protein interactions and quaternary structure.

    • Stabilizing protein complexes for structural analysis.

    • Preparing antibody-drug conjugates (ADCs).

    • Synthesizing Proteolysis Targeting Chimeras (PROTACs).

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name This compound
Molecular Weight ~1515.6 g/mol
Spacer Arm Length ~97.9 Å
Reactive Groups Tetrafluorophenyl (TFP) ester
Target Functional Group Primary amines (-NH₂)
Solubility Soluble in DMSO, DMF, and aqueous buffers
Storage Store at -20°C, desiccated
Table 2: Recommended Reaction Conditions for Protein Crosslinking
ParameterIn-Solution CrosslinkingOn-Cell Crosslinking
Protein Concentration 0.1 - 5 mg/mL1 - 25 x 10⁶ cells/mL
Crosslinker:Protein Molar Ratio 10:1 to 50:1 (empirical optimization recommended)1 - 5 mM final concentration
Reaction Buffer Amine-free buffers (e.g., PBS, HEPES, Borate), pH 7.2-8.5Amine-free buffers (e.g., PBS), pH 7.2-8.5
Reaction Temperature 4°C or Room Temperature4°C (to minimize internalization) or Room Temperature
Incubation Time 30 minutes to 2 hours30 minutes
Quenching Reagent Tris or Glycine (20-50 mM final concentration)Tris or Glycine (10-20 mM final concentration)

Experimental Protocols

Protocol 1: In-Solution Crosslinking of Proteins

This protocol describes a general procedure for crosslinking proteins in a purified solution.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)

  • Protein sample in a suitable amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction tubes

Procedure:

  • Prepare Protein Sample: Dissolve the protein of interest in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an appropriate amine-free buffer.

  • Prepare Crosslinker Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Crosslinking Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation. Gently mix the reaction.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal incubation time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.

  • Analysis: Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Crosslinking of Cell Surface Proteins

This protocol is designed for crosslinking proteins on the surface of living cells.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)

  • Cells in suspension

  • Ice-cold, amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction tubes

Procedure:

  • Cell Preparation: Harvest cells and wash them three times with ice-cold PBS to remove any amine-containing culture media. Resuspend the cells in ice-cold PBS at a concentration of 1-25 x 10⁶ cells/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM. Gently mix the cells.

  • Incubation: Incubate the reaction for 30 minutes on ice or at 4°C to minimize the internalization of the crosslinker.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 10-20 mM. Incubate for 10-15 minutes on ice.

  • Cell Lysis and Analysis: Wash the cells with ice-cold PBS to remove excess crosslinker and quenching buffer. The cells can then be lysed, and the crosslinked proteins can be analyzed by SDS-PAGE, immunoprecipitation, and mass spectrometry.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Sample Protein Sample in Amine-Free Buffer Mix Mix Protein and Crosslinker Protein_Sample->Mix Crosslinker_Stock Prepare Bis-PEG25-TFP Ester Stock in DMSO Crosslinker_Stock->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Analysis Analysis (SDS-PAGE, MS) Quench->Analysis

Caption: Experimental workflow for in-solution protein crosslinking.

G Protein Protein-NH2 (Primary Amine) Product Protein-NH-CO-PEG-CO-NH-Protein (Crosslinked Proteins) Protein->Product + Crosslinker Crosslinker TFP-O-CO-PEG-CO-O-TFP (this compound) Byproduct 2 x TFP-OH (Tetrafluorophenol)

Caption: Chemical reaction of this compound with primary amines.

G cluster_complex Crosslinked Complex Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase1->Kinase2 Crosslink with This compound Effector Effector Protein Kinase2->Effector Activates Response Cellular Response Effector->Response

Caption: Hypothetical signaling pathway studied with crosslinking.

References

Application Notes and Protocols for Surface Modification using Bis-PEG25-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of Bis-PEG25-TFP (bis-Polyethylene Glycol-2,3,5,6-Tetrafluorophenyl) ester for the modification of surfaces such as proteins, cells, and nanoparticles. This homobifunctional crosslinker is a valuable tool in bioconjugation and drug delivery, offering superior stability and efficiency compared to traditional N-hydroxysuccinimide (NHS) esters.

Introduction

Bis-PEG25-TFP ester is a homobifunctional crosslinking reagent that contains two amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester functional groups at either end of a 25-unit polyethylene glycol (PEG) spacer. The TFP esters react with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds. The PEG spacer imparts water solubility and can reduce immunogenicity and non-specific binding of the modified surface.

A key advantage of TFP esters over the more common NHS esters is their increased stability against hydrolysis, particularly in aqueous solutions at neutral to basic pH.[1][2][3] This enhanced stability leads to higher coupling efficiency and greater reproducibility in conjugation reactions.[1]

Principle of Reaction

The reaction of this compound with a primary amine on a surface proceeds via nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the TFP ester, leading to the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol as a byproduct. The reaction is most efficient at a pH range of 7.5-9.0.

Data Presentation

Comparison of TFP Ester and NHS Ester Stability

The hydrolytic stability of TFP esters is significantly higher than that of NHS esters, especially at basic pH. This is a critical factor for achieving efficient surface modification in aqueous buffers.

pHTFP Ester Half-life (minutes)NHS Ester Half-life (minutes)Fold Difference
7.016008401.9
8.06002003.0
10.0360399.2

Data adapted from a study on self-assembled monolayers on gold surfaces.[1]

Comparison of Surface Modification Efficiency

The higher stability of TFP esters translates to a greater density of immobilized molecules on a surface compared to NHS esters under basic conditions.

Surface ChemistryCoupling pHHybridization Density (molecules/cm²)
TFP Ester10.04.12 x 10¹²
NHS Ester10.02.10 x 10¹²

Data from a study on the immobilization of amine-modified oligonucleotides on gold surfaces.

Experimental Protocols

General Considerations
  • Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer at a pH of 7.5-9.0. Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the TFP ester.

  • Reagent Preparation: this compound is moisture-sensitive. Allow the reagent to warm to room temperature before opening the vial. Prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

  • Quenching: After the desired reaction time, quench any unreacted TFP ester by adding a solution containing primary amines, such as Tris, glycine, or hydroxylamine, to a final concentration of 20-50 mM.

Protocol 1: Modification of a Soluble Protein

This protocol describes the crosslinking of a soluble protein to form oligomers or for subsequent conjugation.

Materials:

  • Protein of interest

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • This compound

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Modification of a Cell Surface

This protocol is for labeling or crosslinking proteins on the surface of mammalian cells.

Materials:

  • Cells in suspension or adherent cells

  • Amine-free buffer (e.g., PBS, pH 8.0)

  • This compound

  • Anhydrous DMSO

  • Quenching Buffer (e.g., PBS containing 100 mM glycine or Tris)

Procedure:

  • Cell Preparation:

    • Suspension cells: Harvest cells by centrifugation and wash twice with ice-cold amine-free buffer. Resuspend the cells in the same buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

    • Adherent cells: Wash the cells twice with ice-cold amine-free buffer.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Suspension cells: Add the this compound stock solution to the cell suspension to a final concentration of 0.5-2 mM.

    • Adherent cells: Add the this compound stock solution to the amine-free buffer covering the cells to a final concentration of 0.5-2 mM.

  • Incubation: Incubate for 30 minutes at room temperature or on ice. Gentle agitation is recommended for suspension cells.

  • Quenching:

    • Suspension cells: Pellet the cells by centrifugation and wash three times with Quenching Buffer.

    • Adherent cells: Remove the labeling solution and wash the cells three times with Quenching Buffer.

  • Downstream Processing: The labeled cells are now ready for downstream applications such as flow cytometry, microscopy, or cell lysis for biochemical analysis.

Protocol 3: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the PEGylation of nanoparticles that have primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles

  • Reaction Buffer (e.g., 100 mM sodium borate, pH 8.5)

  • This compound

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Centrifugation or tangential flow filtration equipment for nanoparticle purification

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a concentration 10-20 times higher than the final desired reaction concentration.

  • Conjugation Reaction: Add the this compound stock solution to the nanoparticle dispersion. The molar ratio of the crosslinker to the available amine groups on the nanoparticles should be optimized, but a 10- to 100-fold molar excess is a good starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or shaking.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM and continue the incubation for another 30 minutes.

  • Purification: Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in a suitable storage buffer or by using tangential flow filtration to remove excess reagent and byproducts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction start Start with Amine-Containing Surface (Protein, Cell, Nanoparticle) conjugation Add TFP Ester to Surface in Amine-Free Buffer (pH 7.5-9.0) start->conjugation reagent_prep Prepare this compound Stock Solution in Anhydrous DMSO reagent_prep->conjugation incubation Incubate at RT or 4°C conjugation->incubation quenching Quench with Amine-Containing Buffer (e.g., Tris, Glycine) incubation->quenching purification Purify Modified Surface (Dialysis, Centrifugation) quenching->purification analysis Downstream Analysis/ Application purification->analysis

Caption: General workflow for surface modification.

reaction_mechanism Surface-NH2 Surface-NH₂ plus + Surface-NH2->plus TFP_ester TFP-O-CO-PEG-CO-O-TFP plus->TFP_ester reacts pH 7.5-9.0 amide_bond Surface-NH-CO-PEG-CO-O-TFP reacts->amide_bond TFP_byproduct + TFP-OH

Caption: Reaction of TFP ester with a primary amine.

References

Step-by-Step Guide for Bioconjugation Using Bis-PEG25-TFP Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG25-TFP ester is a homobifunctional crosslinking agent that enables the covalent conjugation of biomolecules containing primary or secondary amines. This reagent features two tetrafluorophenyl (TFP) ester reactive groups at either end of a 25-unit polyethylene glycol (PEG) spacer. The TFP esters provide high reactivity and enhanced stability against hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to improved conjugation efficiency. The hydrophilic PEG linker reduces the potential for aggregation of the conjugated proteins and can increase the solubility and stability of the resulting bioconjugate.[1][2] This document provides a detailed, step-by-step guide for utilizing this compound in bioconjugation applications, including protocols for protein-protein crosslinking and antibody conjugation, methods for analysis, and a practical example of its application in studying signaling pathways.

Materials and Reagents

General Materials
  • This compound

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • pH meter

  • UV-Vis spectrophotometer or NanoDrop

  • Desalting columns or dialysis cassettes (e.g., 10K MWCO)

  • SDS-PAGE system (gels, running buffer, loading buffer, protein standards)

  • Coomassie stain or other protein visualization reagents

  • Size-exclusion chromatography (SEC) system (optional)

  • Mass spectrometer (optional)

Reagents for Protein-Protein Crosslinking
  • Protein A and Protein B to be crosslinked

  • Conjugation Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5; 100 mM HEPES, pH 7.5; 100 mM sodium bicarbonate, pH 8.3)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Reagents for Antibody Conjugation
  • Antibody to be conjugated

  • Amine-modified molecule (e.g., drug, fluorophore)

  • Conjugation Buffer: 100 mM sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking

This protocol describes the crosslinking of two purified proteins, Protein A and Protein B, in solution.

1. Preparation of Proteins and Crosslinker a. Prepare a solution of the protein(s) to be crosslinked in the chosen Conjugation Buffer. A typical protein concentration is 1-5 mg/mL. If two different proteins are to be crosslinked, they can be mixed at the desired molar ratio. b. Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical stock concentration is 10-50 mM. Allow the vial of the crosslinker to equilibrate to room temperature before opening to prevent moisture condensation.

2. Bioconjugation Reaction a. Add the calculated volume of the this compound stock solution to the protein solution. The molar ratio of the crosslinker to the protein can be varied to optimize the degree of crosslinking. A starting point is a 10- to 20-fold molar excess of the crosslinker over the protein. b. Mix the reaction gently and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times may be required for more dilute protein solutions.

3. Quenching the Reaction a. To stop the crosslinking reaction, add the Quenching Buffer to a final concentration of 20-50 mM. b. Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess TFP esters.

4. Purification of the Conjugate a. Remove unreacted crosslinker and quenching buffer by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Antibody Conjugation

This protocol outlines the conjugation of an amine-containing molecule to an antibody.

1. Preparation of Antibody and Crosslinker a. Prepare the antibody in the Conjugation Buffer at a concentration of 1-10 mg/mL. b. Prepare a stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.

2. Bioconjugation Reaction a. Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution while gently mixing. b. Incubate for 1-2 hours at room temperature.

3. Quenching and Purification a. Quench the reaction with the Quenching Buffer as described in Protocol 1. b. Purify the PEGylated antibody using a desalting column or dialysis.

4. Conjugation of the Second Molecule a. The purified PEGylated antibody now has a free TFP ester at the end of the PEG linker. This can be reacted with a second amine-containing molecule. b. Add the second molecule to the purified PEGylated antibody solution at a desired molar ratio. c. Incubate for 1-2 hours at room temperature. d. Quench the reaction with the Quenching Buffer. e. Purify the final antibody conjugate using a desalting column, dialysis, or other chromatographic methods as needed.

Data Presentation: Recommended Reaction Parameters

ParameterRecommended RangeNotes
pH 7.2 - 8.5Higher pH increases the rate of both conjugation and hydrolysis of the TFP ester.
Buffer Composition Phosphate, HEPES, Bicarbonate, BorateMust be free of primary amines (e.g., Tris, glycine).
Molar Excess of Crosslinker 10 - 50-foldHigher excess can lead to more extensive modification. Optimization is recommended.
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to more efficient conjugation.
Reaction Time 30 min - 2 hoursCan be extended for dilute solutions or less reactive proteins.
Reaction Temperature 4°C or Room TemperatureLower temperature can be used for sensitive proteins.
Quenching Agent Tris or GlycineFinal concentration of 20-50 mM.

Analysis and Characterization of Bioconjugates

1. SDS-PAGE Analysis

  • Purpose: To visualize the formation of crosslinked products.

  • Method: Analyze the reaction mixture before and after quenching, and the purified conjugate by SDS-PAGE under reducing conditions.

  • Expected Results: The appearance of new bands with higher molecular weights corresponding to the crosslinked species (e.g., Protein A-Protein B heterodimer, or higher-order oligomers).

2. Size-Exclusion Chromatography (SEC)

  • Purpose: To separate and quantify the different species in the reaction mixture (monomers, dimers, oligomers).

  • Method: Analyze the purified conjugate using an SEC column calibrated with appropriate molecular weight standards.

  • Expected Results: The chromatogram will show peaks corresponding to the different species, allowing for the assessment of the conjugation efficiency and the purity of the final product.

3. Mass Spectrometry (MS)

  • Purpose: To confirm the identity and determine the precise mass of the conjugated products.

  • Method: Analyze the purified conjugate by techniques such as MALDI-TOF or ESI-MS.

  • Expected Results: The mass spectrum will show peaks corresponding to the masses of the starting materials and the new, higher molecular weight conjugated species.

Application Example: Studying Protein-Protein Interactions in a Signaling Pathway

Homobifunctional crosslinkers like this compound can be used to capture and identify protein-protein interactions within signaling cascades. For example, in the Mitogen-Activated Protein Kinase (MAPK) pathway, a series of kinases phosphorylate and activate one another. Some of these interactions can be transient. By applying a crosslinker to cell lysates or even intact cells, interacting proteins can be covalently linked, allowing for their subsequent isolation and identification.

Below is a diagram illustrating the experimental workflow for identifying interacting partners in a signaling pathway using this compound.

G cluster_workflow Experimental Workflow start Cell Lysate Containing Signaling Proteins crosslink Add this compound (Crosslinking) start->crosslink quench Quench Reaction crosslink->quench separate SDS-PAGE Separation quench->separate excise Excise Crosslinked Band separate->excise digest In-gel Digestion (e.g., Trypsin) excise->digest ms LC-MS/MS Analysis digest->ms identify Identify Crosslinked Proteins ms->identify G cluster_pathway Signaling Pathway Interaction upstream Upstream Signal kinaseA Kinase A upstream->kinaseA kinaseB Kinase B kinaseA->kinaseB crosslinker This compound kinaseA->crosslinker downstream Downstream Effector kinaseB->downstream kinaseB->crosslinker crosslinked_complex Covalently Linked Kinase A - Kinase B Complex crosslinker->crosslinked_complex

References

Application Notes and Protocols for Hydrogel Formation Using Bis-PEG25-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) hydrogels are a cornerstone in biomedical applications, including drug delivery, tissue engineering, and 3D cell culture, owing to their biocompatibility, tunable properties, and high water content that mimics the native extracellular matrix. Bis-PEG25-TFP ester is a homobifunctional crosslinker that leverages the advantages of a long-chain PEG spacer with the reactivity of 2,3,5,6-tetrafluorophenyl (TFP) esters. TFP esters are amine-reactive active esters that offer greater stability against hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to higher coupling efficiency in aqueous environments.

These application notes provide a comprehensive guide to utilizing this compound for the formation of hydrogels through crosslinking with amine-containing polymers. Detailed protocols for hydrogel synthesis and characterization are provided, along with representative data to guide experimental design.

Principle of Hydrogel Formation

The formation of hydrogels using this compound is based on the reaction between the TFP ester functional groups at each end of the PEG chain and primary or secondary amines present on a co-polymer. This reaction forms stable amide bonds, resulting in a crosslinked three-dimensional polymer network. The hydrophilic PEG backbone entraps water, forming the hydrogel structure. The properties of the resulting hydrogel can be tuned by varying the concentration of the precursors, the nature of the amine-containing polymer, and the crosslinking density.

Diagram of the crosslinking reaction:

G cluster_0 This compound cluster_1 Amine-Containing Polymer cluster_2 Crosslinked Hydrogel Network TFP1 TFP Ester PEG PEG25 Spacer Amine1 Primary Amine (-NH2) TFP1->Amine1 + TFP2 TFP Ester Amine2 Primary Amine (-NH2) TFP2->Amine2 AminePolymer e.g., Multi-arm PEG-Amine, Chitosan, Gelatin Network Hydrogel Matrix Amine1->Network Amide Bond Formation Amine2->Network

Crosslinking of this compound with an amine-containing polymer.

Applications

  • Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic molecules, from small drugs to large proteins, and release them in a sustained manner.

  • Tissue Engineering: These hydrogels can serve as scaffolds that support cell adhesion, proliferation, and differentiation, promoting the regeneration of tissues.

  • 3D Cell Culture: The biocompatible and porous nature of these hydrogels provides an ideal 3D environment for cell culture, enabling the study of cell behavior in a more physiologically relevant context.

Quantitative Data Summary

The following tables summarize representative quantitative data for PEG-based hydrogels. The specific values for hydrogels formed with this compound will depend on the specific amine-containing polymer used and the reaction conditions. This data should be used as a guideline for experimental design and optimization.

Table 1: Representative Gelation Times of PEG Hydrogels

Precursor Concentration (w/v)Amine SourcepHTemperature (°C)Gelation Time
5%4-arm PEG-Amine8.0375 - 15 minutes
10%4-arm PEG-Amine8.0371 - 5 minutes
5%Gelatin7.43710 - 20 minutes
10%Chitosan7.43715 - 30 minutes

Table 2: Representative Physicochemical Properties of PEG Hydrogels

Property5% (w/v) Hydrogel10% (w/v) Hydrogel
Swelling Ratio (Q) 15 - 258 - 15
Compressive Modulus (kPa) 5 - 2020 - 50
Mesh Size (nm) 10 - 205 - 10
In Vitro Degradation (50% mass loss) 14 - 28 days28 - 56 days

Experimental Protocols

Protocol 1: Hydrogel Formation with Multi-arm PEG-Amine

This protocol describes the formation of a hydrogel by crosslinking this compound with a multi-arm PEG-amine (e.g., 4-arm or 8-arm PEG-NH2).

Materials:

  • This compound

  • Multi-arm PEG-amine (e.g., 4-arm PEG-NH2, 10 kDa)

  • Phosphate-buffered saline (PBS), pH 8.0

  • Anhydrous dimethyl sulfoxide (DMSO) (optional, for dissolving this compound if needed)

Procedure:

  • Prepare Precursor Solutions:

    • Solution A (this compound): Dissolve this compound in PBS (pH 8.0) to the desired final concentration (e.g., 10% w/v). If solubility is an issue, a stock solution can be prepared in a minimal amount of anhydrous DMSO and then diluted with PBS.

    • Solution B (Multi-arm PEG-amine): Dissolve the multi-arm PEG-amine in PBS (pH 8.0) to a concentration that results in a 1:1 molar ratio of TFP ester groups to amine groups.

  • Hydrogel Formation:

    • In a suitable mold or vessel, mix equal volumes of Solution A and Solution B.

    • Mix thoroughly but gently to avoid introducing air bubbles.

    • Allow the mixture to stand at 37°C. Gelation should occur within minutes.

  • Washing:

    • After complete gelation, immerse the hydrogel in a large volume of PBS (pH 7.4) to wash away any unreacted precursors and byproducts.

    • Replace the PBS solution every 12 hours for at least 48 hours.

G cluster_workflow Hydrogel Formation Workflow A Prepare Solution A: This compound in PBS (pH 8.0) C Mix Equal Volumes of Solution A and Solution B A->C B Prepare Solution B: Multi-arm PEG-Amine in PBS (pH 8.0) B->C D Incubate at 37°C (Gelation) C->D E Wash Hydrogel in PBS (pH 7.4) D->E

Workflow for hydrogel formation with multi-arm PEG-amine.
Protocol 2: Hydrogel Characterization

A. Gelation Time Measurement:

  • Prepare the precursor solutions as described in Protocol 1.

  • Mix the solutions and immediately place the vial on its side.

  • Record the time until the solution no longer flows upon tilting the vial. This is the gelation time.

B. Swelling Ratio Measurement:

  • Prepare a hydrogel sample of a known initial weight (after washing and lyophilization to get the dry weight, Wd).

  • Immerse the hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • The swelling ratio (Q) is calculated as: Q = Ws / Wd.

C. Mechanical Testing (Compressive Modulus):

  • Prepare cylindrical hydrogel samples of a defined diameter and height.

  • Perform unconfined compression testing using a mechanical tester.

  • Apply a compressive strain at a constant rate (e.g., 10% per minute).

  • The compressive modulus is determined from the slope of the linear region of the stress-strain curve.

D. In Vitro Degradation Study:

  • Place pre-weighed, lyophilized hydrogel samples (W0) in PBS (pH 7.4) at 37°C.

  • At various time points, remove the hydrogels, wash with deionized water, and lyophilize to obtain the dry weight (Wt).

  • The percentage of weight loss is calculated as: Weight Loss (%) = [(W0 - Wt) / W0] x 100.

G cluster_workflow Hydrogel Characterization Workflow A Form Hydrogel B Measure Gelation Time A->B C Determine Swelling Ratio A->C D Perform Mechanical Testing A->D E Conduct Degradation Study A->E G cluster_workflow Drug Release Study Workflow A Prepare Drug-Loaded Precursor Solution B Form Drug-Loaded Hydrogel A->B C Incubate in Release Medium B->C D Sample Release Medium at Time Points C->D E Quantify Released Drug D->E F Calculate Cumulative Release E->F

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development Using Bis-PEG25-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Bis-PEG25-TFP ester is a homobifunctional, amine-reactive crosslinker that offers several advantages in ADC development. The long, hydrophilic polyethylene glycol (PEG) chain, consisting of 25 PEG units, enhances the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile. The tetrafluorophenyl (TFP) esters provide a more hydrolysis-resistant alternative to N-hydroxysuccinimide (NHS) esters, allowing for more controlled and efficient conjugation to primary amines (e.g., lysine residues) on the antibody.[1][2][3][4][5]

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.

Physicochemical Properties and Advantages of this compound

The this compound linker possesses key features that are beneficial for ADC development:

  • Enhanced Hydrophilicity: The long PEG chain imparts significant hydrophilicity to the linker, which can help to counterbalance the hydrophobicity of many cytotoxic payloads. This can lead to improved solubility of the final ADC and reduce the propensity for aggregation.

  • Improved Stability: TFP esters are less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters, providing a wider time window for the conjugation reaction and potentially leading to higher conjugation efficiencies.

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the ADC and prolong its circulation half-life.

  • Homobifunctional Nature: With two reactive TFP ester groups, this linker can be used for crosslinking applications or for attaching two payload molecules. However, for traditional ADC synthesis, it is typically reacted with a payload that has a single reactive amine, leaving one TFP ester for conjugation to the antibody.

Table 1: Physicochemical Properties of a Representative this compound

PropertyValueReference
Molecular Weight ~1515.6 g/mol
Formula C66H106F8O29
Purity >95%
Storage -20°C, desiccated
Reactivity Primary amines (e.g., lysine ε-amino group)

Experimental Protocols

The following protocols provide a general framework for the conjugation of a cytotoxic payload to an antibody using a payload-linker intermediate derived from this compound. Optimization of reaction conditions (e.g., molar ratios, reaction time, temperature) is recommended for each specific antibody-payload combination.

Diagram: General Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Antibody Conjugation Linker This compound LP_Reaction Reaction & Purification Linker->LP_Reaction Payload Amine-containing Payload Payload->LP_Reaction LP_Intermediate Payload-PEG25-TFP LP_Reaction->LP_Intermediate Conjugation_Reaction Conjugation LP_Intermediate->Conjugation_Reaction Antibody Monoclonal Antibody Antibody->Conjugation_Reaction Purification Purification (e.g., SEC) Conjugation_Reaction->Purification ADC Antibody-Drug Conjugate Purification->ADC

Caption: Workflow for the synthesis of an ADC using a pre-formed linker-payload intermediate.

Protocol 1: Preparation of the Payload-PEG25-TFP Ester Intermediate

This protocol assumes a payload with a single primary amine for reaction with one of the TFP esters on the this compound.

  • Reagent Preparation:

    • Dissolve the amine-containing cytotoxic payload in anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Dissolve a 1.5 to 3-fold molar excess of this compound in the same anhydrous solvent.

  • Reaction:

    • Slowly add the payload solution to the this compound solution with gentle stirring.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture (final concentration ~10-20 mM) to facilitate the reaction.

    • Incubate the reaction at room temperature for 2-4 hours, protected from light.

    • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).

  • Purification:

    • Once the reaction is complete, purify the Payload-PEG25-TFP ester intermediate using preparative reverse-phase HPLC.

    • Lyophilize the collected fractions to obtain the purified intermediate.

    • Confirm the identity and purity of the product by LC-MS and NMR.

Protocol 2: Antibody-Payload Conjugation
  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable conjugation buffer such as phosphate-buffered saline (PBS), pH 7.2-7.5. This can be done using dialysis or a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the purified Payload-PEG25-TFP ester intermediate in a minimal amount of an organic co-solvent like DMSO or DMF (typically not exceeding 10% of the final reaction volume).

    • Add the desired molar excess of the Payload-PEG25-TFP ester solution to the antibody solution with gentle mixing. The optimal molar ratio will need to be determined empirically but a starting point of 5-10 fold molar excess of the linker-payload to the antibody is common.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours. The longer incubation at a lower temperature can sometimes provide better control over the conjugation.

  • Quenching:

    • Stop the reaction by adding a quenching reagent that contains a primary amine, such as a final concentration of 50 mM Tris or glycine, to react with any unreacted TFP esters.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unconjugated linker-payload and other small molecules by size-exclusion chromatography (SEC) using an appropriate resin (e.g., Sephadex G-25) or through dialysis against PBS.

    • For a more polished product, further purification to separate different drug-to-antibody ratio (DAR) species can be performed using techniques like hydrophobic interaction chromatography (HIC).

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The concentrations of the antibody and the payload can be calculated using the Beer-Lambert law, and the DAR is the molar ratio of the payload to the antibody.

  • Mass Spectrometry (MS): For a more accurate determination, intact mass analysis of the ADC can be performed using techniques like electrospray ionization mass spectrometry (ESI-MS). The mass difference between the unconjugated antibody and the ADC will indicate the number of conjugated payload-linker moieties.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.

2. Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of high molecular weight species (aggregates) in the ADC preparation.

3. In Vitro Cytotoxicity Assay:

  • The potency of the ADC can be assessed using a cell-based cytotoxicity assay with a cancer cell line that expresses the target antigen.

Data Presentation: Representative Data for PEGylated ADCs

Table 2: Representative Drug-to-Antibody Ratio (DAR) and Monomer Purity

Linker-Payload Molar ExcessAverage DAR (by HIC)Monomer Purity (by SEC)
3x2.198.5%
5x3.897.2%
8x5.595.1%
12x7.292.3%

Table 3: Representative Stability Data of a PEGylated ADC (4°C in PBS)

Time PointAverage DAR% Aggregate
Day 03.82.8%
Day 73.73.1%
Day 143.73.5%
Day 283.64.2%

Signaling Pathway and Mechanism of Action

The mechanism of action of an ADC is primarily determined by its cytotoxic payload. As a representative example, many ADCs utilize microtubule inhibitors like monomethyl auristatin E (MMAE) or maytansinoid derivatives (e.g., DM1). An ADC targeting the HER2 receptor on breast cancer cells, for instance, would follow the pathway outlined below.

Diagram: Mechanism of Action of a HER2-Targeting ADC

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC HER2-Targeting ADC (with Bis-PEG25-TFP linker) HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Degradation Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Inhibition of Tubulin Polymerization Apoptosis Apoptosis Microtubule_Disruption->Apoptosis Cell Cycle Arrest

Caption: General mechanism of action for a HER2-targeting ADC leading to apoptosis.

Upon administration, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically binds to the HER2 receptor on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, where the ADC-receptor complex is internalized into the cell within an endosome. The endosome then fuses with a lysosome. Inside the lysosome, the antibody is degraded by proteases, leading to the release of the cytotoxic payload. If the payload is a microtubule inhibitor, it will disrupt the microtubule dynamics within the cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Conclusion

This compound is a promising linker for the development of next-generation ADCs. Its long PEG chain can improve the physicochemical properties and pharmacokinetic profile of the conjugate, while the stable TFP ester chemistry allows for efficient and controlled conjugation. The protocols and information provided herein offer a comprehensive guide for researchers to explore the potential of this linker in their ADC development programs. It is important to note that empirical optimization of the conjugation and purification steps is crucial for achieving an ADC with the desired characteristics for a specific therapeutic application.

References

Application Notes and Protocols for Labeling Amine-Containing Polymers with Bis-PEG25-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized strategy in drug delivery and biomaterials science to enhance the therapeutic properties of polymers and biologics. The covalent attachment of PEG chains can improve solubility, reduce immunogenicity, and prolong circulation half-life. The choice of reactive linker is critical for achieving efficient and stable conjugation.

Bis-PEG25-TFP ester is a homobifunctional crosslinking reagent that features a discrete PEG linker (dPEG®) with 25 ethylene glycol units, terminated at both ends with 2,3,5,6-tetrafluorophenyl (TFP) esters. TFP esters are highly efficient amine-reactive functional groups that offer significant advantages over the more common N-hydroxysuccinimide (NHS) esters. Notably, TFP esters exhibit greater resistance to hydrolysis, particularly in aqueous buffers at the neutral to basic pH typically required for amine labeling.[1][2][3] This enhanced stability translates to higher conjugation efficiencies and more consistent results.[2][4]

These application notes provide a detailed protocol for the use of this compound in the labeling of amine-containing polymers, methods for characterizing the resulting conjugates, and a troubleshooting guide.

Chemical Reaction Pathway

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the TFP ester, resulting in the formation of a stable amide bond and the release of tetrafluorophenol.

G cluster_reactants Reactants cluster_products Products Polymer_NH2 Amine-Containing Polymer (R-NH₂) Conjugate PEGylated Polymer (R-NH-CO-PEG-CO-NH-R) Polymer_NH2->Conjugate Nucleophilic Attack Bis_PEG_TFP This compound Bis_PEG_TFP->Conjugate TFP_leaving_group Tetrafluorophenol (Leaving Group) Bis_PEG_TFP->TFP_leaving_group Release

Caption: Reaction of this compound with an amine-containing polymer.

Quantitative Data Summary

Hydrolytic Stability of TFP vs. NHS Esters

TFP esters demonstrate significantly greater stability against hydrolysis compared to NHS esters, particularly at basic pH values commonly used for amine conjugation reactions. This stability is crucial for achieving high labeling efficiency.

pHActive EsterHalf-life (minutes)Reference
7.0NHS Ester~240-300
7.0TFP Ester~450-570
8.0NHS Ester~30-60
8.0TFP Ester~90-180
8.6NHS Ester< 10
10.0NHS Ester~39
10.0TFP Ester~390
Typical Reaction Parameters for Amine-Reactive PEGylation

The following table provides a starting point for optimizing the PEGylation of amine-containing polymers. The optimal conditions may vary depending on the specific polymer and desired degree of substitution.

ParameterRecommended RangeNotes
Molar Excess of PEG-Ester 5 to 20-fold molar excess over available amine groups.Higher excess may be needed for dilute polymer solutions or less reactive amines.
Polymer Concentration 2 - 20 mg/mLHigher concentrations generally lead to greater reaction efficiency.
Reaction Buffer Phosphate-buffered saline (PBS), Borate buffer, or HEPES buffer.Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete in the reaction.
pH 7.5 - 9.0TFP esters are more stable at higher pH than NHS esters, allowing for more efficient conjugation.
Reaction Temperature Room temperature (20-25°C) or 4°C.Lower temperatures can be used to slow down hydrolysis and for sensitive polymers.
Reaction Time 1 - 4 hours at room temperature; 4 - 12 hours at 4°C.The reaction progress can be monitored by analyzing aliquots over time.
Quenching Reagent 1 M Glycine or Tris buffer (final concentration 50-100 mM).Added to stop the reaction by consuming any unreacted TFP ester.

Experimental Protocols

Protocol 1: Labeling of an Amine-Containing Polymer with this compound

This protocol describes a general procedure for the conjugation of this compound to a polymer with primary amine groups.

Materials:

  • Amine-containing polymer

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0

  • Quenching Buffer: 1 M glycine, pH 8.0

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis tubing with appropriate molecular weight cutoff (MWCO))

Procedure:

  • Preparation of Polymer Solution:

    • Dissolve the amine-containing polymer in the Reaction Buffer to a final concentration of 10 mg/mL.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mg/mL stock solution.

  • Conjugation Reaction:

    • Calculate the required amount of this compound stock solution to achieve a 10-fold molar excess relative to the available amine groups on the polymer.

    • Slowly add the this compound solution to the stirring polymer solution. The final concentration of the organic solvent should not exceed 10% (v/v) of the total reaction volume.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM.

    • Incubate for an additional 30 minutes at room temperature to ensure all unreacted TFP ester is consumed.

  • Purification of the PEGylated Polymer:

    • Remove the unreacted this compound, hydrolyzed ester, and quenching reagent by size-exclusion chromatography or dialysis.

    • For SEC, use a column with a resin appropriate for the molecular weight of the PEGylated polymer.

    • For dialysis, use a membrane with a MWCO that will retain the PEGylated polymer while allowing smaller molecules to diffuse out. Dialyze against the desired buffer for storage (e.g., PBS, pH 7.4) with at least three buffer changes.

  • Characterization and Storage:

    • Characterize the purified PEGylated polymer to determine the degree of substitution (see Protocol 2).

    • Store the final product under conditions that are optimal for the non-PEGylated polymer, typically at -20°C or -80°C.

G A Dissolve Amine-Polymer in Reaction Buffer (pH 8.0) C Add TFP Ester Solution to Polymer Solution (10x Molar Excess) A->C B Prepare this compound Solution in Anhydrous DMSO/DMF B->C D Incubate at Room Temperature for 2 hours with Stirring C->D E Quench Reaction with 100 mM Glycine D->E F Purify Conjugate via SEC or Dialysis E->F G Characterize Degree of Substitution (e.g., by 1H NMR) F->G H Store Purified PEGylated Polymer G->H

Caption: Experimental workflow for polymer PEGylation.

Protocol 2: Determination of the Degree of PEGylation by ¹H NMR Spectroscopy

This protocol provides a method to quantify the average number of PEG chains conjugated to the polymer.

Materials:

  • Lyophilized PEGylated polymer

  • Lyophilized un-PEGylated polymer (as a reference)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the lyophilized PEGylated polymer in a precise volume of the chosen deuterated solvent.

    • Prepare a reference sample of the un-PEGylated polymer in the same manner.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for both the PEGylated and un-PEGylated polymer samples.

  • Data Analysis:

    • Identify a characteristic proton signal from the polymer backbone that is well-resolved and does not overlap with the PEG signals. Integrate this peak and normalize its area to a known number of protons in the polymer repeating unit.

    • Identify the characteristic repeating ethylene glycol signal of the PEG chain, which typically appears as a large singlet around 3.6 ppm.

    • Integrate the PEG signal.

    • Calculate the degree of substitution (DS) using the following formula:

      DS = (Integral of PEG signal / 4) / (Integral of polymer signal / n)

      Where:

      • The integral of the PEG signal is divided by 4 (for the four protons of the -OCH₂CH₂O- repeating unit).

      • 'n' is the number of protons corresponding to the integrated polymer backbone signal.

Troubleshooting Guide

G cluster_causes Potential Causes cluster_solutions Solutions Problem Low PEGylation Efficiency C1 Hydrolysis of TFP Ester Problem->C1 C2 Inactive Amine Groups Problem->C2 C3 Competing Nucleophiles Problem->C3 C4 Steric Hindrance Problem->C4 S1 Use fresh, anhydrous DMSO/DMF. Prepare TFP ester solution immediately before use. C1->S1 S2 Ensure reaction pH is optimal (7.5-9.0). Confirm amine availability with a quantification assay. C2->S2 S3 Use amine-free buffers (e.g., PBS, Borate). Purify polymer from amine-containing contaminants. C3->S3 S4 Increase molar excess of TFP ester. Increase reaction time or temperature. C4->S4

Caption: Troubleshooting low PEGylation efficiency.

References

Application Notes and Protocols for Bis-PEG25-TFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-PEG25-TFP ester is a homobifunctional crosslinker that contains two tetrafluorophenyl (TFP) ester reactive groups at the ends of a 25-unit polyethylene glycol (PEG) spacer. TFP esters are highly efficient at reacting with primary and secondary amines to form stable amide bonds. This makes this compound an ideal reagent for conjugating amine-containing molecules such as proteins, peptides, and antibodies.

Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater stability against hydrolysis in aqueous solutions, particularly at the basic pH levels required for efficient amine conjugation.[1][2] This enhanced stability allows for more controlled and reproducible conjugation reactions with potentially higher yields. The hydrophilic PEG spacer improves the solubility of the resulting conjugate and provides a flexible linker arm.

This document provides detailed protocols and guidelines for the effective use of this compound in bioconjugation applications.

Reaction Buffer and Conditions

The selection of an appropriate reaction buffer and the optimization of reaction conditions are critical for successful conjugation. The following table summarizes the recommended conditions for this compound conjugation.

Parameter Recommended Range Optimal Condition Notes
pH 7.2 - 9.08.3 - 8.5Balances amine reactivity and TFP ester stability. Higher pH increases the rate of hydrolysis.[3][4]
Buffer Type Phosphate, HEPES, Borate, Bicarbonate100 mM Sodium Bicarbonate or 50 mM Borate BufferAvoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete with the target molecule for conjugation.[5]
Buffer Concentration 50 - 100 mM100 mMMaintains stable pH throughout the reaction.
Temperature 4°C - 25°CRoom Temperature (20-25°C)Lower temperatures can be used for sensitive biomolecules to minimize degradation.
Reaction Time 1 - 4 hours2 hoursCan be extended (e.g., overnight at 4°C) for sensitive molecules or to improve yield.
Molar Excess of Ester 10 to 20-fold15-foldThe optimal ratio may need to be determined empirically for each specific application.

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general procedure for conjugating this compound to a protein.

Materials:

  • Protein solution (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

  • Prepare the this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform the Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 2 hours at room temperature.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP esters.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted crosslinker and quenching buffer by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer (e.g., PBS).

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction A Prepare Protein in Amine-Free Buffer C Add TFP Ester to Protein Solution A->C B Prepare Fresh This compound in DMSO/DMF B->C D Incubate at Room Temp for 2 hours C->D E Quench with Tris Buffer D->E F Purify Conjugate (SEC or Dialysis) E->F G Final Conjugate F->G

Caption: Experimental workflow for this compound conjugation.

Signaling Pathways and Logical Relationships

The conjugation reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine of the target molecule acts as a nucleophile, attacking the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol (TFP) as a leaving group. A competing reaction is the hydrolysis of the TFP ester by water, which leads to an unreactive carboxylic acid and reduces the conjugation efficiency.

reaction_pathway cluster_pathways Reaction Pathways Reactants This compound + Primary Amine (R-NH2) Conjugation Aminolysis (Desired Reaction) Reactants->Conjugation pH 7.2-9.0 Hydrolysis Hydrolysis (Side Reaction) Reactants->Hydrolysis Aqueous Buffer, especially high pH Products Stable Amide Bond + TFP Leaving Group Conjugation->Products Byproduct Inactive Carboxylic Acid Hydrolysis->Byproduct

Caption: Reaction pathways for TFP ester conjugation.

Troubleshooting

Problem Possible Cause Recommended Solution
Low or No Conjugation Inactive TFP ester due to hydrolysis.Equilibrate the reagent to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.
Suboptimal reaction pH.Ensure the pH of the reaction buffer is between 7.2 and 9.0.
Presence of primary amines in the buffer.Use an amine-free buffer such as PBS, HEPES, or Borate. Perform buffer exchange if necessary.
Protein Precipitation High concentration of organic solvent (DMSO/DMF).Keep the volume of the ester stock solution to a minimum, ideally less than 10% of the total reaction volume.
Low Yield of Conjugate Insufficient molar excess of the TFP ester.Increase the molar ratio of the TFP ester to the target molecule.
Reaction time is too short.Increase the incubation time or perform the reaction overnight at 4°C.

References

Application Notes and Protocols for Bis-PEG25-TFP Ester in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-PEG25-TFP ester as a homobifunctional, amine-reactive crosslinker for covalently linking biomolecules. Detailed protocols, recommendations for calculating molar excess, and data interpretation guidelines are presented to facilitate the effective use of this reagent in research and drug development.

Introduction to this compound

This compound is a chemical crosslinking reagent used to form stable covalent bonds between molecules, primarily proteins and peptides. It features two tetrafluorophenyl (TFP) ester reactive groups at either end of a 25-unit polyethylene glycol (PEG) spacer. The TFP esters react specifically with primary and secondary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.

The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to reduce aggregation and immunogenicity. TFP esters are notable for their increased stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, offering a longer half-life at physiological and slightly alkaline pH, which allows for more controlled and efficient conjugation reactions.

Key Applications

  • Protein-Protein Interaction Studies: Covalently capturing and stabilizing protein-protein interactions for identification and characterization.

  • Antibody-Drug Conjugation (ADC): Linking antibodies to cytotoxic drugs or other therapeutic agents.

  • Immobilization of Biomolecules: Attaching proteins, peptides, or other ligands to surfaces for applications such as affinity chromatography and biosensors.

  • Formation of Protein Dimers or Oligomers: Inducing the formation of higher-order protein structures to study their function.

Calculating Molar Excess: A Critical Parameter

The molar excess of this compound relative to the amine-containing biomolecule is a critical parameter that dictates the extent of conjugation. An insufficient molar excess will result in low reaction yield, while an excessive amount can lead to unwanted intra- and intermolecular crosslinking, potentially causing protein aggregation and loss of function.

Factors Influencing the Optimal Molar Excess:

  • Protein Concentration: More dilute protein solutions generally require a higher molar excess of the crosslinker to achieve a sufficient reaction rate and overcome the competing hydrolysis of the TFP ester.

  • Number of Available Amines: The number of accessible primary amines (lysine residues and N-termini) on the surface of the target protein will influence the amount of crosslinker needed.

  • Desired Degree of Labeling (DOL): For applications requiring a high degree of modification, a higher molar excess will be necessary. Conversely, for studies where minimal modification is desired to preserve protein function, a lower molar excess should be used.

  • Reaction Buffer and pH: The reaction is most efficient at a pH range of 7.2-8.5. Buffers should be free of primary amines (e.g., Tris, glycine) as they will compete with the target biomolecule for reaction with the TFP ester. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate.

Data Presentation: Optimizing Molar Excess

The optimal molar excess for a specific application should be determined empirically. A titration experiment is recommended to identify the ideal crosslinker-to-protein ratio. The following table provides an example of how to structure the results of such an experiment.

Molar Excess of Crosslinker (Crosslinker:Protein)Protein Concentration (mg/mL)Degree of Labeling (DOL)Percentage of Dimer Formation (%)Notes
5:121.215Minimal modification, suitable for preserving protein activity.
10:122.535Good balance between modification and protein integrity.
20:124.860Higher degree of labeling, potential for some aggregation.
50:127.185High degree of labeling, increased risk of aggregation and loss of function.
10:10.51.825Higher molar excess needed for lower protein concentrations.
20:10.53.550Demonstrates the effect of protein concentration on conjugation efficiency.

Note: The data in this table is illustrative and the actual results will vary depending on the specific protein and reaction conditions.

Experimental Protocols

General Workflow for Protein Crosslinking

The following diagram illustrates a typical workflow for a protein crosslinking experiment using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_analysis Analysis prep_protein Prepare Protein Solution in Amine-Free Buffer add_crosslinker Add Crosslinker to Protein Solution prep_protein->add_crosslinker prep_crosslinker Prepare Crosslinker Stock Solution (in DMSO) prep_crosslinker->add_crosslinker incubate Incubate at RT or 4°C add_crosslinker->incubate quench Add Quenching Buffer (e.g., Tris or Glycine) incubate->quench analyze Analyze by SDS-PAGE, Mass Spectrometry, etc. quench->analyze

Caption: General workflow for protein crosslinking.

Detailed Protocol for Protein-Protein Crosslinking

This protocol is adapted for this compound from a general protocol for similar homobifunctional crosslinkers.

Materials:

  • This compound (Molecular Weight: ~1515.6 g/mol )

  • Protein of interest

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; HEPES buffer, pH 7.2-8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Sample:

    • Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-5 mg/mL.

    • Ensure the protein solution is free of any amine-containing substances by dialysis or buffer exchange if necessary.

  • Prepare the Crosslinker Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-50 mM. Note: TFP esters are moisture-sensitive. Equilibrate the reagent vial to room temperature before opening to prevent condensation.

  • Perform the Crosslinking Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (start with a 10- to 50-fold molar excess).

    • Mix gently but thoroughly by pipetting or brief vortexing.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2-4 hours at 4°C. The optimal incubation time may need to be determined empirically.

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to stop the reaction by consuming any unreacted TFP esters.

  • Remove Excess Reagents:

    • Remove unreacted crosslinker and quenching buffer by desalting or dialysis.

  • Analyze the Results:

    • Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species (e.g., dimers, oligomers).

    • For more detailed analysis of crosslinked sites, techniques such as mass spectrometry can be employed.

Case Study: Investigating EGFR Dimerization

Chemical crosslinking is a valuable tool for studying the dimerization of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is a key event in its signaling pathway.

EGFR Signaling Pathway Overview

The following diagram illustrates a simplified EGFR signaling pathway, highlighting the initial dimerization step that can be captured by a homobifunctional crosslinker like this compound.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF (Ligand) EGFR_mono EGFR Monomer EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer (Activated) EGFR_mono->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Application Notes and Protocols for Protein Immobilization using Bis-PEG25-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG25-TFP ester is a homobifunctional crosslinking agent designed for the efficient and stable immobilization of proteins and other amine-containing molecules onto surfaces. This reagent features two tetrafluorophenyl (TFP) ester groups at the termini of a long, hydrophilic polyethylene glycol (PEG) spacer. The TFP esters react with primary and secondary amines to form highly stable amide bonds.[1][2]

A significant advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced stability against spontaneous hydrolysis in aqueous environments, especially at neutral to basic pH.[3][4] This property leads to higher coupling efficiency and reproducibility in bioconjugation and surface modification protocols. The long PEG25 spacer (approximately 93.0 Å) provides excellent water solubility and minimizes steric hindrance, ensuring that immobilized proteins maintain their native conformation and biological activity.[1]

These application notes provide a detailed protocol for the covalent immobilization of proteins onto an amine-functionalized glass surface using this compound.

Chemical Properties and Specifications

The key properties of this compound are summarized in the table below. This data is compiled from various suppliers and provides a general overview of the reagent's characteristics.

PropertyValueReference
Molecular Weight ~1515.6 g/mol
Chemical Formula C₆₆H₁₀₆F₈O₂₉
Spacer Arm Length ~93.0 Å (79 atoms)
Reactivity Primary and secondary amines
Solubility DMSO, DMF, Acetonitrile, Methylene Chloride
Storage -20°C, desiccated

Reaction Mechanism

The immobilization process occurs in two main steps. First, one of the TFP ester groups of the crosslinker reacts with a primary amine on the functionalized surface. Second, the other TFP ester group reacts with a primary amine (e.g., from a lysine residue or the N-terminus) on the surface of the protein. This process forms stable, covalent amide bonds, securely tethering the protein to the surface via the flexible PEG spacer.

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: Protein Immobilization Surface_NH2 Amine-Functionalized Surface (-NH2) Activated_Surface TFP-PEG-Activated Surface Surface_NH2->Activated_Surface + BisPEG_TFP (pH 7.5-9.0) BisPEG_TFP This compound Immobilized_Protein Immobilized Protein (Stable Amide Bond) Activated_Surface->Immobilized_Protein + Protein_NH2 Protein_NH2 Protein (-NH2)

Figure 1. Reaction scheme for protein immobilization.

Experimental Protocols

This section provides detailed protocols for immobilizing a generic antibody onto a glass microscope slide. The workflow is divided into three stages: surface preparation, crosslinker activation, and protein immobilization.

Stage 1: Preparation of Amine-Functionalized Glass Surface

This protocol describes the aminosilanization of glass slides to introduce primary amine groups.

Materials:

  • Glass microscope slides

  • 2.5 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Anhydrous Acetone

  • 3-Aminopropyltriethoxysilane (APTES)

  • Deionized (DI) water

  • Staining jars or beakers

  • Oven (60-100°C)

Protocol:

  • Cleaning: Thoroughly clean the glass slides by immersing them in 2.5 M NaOH for 24 hours. Rinse extensively with DI water. Then, immerse in 0.1 M HCl for 15 minutes, followed by another thorough rinse with DI water.

  • Drying: Dry the cleaned slides under a stream of nitrogen gas or by baking in an oven at 100°C.

  • Silanization Solution: In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous acetone. Prepare enough solution to fully submerge the slides.

  • Surface Functionalization: Immerse the clean, dry slides in the 2% APTES solution for 30-60 seconds.

  • Rinsing: Remove the slides and rinse them by dipping in fresh anhydrous acetone to remove excess silane.

  • Curing: Allow the slides to air-dry completely in a dust-free environment. For a more robust coating, cure the slides in an oven at 60-100°C overnight.

  • Storage: The amine-functionalized slides can be stored in a desiccator for later use.

Stage 2: Activation of Surface with this compound

Materials:

  • Amine-functionalized glass slides (from Stage 1)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5. (Avoid buffers containing primary amines like Tris).

Protocol:

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. The reagent is moisture-sensitive, so equilibrate the vial to room temperature before opening.

  • Prepare Working Solution: Dilute the 10 mM stock solution into the reaction buffer (pH 8.5) to a final concentration of 1 mM.

  • Surface Activation: Place the amine-functionalized slides in a suitable container and cover them with the 1 mM crosslinker working solution.

  • Incubation: Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Washing: After incubation, wash the slides thoroughly with the reaction buffer to remove any non-reacted crosslinker, followed by a final rinse with DI water. The slides are now activated and ready for protein immobilization.

Stage 3: Immobilization of Protein

Materials:

  • Activated glass slides (from Stage 2)

  • Protein to be immobilized (e.g., Antibody at 1 mg/mL)

  • Immobilization Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

Protocol:

  • Prepare Protein Solution: Dissolve or dialyze the protein into the immobilization buffer (PBS, pH 7.4) at a concentration of 0.1 - 2.0 mg/mL.

  • Immobilization Reaction: Cover the activated surface of the slides with the protein solution. Ensure the entire activated area is in contact with the solution.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.

  • Quenching: Stop the reaction by washing the slides with quenching buffer (Tris-HCl) to deactivate any remaining TFP ester groups. Incubate for 15 minutes.

  • Blocking: To prevent non-specific binding in subsequent assays, incubate the slides in blocking buffer (1% BSA in PBS) for 1 hour at room temperature.

  • Final Wash: Wash the slides three times with PBS. The slides are now ready for use in downstream applications such as immunoassays or biosensors.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for protein immobilization.

G cluster_prep Surface Preparation cluster_activation Crosslinker Activation cluster_immobilization Protein Immobilization Clean Clean Glass Slides (NaOH, HCl) Dry Dry Slides Clean->Dry Silanize Silanize with 2% APTES in Acetone Dry->Silanize Cure Cure Slides (Oven) Silanize->Cure PrepXlinker Prepare 1 mM Bis-PEG25-TFP in Buffer (pH 8.5) Cure->PrepXlinker Activate Incubate Slides with Crosslinker (30-60 min) PrepXlinker->Activate Wash1 Wash Slides Activate->Wash1 PrepProtein Prepare Protein Solution in PBS (pH 7.4) Wash1->PrepProtein Immobilize Incubate Slides with Protein (2h RT or O/N 4°C) PrepProtein->Immobilize Quench Quench with Tris Buffer Immobilize->Quench Block Block with 1% BSA Quench->Block Wash2 Final Wash with PBS Block->Wash2 Ready_Surface Ready_Surface Wash2->Ready_Surface Ready for Assay

Figure 2. Detailed experimental workflow.

Quantitative Data and Characterization

The success of protein immobilization can be quantified using various surface analysis techniques. The following table presents representative hypothetical data for the immobilization of a 150 kDa antibody (IgG) on a functionalized surface using a long-chain PEG crosslinker. These values are illustrative and should be determined empirically for each specific system.

ParameterMethodRepresentative ValueDescription
Immobilization Efficiency UV-Vis Spectroscopy75%Calculated by measuring the depletion of protein from the solution before and after incubation with the surface.
Surface Coverage X-ray Photoelectron Spectroscopy (XPS)85%Measures the elemental composition on the surface, confirming the presence of nitrogen from the protein amide bonds.
Immobilized Protein Density Quartz Crystal Microbalance (QCM-D)250 ng/cm²Measures the mass change on the sensor surface upon protein binding, providing a quantitative measure of surface density.
Layer Thickness Ellipsometry / AFM5-7 nmMeasures the thickness of the adlayer, confirming the presence of a protein monolayer.
Biological Activity Surface Plasmon Resonance (SPR)>90% FunctionalDetermines the binding capacity of the immobilized antibody to its specific antigen, confirming that the protein remains active after immobilization.

Conclusion

This compound is a highly effective crosslinker for immobilizing proteins on surfaces for a wide range of applications in research and drug development. Its enhanced hydrolytic stability compared to NHS esters provides a more reliable and efficient conjugation process. The long, hydrophilic PEG spacer helps to preserve the protein's structure and function upon immobilization. The protocols provided herein offer a robust framework for successfully coupling proteins to amine-functionalized surfaces, enabling the development of high-performance biosensors, immunoassays, and other protein-based analytical tools.

References

Application Notes and Protocols for PEGylating Nanoparticles with Bis-PEG25-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy in nanomedicine to improve the pharmacokinetic and pharmacodynamic properties of nanoparticles. The covalent attachment of PEG chains to the surface of nanoparticles shields them from the immune system, reduces protein adsorption (opsonization), and minimizes aggregation, thereby prolonging their systemic circulation time and enhancing their accumulation at target sites through the enhanced permeability and retention (EPR) effect.[1][2]

Bis-PEG25-TFP ester is a homobifunctional crosslinking reagent that provides an efficient method for conjugating PEG chains to nanoparticles. This reagent features a 25-unit polyethylene glycol spacer flanked by two tetrafluorophenyl (TFP) ester reactive groups. TFP esters are highly reactive towards primary and secondary amines on the surface of nanoparticles, forming stable amide bonds. Notably, TFP esters exhibit greater stability against hydrolysis in aqueous media compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to higher coupling efficiencies.

These application notes provide a detailed protocol for the PEGylation of amine-functionalized nanoparticles using this compound, along with methods for the characterization of the resulting PEGylated nanoparticles.

Diagram of the PEGylation Workflow

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization NP Amine-Functionalized Nanoparticles React PEGylation Reaction (Amine-TFP Ester Coupling) NP->React PEG This compound Solution PEG->React Purify Removal of Excess Reagents (e.g., Centrifugation, SEC) React->Purify Size Size & PDI (DLS) Purify->Size Zeta Zeta Potential (EPM) Purify->Zeta Quant PEG Density (NMR, HPLC, TGA) Purify->Quant

References

Troubleshooting & Optimization

Troubleshooting low yield in Bis-PEG25-TFP ester reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bis-PEG25-TFP ester reactions.

Frequently Asked Questions (FAQs)

Q1: What is a this compound and what is it used for?

A this compound is a homobifunctional crosslinker.[1] It features a polyethylene glycol (PEG) spacer with 25 repeating units, terminated at each end with a tetrafluorophenyl (TFP) ester.[1][2] TFP esters are reactive towards primary and secondary amine groups, forming stable amide bonds.[3][4] This reagent is commonly used for crosslinking molecules containing amine groups, such as proteins, peptides, and amine-modified oligonucleotides. The PEG chain enhances the water solubility of the molecule.

Q2: What are the advantages of using a TFP ester over an NHS ester?

TFP esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, particularly at the basic pH levels typically used for amine conjugation. They are less susceptible to spontaneous hydrolysis, which is a common side reaction that can lead to low yields. This increased stability provides a longer reaction window and can lead to higher coupling efficiency. In some cases, DNA arrays prepared on TFP surfaces at pH 10 showed a five-fold greater surface density of DNA molecules compared to NHS analogs.

Q3: What is the optimal pH for reacting a TFP ester with an amine?

The optimal pH for conjugating TFP esters to primary amines is typically in the range of 7 to 9. While the reaction can proceed at neutral pH, it is generally more favored at slightly basic conditions. For TFP esters specifically, a pH of around 9.0 is often recommended. It's important to avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the TFP ester.

Q4: How should I store and handle my this compound?

This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation. It is best to prepare stock solutions in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use. These stock solutions can be stored for a few days at freezing temperatures if prepared with dry solvent.

Troubleshooting Guide: Low Yield in this compound Reactions

A common issue encountered in bioconjugation reactions is a lower-than-expected yield of the desired product. This guide addresses potential causes for low yield in this compound reactions and provides systematic steps to identify and resolve the problem.

Problem: My final product yield is very low.

To diagnose the cause of low yield, it's helpful to systematically evaluate each stage of the experimental workflow. The following sections break down potential issues from reagent preparation to post-reaction purification.

Step 1: Reagent and Buffer Preparation

Question: Could my reagents or buffers be the source of the problem?

Answer: Yes, improper reagent handling and buffer composition are common culprits for low reaction efficiency.

  • Hydrolysis of TFP Ester: The primary cause of low yield is the hydrolysis of the TFP ester, which renders it unreactive towards amines. This is exacerbated by the presence of moisture.

    • Troubleshooting:

      • Ensure the this compound is stored correctly at -20°C under dry conditions.

      • Always allow the reagent vial to equilibrate to room temperature before opening to prevent water condensation.

      • Use anhydrous grade DMSO or DMF to prepare the stock solution immediately before the reaction.

  • Buffer Composition: The choice of buffer is critical for a successful conjugation reaction.

    • Troubleshooting:

      • Avoid Amine-Containing Buffers: Buffers such as Tris and glycine contain primary amines that will compete with your target molecule for reaction with the TFP ester.

      • Recommended Buffers: Use non-amine-containing buffers like PBS (phosphate-buffered saline), HEPES, borate, or carbonate/bicarbonate buffers within a pH range of 7-9.

  • Contaminants in Buffers: Some common buffer additives can interfere with the reaction.

    • Troubleshooting:

      • Avoid sodium azide, as it can react with the ester.

      • Ensure there are no other nucleophiles present in your reaction mixture that could compete with the target amine.

Step 2: Reaction Conditions

Question: Have I optimized the reaction conditions for my specific molecules?

Answer: Suboptimal reaction parameters can significantly impact the final yield.

  • pH of the Reaction Mixture: The rate of both the desired amine reaction and the competing hydrolysis reaction are pH-dependent.

    • Troubleshooting:

      • While TFP esters are more stable than NHS esters at basic pH, very high pH can still accelerate hydrolysis. The optimal pH is a balance between amine reactivity and ester stability.

      • For most protein conjugations with TFP esters, a pH of around 9.0 is recommended. However, you may need to perform a pH optimization study (e.g., pH 7.5, 8.0, 8.5, 9.0) to find the ideal condition for your specific protein.

  • Molar Ratio of Reactants: The stoichiometry of the reactants is a key parameter to control the extent of labeling.

    • Troubleshooting:

      • If you are observing low yield, you may need to increase the molar excess of the this compound.

      • For protein concentrations of 5 mg/mL or higher, a 10-fold molar excess of the TFP reagent is a good starting point.

      • For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary to drive the reaction to completion.

  • Reaction Time and Temperature: These parameters also influence the competition between conjugation and hydrolysis.

    • Troubleshooting:

      • Typical reaction times are between 30 minutes and 2 hours at room temperature, or longer on ice.

      • While longer incubation times can sometimes improve efficiency, they also provide more opportunity for hydrolysis. Consider performing a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal reaction time.

Step 3: Post-Reaction Quenching and Purification

Question: Could I be losing my product during the purification steps?

Answer: Inefficient purification can lead to significant product loss and the appearance of low yield.

  • Quenching the Reaction: It is important to stop the reaction to prevent further modification or side reactions.

    • Troubleshooting:

      • Add a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to consume any unreacted TFP ester. A final concentration of 50-100 mM Tris is typically sufficient.

  • Purification Method: The choice of purification technique depends on the properties of your final product.

    • Troubleshooting:

      • Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated protein from smaller, unreacted TFP ester and hydrolysis byproducts.

      • Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its interaction with IEX resins. This property can be exploited to separate unreacted protein from PEGylated species.

      • Dialysis and Ultrafiltration: These methods are useful for removing small molecule impurities but may not be as effective at separating different PEGylated forms from each other. There is often a trade-off between purity and yield with these techniques.

      • Reverse Phase Chromatography (RPC): RPC can be used for the purification of peptides and small proteins and can separate positional isomers of PEGylated conjugates.

      • Hydrophobic Interaction Chromatography (HIC): HIC can be a supplementary tool to IEX for purifying PEGylated proteins.

Quantitative Data Summary

Table 1: Comparison of TFP Ester and NHS Ester Hydrolysis

pHEster TypeHalf-life (minutes)
10.0TFP~360
10.0NHS39
Data derived from studies on self-assembled monolayers and may vary for solution-phase reactions.

Table 2: Recommended Molar Excess of TFP Ester for Protein Conjugation

Protein ConcentrationRecommended Molar Excess of TFP Ester
≥ 5 mg/mL10-fold
< 5 mg/mL20- to 50-fold
**

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound
  • Prepare Protein Solution: Dissolve the protein in a non-amine-containing buffer (e.g., 20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4) at a known concentration.

  • Prepare TFP Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Initiate the Reaction: Add the calculated volume of the TFP ester stock solution to the protein solution to achieve the desired molar excess (see Table 2).

  • Incubate: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or on ice for 2-4 hours. Gentle mixing during incubation is recommended.

  • Quench the Reaction: Add a quenching buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Conjugate: Purify the PEGylated protein using an appropriate chromatography method such as size exclusion or ion exchange chromatography to remove unreacted reagents and byproducts.

Visualizations

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Step 1: Verify Reagent & Buffer Integrity Start->CheckReagents Hydrolysis Issue: TFP Ester Hydrolysis? CheckReagents->Hydrolysis Moisture? BufferComp Issue: Buffer Composition Correct? CheckReagents->BufferComp Interference? CheckConditions Step 2: Evaluate Reaction Conditions ReactionpH Issue: Optimal Reaction pH? CheckConditions->ReactionpH CheckPurification Step 3: Assess Purification Strategy PurificationLoss Issue: Product Loss During Purification? CheckPurification->PurificationLoss Hydrolysis->CheckConditions No Sol_Hydrolysis Solution: Use anhydrous solvent. Equilibrate reagent before opening. Hydrolysis->Sol_Hydrolysis Yes BufferComp->CheckConditions No Sol_Buffer Solution: Use non-amine buffer (e.g., PBS, HEPES) at pH 7-9. BufferComp->Sol_Buffer Yes MolarRatio Issue: Sufficient Molar Ratio? ReactionpH->MolarRatio Yes Sol_pH Solution: Perform pH optimization (e.g., 7.5, 8.0, 8.5, 9.0). ReactionpH->Sol_pH No TimeTemp Issue: Correct Time/Temp? MolarRatio->TimeTemp Yes Sol_MolarRatio Solution: Increase molar excess of TFP ester. MolarRatio->Sol_MolarRatio No TimeTemp->CheckPurification Yes Sol_TimeTemp Solution: Optimize reaction time and temperature. TimeTemp->Sol_TimeTemp No Sol_Purification Solution: Choose appropriate method (SEC, IEX). Analyze fractions. PurificationLoss->Sol_Purification Yes End Yield Improved PurificationLoss->End No Sol_Hydrolysis->CheckConditions Sol_Buffer->CheckConditions Sol_pH->MolarRatio Sol_MolarRatio->TimeTemp Sol_TimeTemp->CheckPurification Sol_Purification->End

Caption: Troubleshooting workflow for low yield in this compound reactions.

ReactionPathway TFP_Ester This compound Desired_Product PEGylated Protein (Stable Amide Bond) TFP_Ester->Desired_Product Desired Reaction (pH 7-9) Inactive_Product Hydrolyzed PEG (Inactive Carboxylate) TFP_Ester->Inactive_Product Competing Side Reaction Protein_Amine Protein-NH2 (Primary Amine) Protein_Amine->Desired_Product Side_Reaction Hydrolysis Side_Reaction->Inactive_Product Water H2O

Caption: Competing reaction pathways for this compound in an aqueous environment.

References

How to prevent aggregation during Bis-PEG25-TFP ester conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent aggregation during Bis-PEG25-TFP ester conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a homobifunctional crosslinker. This means it has two identical tetrafluorophenyl (TFP) ester reactive groups at either end of a 25-unit polyethylene glycol (PEG) spacer.[1][2] It is commonly used to crosslink molecules containing primary or secondary amines, such as proteins. The TFP esters react with these amines to form stable amide bonds.[1] The PEG component increases the water solubility of the resulting conjugate and can reduce its immunogenicity.[3][4] TFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher stability against hydrolysis in aqueous solutions.

Q2: What are the primary causes of aggregation during conjugation with this compound?

Aggregation during conjugation with a homobifunctional crosslinker like this compound is a common issue that can arise from several factors:

  • Intermolecular Cross-linking: The presence of two reactive groups on the same molecule can lead to the linkage of multiple protein molecules, resulting in the formation of large aggregates.

  • High Protein Concentration: Elevated concentrations of the target protein increase the proximity of molecules, making intermolecular cross-linking more likely.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact the stability and solubility of the protein. Unfavorable conditions can lead to protein unfolding and aggregation.

  • Reagent Solubility: this compound has limited aqueous solubility and may precipitate if added directly to the reaction buffer as a solid, causing localized high concentrations and promoting aggregation.

  • Over-labeling: The addition of too many PEG molecules can alter the surface charge and isoelectric point (pI) of the protein, potentially reducing its solubility and leading to aggregation.

Troubleshooting Guide

Problem: Visible precipitation or turbidity in the reaction mixture.

This is a clear indication of significant aggregation. Here are the steps to troubleshoot this issue:

1. Optimize Reaction Conditions:

It is highly recommended to perform small-scale screening experiments to identify the optimal conditions before proceeding with larger-scale reactions.

. [caption] Troubleshooting workflow for optimizing reaction conditions.

TroubleshootingWorkflow start Start: Aggregation Observed optimize_conc Optimize Protein Concentration (0.5-2 mg/mL) start->optimize_conc optimize_ratio Adjust PEG:Protein Molar Ratio (2:1 to 10:1) optimize_conc->optimize_ratio optimize_pH Screen pH (7.2 - 8.0) optimize_ratio->optimize_pH optimize_temp Lower Reaction Temperature (4°C) optimize_pH->optimize_temp add_excipients Incorporate Stabilizing Excipients optimize_temp->add_excipients stepwise_addition Use Stepwise Addition of PEG Reagent add_excipients->stepwise_addition end_success Success: Aggregation Minimized stepwise_addition->end_success If successful end_fail Persistent Aggregation: Consider Alternative Crosslinker stepwise_addition->end_fail If persists ConjugationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein 1. Prepare Protein Solution (0.5-5 mg/mL in amine-free buffer, pH 7.2-8.5) prep_peg 2. Prepare PEG Stock Solution (10-100 mM in anhydrous DMSO/DMF) conjugation 3. Add PEG Stock to Protein Solution (slowly, with mixing) prep_peg->conjugation incubation 4. Incubate (1-4h at RT or overnight at 4°C) conjugation->incubation quenching 5. Quench Reaction (optional) (e.g., with Tris buffer) incubation->quenching purification 6. Purify Conjugate (e.g., SEC or dialysis) quenching->purification analysis 7. Analyze Conjugate (SEC, DLS, SDS-PAGE) purification->analysis

References

Technical Support Center: Optimizing Bis-PEG25-TFP Ester Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bis-PEG25-TFP ester for crosslinking applications. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for crosslinking with this compound?

The optimal pH for reacting this compound with primary amines (e.g., lysine residues on proteins) is in the range of pH 7.0 to 9.0 .[1] The reactivity of the TFP ester with amine groups increases as the pH becomes more alkaline.[1] However, the rate of hydrolysis, a competing reaction where the TFP ester reacts with water, also increases with pH.[1][2] A key advantage of TFP esters is their enhanced stability against hydrolysis at basic pH compared to the more common N-hydroxysuccinimide (NHS) esters, allowing for more efficient conjugation at these higher pH values.[3] For many applications, a pH of 8.0 is a good starting point as it offers a balance between efficient amine reaction and manageable hydrolysis.

Q2: What are the main advantages of using a TFP ester over an NHS ester?

TFP esters offer several advantages over NHS esters for amine-reactive crosslinking:

  • Greater Stability in Aqueous Solutions: TFP esters are significantly less susceptible to spontaneous hydrolysis, especially at the basic pH conditions required for efficient reaction with primary amines. While an NHS ester at pH 8 has a half-life measured in minutes, TFP esters are stable for several hours under similar conditions.

  • Higher Coupling Efficiency: Due to their lower rate of hydrolysis, TFP esters can lead to a higher yield of the desired crosslinked product.

  • Flexibility in Reaction Conditions: The increased stability of TFP esters provides a wider window for optimizing reaction times and other parameters.

Q3: Which buffers are recommended for the crosslinking reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecules for reaction with the TFP ester. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • Carbonate/Bicarbonate

  • Borate

Q4: Which buffers should be avoided?

Avoid buffers containing primary amines, such as:

  • Tris (tris-hydroxymethyl aminomethane)

  • Glycine

These buffers will quench the reaction by reacting with the TFP esters. However, they can be useful for intentionally stopping the crosslinking reaction.

Q5: How should I prepare and store the this compound?

Bis-PEG25-TFP esters are moisture-sensitive. To ensure maximum reactivity:

  • Storage: Store the reagent at -20°C with a desiccant.

  • Preparation: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use.

  • Stock Solution Stability: Stock solutions in anhydrous solvents can be stored for several days at -20°C, but it is always best to use freshly prepared solutions. Do not store the reagent in an aqueous buffer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Crosslinking Efficiency Hydrolysis of TFP ester: The reagent was exposed to moisture or stored improperly. The reaction was carried out in an aqueous buffer for too long.Prepare a fresh stock solution of the crosslinker in anhydrous DMSO or DMF immediately before use. Minimize the time the crosslinker is in the aqueous reaction buffer before the addition of the protein.
Presence of competing primary amines: The reaction buffer (e.g., Tris, glycine) or other components of the sample contain primary amines.Use a recommended amine-free buffer such as PBS, HEPES, or borate. Ensure the protein sample is free of amine-containing contaminants by dialysis or buffer exchange.
Suboptimal pH: The pH of the reaction buffer is too low for efficient deprotonation of the primary amines on the target molecule.Increase the pH of the reaction buffer to within the optimal range of 7.0-9.0. A pH of 8.0 is a good starting point.
Insufficient crosslinker concentration: The molar excess of the crosslinker to the protein is too low.Increase the molar excess of the this compound. A 10- to 50-fold molar excess is a common starting point for protein solutions.
Protein Aggregation or Precipitation High protein concentration: Increased intermolecular collisions at high protein concentrations can favor aggregation.Optimize the protein concentration. It may be necessary to work at a lower concentration and adjust the crosslinker molar excess accordingly.
Inappropriate molar ratio of crosslinker: Excessive modification of surface residues can alter the protein's charge and hydrophobicity, leading to aggregation.Perform a titration experiment to determine the optimal molar ratio of crosslinker to protein that achieves the desired crosslinking without causing aggregation.
Hydrophobicity of the crosslinker: Although the PEG spacer enhances water solubility, the TFP ester itself is somewhat hydrophobic.Ensure adequate mixing during the addition of the crosslinker stock solution to the aqueous protein solution to avoid localized high concentrations.
Modification of Unintended Sites Reaction with other nucleophiles: At very high pH, other nucleophilic side chains (e.g., tyrosine, serine, threonine) might show some reactivity.Maintain the reaction pH within the recommended range of 7.0-9.0 to favor reaction with primary amines.
Inconsistent Results Variability in reagent activity: The crosslinker may have partially hydrolyzed due to improper storage or handling.Always handle the reagent with care to avoid moisture. Use fresh stock solutions for each experiment.
Polydispersity of PEG: If using a non-discrete PEG crosslinker, the variability in PEG chain length can lead to inconsistent results.Use a discrete PEG (dPEG®) crosslinker like this compound for greater precision and reproducibility.

Data Presentation

Table 1: pH and its Effect on TFP Ester Reactions

pHReactivity with Primary AminesRate of HydrolysisRecommendation
< 7.0SuboptimalLowNot recommended for efficient crosslinking.
7.0 - 8.0GoodModerateA good starting range for balancing reactivity and stability.
8.0 - 9.0ExcellentIncreasedOptimal for rapid and efficient crosslinking; be mindful of the increased potential for hydrolysis.
> 9.0HighHighMay lead to rapid hydrolysis and potential side reactions. Use with caution and for short reaction times.

Table 2: Comparison of TFP and NHS Esters for Amine-Reactive Crosslinking

FeatureTFP (Tetrafluorophenyl) EsterNHS (N-hydroxysuccinimide) Ester
Optimal Reaction pH 7.0 - 9.07.0 - 8.5
Hydrolytic Stability High, stable for hours at basic pHLow, half-life of minutes at pH 8.6 (4°C)
Competing Reaction HydrolysisHydrolysis (more significant)
Coupling Efficiency Generally higher due to lower hydrolysisCan be lower, especially in dilute solutions or at higher pH

Experimental Protocols

Protocol 1: Crosslinking Proteins in Solution

This protocol provides a general procedure for crosslinking proteins in solution using this compound. Optimization of protein concentration, crosslinker molar excess, and incubation time may be required for specific applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the chosen conjugation buffer at a concentration of 0.1-5 mg/mL.

  • Prepare the Crosslinker Stock Solution: Immediately before use, prepare a 10-25 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Crosslinking Reaction: a. Add the crosslinker stock solution to the protein solution to achieve the desired final molar excess (e.g., 10- to 50-fold molar excess over the protein). b. Mix thoroughly and incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Remove Excess Reagent: Remove non-reacted crosslinker and byproducts using a desalting column or by dialysis against an appropriate buffer.

  • Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, western blotting, or mass spectrometry.

Protocol 2: Cell Surface Crosslinking

This protocol is designed for crosslinking proteins on the surface of living cells. This compound is not membrane-permeable and is therefore suitable for this application.

Materials:

  • Cell suspension

  • Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Cells: a. Harvest the cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. b. Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.

  • Prepare the Crosslinker Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Crosslinking Reaction: a. Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM. b. Incubate the reaction mixture for 30 minutes at room temperature or on ice to minimize internalization of the crosslinker.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 10-20 mM and incubate for 10-15 minutes.

  • Cell Lysis and Analysis: The cells can now be lysed, and the crosslinked proteins can be analyzed by appropriate methods.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Equilibrate Bis-PEG25-TFP ester to Room Temperature p3 Prepare Fresh Crosslinker Stock in Anhydrous DMSO/DMF p1->p3 p2 Prepare Protein Solution in Amine-Free Buffer (pH 7-9) r1 Add Crosslinker Stock to Protein Solution p2->r1 p3->r1 r2 Incubate (30-60 min RT or 2h at 4°C) r1->r2 r3 Quench Reaction (e.g., Tris or Glycine) r2->r3 a1 Remove Excess Reagent (Desalting/Dialysis) r3->a1 a2 Analyze Crosslinked Products (SDS-PAGE, MS, etc.) a1->a2

Caption: Experimental workflow for protein crosslinking with this compound.

G cluster_reactants Reactants cluster_competing_reaction Competing Reaction cluster_products Products crosslinker This compound hydrolyzed_ester Hydrolyzed (Inactive) Ester crosslinker->hydrolyzed_ester Hydrolysis (increases with pH) crosslinked_protein Crosslinked Protein (Stable Amide Bond) crosslinker->crosslinked_protein pH 7-9 protein Protein with Primary Amine (e.g., Lysine) protein->crosslinked_protein water H₂O water->hydrolyzed_ester tfp_leaving_group Tetrafluorophenol crosslinked_protein->tfp_leaving_group releases

Caption: Reaction scheme for TFP ester crosslinking and the competing hydrolysis pathway.

References

Side reactions of Bis-PEG25-TFP ester and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG25-TFP ester. This guide provides detailed information, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals effectively use this crosslinker while minimizing potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional crosslinking reagent.[1][2] It features two amine-reactive tetrafluorophenyl (TFP) ester groups at either end of a 25-unit polyethylene glycol (PEG) chain.[1][3] Its primary application is to covalently link two molecules that contain primary or secondary amines, forming stable amide bonds.[1] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate and reduces the potential for aggregation that can occur with more hydrophobic crosslinkers.

Q2: What is the main chemical reaction involving this compound?

The primary reaction is the acylation of amines. The TFP ester groups react with the nucleophilic primary amines (e.g., the epsilon-amine of a lysine residue on a protein) or secondary amines to form a stable amide bond. This reaction proceeds efficiently at a near-neutral to slightly alkaline pH (typically 7.0-9.0).

Q3: What are the most common side reactions and how can they be avoided?

The most significant side reaction is the hydrolysis of the TFP ester group. In an aqueous environment, water molecules can attack the ester, converting it to an unreactive carboxylic acid and rendering that end of the crosslinker unable to conjugate with an amine. While TFP esters are more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, the rate of hydrolysis increases with pH.

To minimize hydrolysis:

  • Control pH: Perform reactions in the recommended pH range of 7.2-8.5.

  • Use Fresh Reagents: Prepare stock solutions of the crosslinker immediately before use and avoid storing it in aqueous buffers.

  • Optimize Concentrations: Use a higher concentration of the target protein to favor the desired amine reaction over hydrolysis.

Another potential issue is the reaction with non-target molecules. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the TFP ester and should be avoided during the conjugation step.

Q4: Why should I choose a TFP ester-based crosslinker over a more common NHS ester?

TFP esters offer significantly greater stability against hydrolysis in aqueous solutions compared to NHS esters, particularly at the slightly alkaline pH required for efficient amine conjugation. This enhanced stability provides a longer half-life for the reactive group, which can lead to higher conjugation efficiency and more consistent results. For example, studies have shown that TFP esters have a half-life nearly 10 times longer than NHS esters at pH 10.

Quantitative Data: Hydrolytic Stability Comparison

The choice of active ester can significantly impact conjugation efficiency due to the competing hydrolysis side reaction. The table below summarizes the relative stability of TFP esters compared to NHS esters.

FeatureTFP EsterNHS EsterCitation(s)
Relative Hydrolysis Rate LowerHigher
Stability at Alkaline pH More stable; half-life measured in hours.Less stable; half-life can be minutes at pH > 8.
Half-Life at pH 10 (on a surface) ~10-fold longer than NHS esterShorter
Hydrolysis at pH 7 (after 240 min) ~20% hydrolyzed~50% hydrolyzed

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Possible CauseRecommended Solution
Hydrolysis of TFP Ester The TFP ester is moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in a dry, water-miscible organic solvent (e.g., anhydrous DMSO or DMF) and use them immediately. Optimize the reaction pH to be within the 7.2-8.5 range to balance amine reactivity and ester hydrolysis.
Interfering Buffer Components Do not use buffers containing primary amines like Tris or glycine during the reaction, as they will compete with the target. Use buffers such as PBS, HEPES, or borate. Ensure other nucleophiles like sodium azide are absent from the reaction mixture.
Suboptimal Molar Ratio The concentration of the crosslinker relative to the target molecule is critical. For protein solutions ≥ 5 mg/mL, start with a 10-fold molar excess of the TFP ester. For more dilute solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be required. Empirical testing is recommended to find the optimal ratio for your specific application.

Problem 2: Protein Aggregation or Precipitation

Possible CauseRecommended Solution
Conjugation-Induced Changes Although the PEG linker in this compound is designed to enhance solubility, conjugation can sometimes alter a protein's properties, leading to aggregation. To mitigate this, try lowering the reaction temperature (e.g., perform the incubation at 4°C), screening different buffer conditions (pH, ionic strength), or including solubility-enhancing excipients like arginine in the reaction mixture.
Excessive Crosslinking If the goal is intramolecular crosslinking or linking two specific proteins, using too high a concentration of the crosslinker or protein can lead to uncontrolled intermolecular crosslinking and aggregation. Try reducing the molar excess of the crosslinker.

Experimental Protocols & Visualizations

Protocol: General Protein-Protein Crosslinking

This protocol provides a general workflow for crosslinking two proteins using this compound.

1. Materials Required:

  • Protein A (to be modified) in an amine-free buffer (e.g., PBS, HEPES)

  • Protein B (containing amines for crosslinking)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification/desalting column (size-exclusion chromatography)

2. Reagent Preparation:

  • Ensure Protein A is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer at pH 7.2-8.5.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

3. Reaction Procedure:

  • Add the desired molar excess (e.g., 10- to 50-fold) of the this compound stock solution to the solution of Protein A.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

4. Quenching:

  • Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted TFP esters.

  • Incubate for an additional 15-30 minutes at room temperature.

5. Purification:

  • Remove excess, unreacted, and hydrolyzed crosslinker by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

  • The resulting solution contains Protein A molecules now activated with the other TFP-ester end of the PEG linker. This activated protein can then be added to a solution of Protein B to form the final conjugate, followed by a final purification step.

Diagrams

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_stop 3. Quenching & Purification p1 Prepare Protein in Amine-Free Buffer (pH 7.2 - 8.5) r1 Add TFP Ester Solution to Protein Solution (10-50x Molar Excess) p1->r1 p2 Dissolve this compound in Anhydrous DMSO/DMF (Prepare Fresh) p2->r1 r2 Incubate (30-60 min at RT or 2-4 hr at 4°C) r1->r2 q1 Add Quenching Buffer (e.g., Tris-HCl) r2->q1 q2 Purify Conjugate via Size-Exclusion Chromatography q1->q2

Caption: A typical experimental workflow for bioconjugation using this compound.

G start Bis-PEG-TFP Ester + Target Protein (Amine) desired_path Desired Reaction: Amine Acylation start->desired_path Favored by: - Optimal pH (7.2-8.5) - High Protein Conc. side_path Side Reaction: Hydrolysis start->side_path Favored by: - High pH (> 9.0) - Long Reaction Time - Low Protein Conc. product Stable Amide Bond (Covalent Conjugate) desired_path->product byproduct Inactive Carboxylic Acid (Hydrolyzed Crosslinker) side_path->byproduct

Caption: The desired acylation reaction competes with the hydrolysis side reaction.

G start Problem: Low Conjugation Yield q1 Is your buffer amine-free (e.g., no Tris/Glycine)? start->q1 a1_yes Was the TFP ester reagent prepared fresh in anhydrous solvent? q1->a1_yes Yes a1_no Solution: Switch to PBS, HEPES, or Borate buffer. q1->a1_no No a2_yes Is the reaction pH between 7.2 and 8.5? a1_yes->a2_yes Yes a2_no Solution: Re-dissolve fresh reagent in anhydrous DMSO/DMF immediately before use. a1_yes->a2_no No a3_yes Solution: Optimize molar excess of crosslinker (try 20-50x for dilute samples). a2_yes->a3_yes Yes a3_no Solution: Adjust buffer pH. Too low (<7) = slow reaction. Too high (>9) = rapid hydrolysis. a2_yes->a3_no No

References

Technical Support Center: Post-Conjugation Purification of Bis-PEG25-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of unreacted Bis-PEG25-TFP ester following bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

This compound is a homobifunctional crosslinker that contains two amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester groups at the ends of a 25-unit polyethylene glycol (PEG) spacer. TFP esters react with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.[1][2] It is crucial to remove any unreacted or hydrolyzed this compound from the final conjugate solution to ensure the purity and accurate characterization of the therapeutic agent, and to avoid potential off-target effects or immunogenicity.[3][]

Q2: What are the primary methods for removing unreacted this compound?

The most common and effective methods for removing small molecules like unreacted this compound from larger bioconjugates are based on size differences. These include:

  • Size Exclusion Chromatography (SEC): A highly effective method that separates molecules based on their hydrodynamic radius.[3]

  • Tangential Flow Filtration (TFF) / Diafiltration: A rapid and scalable technique for buffer exchange and the removal of small molecules.

  • Dialysis: A classic and straightforward method for removing small molecules, although it can be more time-consuming.

Q3: How do I choose the most suitable purification method?

The selection of the optimal purification method depends on several factors, including the scale of your experiment, the required purity of the final product, the properties of your bioconjugate, and the available equipment.

digraph "Purification_Method_Selection" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Method Principle Advantages Disadvantages Typical Efficiency
Size Exclusion Chromatography (SEC) Separation based on molecular size. Larger molecules elute first.High resolution and purity (>99% achievable). Good for analytical and preparative scales.Can lead to sample dilution. Potential for non-specific binding to the column matrix.>99% removal of small molecules.
Tangential Flow Filtration (TFF) / Diafiltration Size-based separation using a semi-permeable membrane with cross-flow to prevent fouling.Rapid, scalable, and allows for simultaneous concentration and buffer exchange.Requires specialized equipment. Potential for protein loss due to non-specific binding to the membrane.>99% removal with 5-7 diavolumes.
Dialysis Diffusion of small molecules across a semi-permeable membrane down a concentration gradient.Simple setup, gentle on the sample.Time-consuming (can take overnight). Potential for sample dilution and loss with small volumes.>99% removal with multiple buffer changes.

Q4: How can I confirm the complete removal of unreacted this compound?

Several analytical techniques can be employed to verify the absence of the unreacted linker:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can separate the hydrophobic TFP ester from the more polar bioconjugate.

  • Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC): Can detect small molecule impurities eluting later than the main conjugate peak.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can detect the presence of the small molecule linker with high sensitivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification process.

Problem 1: Residual Unreacted Linker Detected After Purification
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Problem 2: Low Recovery of the Conjugated Product
digraph "Troubleshooting_Low_Recovery" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is designed for the removal of unreacted this compound from a protein conjugate.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with an appropriate fractionation range)

  • HPLC or FPLC system

  • Mobile Phase (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Post-conjugation reaction mixture

  • Collection tubes

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Loading: Inject the post-conjugation reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate recommended for the column.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The larger conjugated protein will elute first, followed by the smaller, unreacted this compound.

  • Analysis: Analyze the collected fractions using UV absorbance at 280 nm to identify the protein-containing fractions. Pool the fractions containing the purified conjugate.

digraph "SEC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Protocol 2: Tangential Flow Filtration (TFF) / Diafiltration

This protocol is suitable for larger sample volumes and for applications requiring buffer exchange.

Materials:

  • TFF system with a pump and reservoir

  • TFF cassette or hollow fiber membrane with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-30 kDa)

  • Diafiltration buffer (e.g., PBS, pH 7.4)

  • Post-conjugation reaction mixture

Methodology:

  • System Setup and Equilibration: Install the TFF membrane and equilibrate the system with the diafiltration buffer.

  • Sample Concentration (Optional): Concentrate the reaction mixture to a smaller volume to reduce the amount of diafiltration buffer required.

  • Diafiltration: Add the diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This maintains a constant volume.

  • Buffer Exchange: Continue the diafiltration for 5-7 diavolumes. One diavolume is equal to the volume of the sample in the reservoir. This is typically sufficient to remove >99% of small molecules.

  • Final Concentration: After diafiltration, stop adding buffer and concentrate the sample to the desired final volume.

  • Recovery: Recover the purified and concentrated conjugate from the system.

digraph "TFF_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Protocol 3: Dialysis

This protocol is a simple method for removing small molecules, ideal for smaller scale preparations where time is not a critical factor.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3-5 kDa)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker or container

  • Stir plate and stir bar

Methodology:

  • Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions.

  • Load Sample: Load the post-conjugation reaction mixture into the dialysis device.

  • Dialysis: Place the sealed dialysis device in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Stir the buffer gently.

  • Buffer Changes: For efficient removal, change the dialysis buffer at least three times over a period of 12-24 hours. A typical schedule is after 2-4 hours, then after another 4-6 hours, and then dialyze overnight.

  • Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified conjugate.

digraph "Dialysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

References

Technical Support Center: Improving the Efficiency of Bis-PEG25-TFP Ester Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize labeling experiments using Bis-PEG25-TFP ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a homobifunctional crosslinking agent. It features two tetrafluorophenyl (TFP) ester reactive groups at either end of a 25-unit polyethylene glycol (PEG) chain.[1][2][3][4] TFP esters react efficiently with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds.[5] The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and provides a flexible linkage between the conjugated molecules. This makes it a valuable tool in drug development and bioconjugation for creating antibody-drug conjugates (ADCs), PROTACs, and for crosslinking proteins.

Q2: What are the advantages of using a TFP ester over a more common NHS ester?

A2: The primary advantage of TFP esters is their increased stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. TFP esters are less susceptible to spontaneous hydrolysis, especially at the neutral to slightly basic pH conditions required for efficient amine labeling. This enhanced stability allows for longer reaction times and can lead to higher labeling efficiency.

Q3: What is the optimal pH for conducting the labeling reaction?

A3: The optimal pH range for the reaction between a TFP ester and a primary amine is typically between 7.2 and 8.5. Within this range, the primary amines are sufficiently deprotonated to be nucleophilic and react with the ester, while the rate of TFP ester hydrolysis remains manageable.

Q4: How should I prepare and store the this compound?

A4: this compound is moisture-sensitive. It is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation. For long-term storage, it should be kept at -20°C. Stock solutions should be prepared immediately before use in a dry, water-miscible organic solvent like DMSO or DMF. While stock solutions in anhydrous solvents can be stored for a few days at low temperatures, it is best practice to use them fresh to avoid hydrolysis.

Q5: How can I quench the reaction and remove unreacted crosslinker?

A5: To stop the labeling reaction, a quenching reagent with a primary amine, such as Tris, glycine, or hydroxylamine, can be added. This will react with any remaining TFP esters. After quenching, unreacted crosslinker and byproducts can be removed using methods appropriate for the size of your labeled molecule. Common techniques include size-exclusion chromatography (SEC), dialysis, or spin desalting columns.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency 1. Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated and unreactive primary amines.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Use freshly prepared buffers and verify the pH.
2. Competing Amines in Buffer: Buffers such as Tris or glycine contain primary amines that will compete with your target molecule for the TFP ester.Use an amine-free buffer like PBS, HEPES, or sodium bicarbonate.
3. Hydrolysis of TFP Ester: The crosslinker has been prematurely hydrolyzed by moisture.Always allow the reagent vial to come to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
4. Insufficient Molar Excess: The concentration of the crosslinker is too low relative to the target molecule.Increase the molar excess of this compound. A starting point of 10-50 fold molar excess is recommended, but this may require optimization.
Protein Aggregation or Precipitation 1. Intermolecular Crosslinking: The homobifunctional nature of the linker is causing multiple protein molecules to link together.Reduce the protein concentration during the labeling reaction. Consider a stepwise addition of the crosslinker to favor intramolecular modifications.
2. High Degree of Labeling: Excessive modification of the protein surface is altering its properties and leading to insolubility.Decrease the molar excess of the crosslinker or reduce the reaction time.
3. Protein Instability: The reaction conditions (e.g., pH, temperature) are destabilizing the protein.Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Screen for optimal buffer conditions for your specific protein. Add stabilizing excipients like sucrose or arginine.
Non-Specific Labeling or High Background 1. Incomplete Quenching: Unreacted TFP esters are still active in downstream applications.Ensure the quenching step is performed thoroughly by adding a sufficient concentration of a primary amine-containing buffer (e.g., 50-100 mM Tris) and allowing adequate incubation time.
2. Inadequate Purification: Excess crosslinker and reaction byproducts are not fully removed.Optimize the purification method (e.g., SEC, dialysis) to ensure complete separation of the labeled protein from smaller molecules.

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Preparation of Reagents:

    • Protein Solution: Prepare the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

    • Crosslinker Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the crosslinker stock solution to achieve the desired molar excess. For proteins with a concentration ≥ 5 mg/ml, a 10-fold molar excess is a good starting point. For samples < 5 mg/ml, a 20- to 50-fold molar excess may be necessary.

    • Add the calculated volume of the crosslinker stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted TFP esters are deactivated.

  • Purification of the Labeled Protein:

    • Remove excess crosslinker and quenching reagents by size-exclusion chromatography, dialysis, or spin desalting columns.

Quantitative Data Summary
ParameterRecommended Range/ValueNotes
Reaction pH 7.2 - 8.5Balances amine reactivity and ester stability.
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve labeling efficiency but may increase aggregation risk.
Molar Excess of Crosslinker 10 - 50 foldThe optimal ratio is dependent on the protein and its concentration.
Reaction Time 30 - 60 min at RT or 2 - 4 hours at 4°CLonger incubation may be needed at lower temperatures.
Quenching Reagent Conc. 50 - 100 mM (final)e.g., Tris-HCl or Glycine.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_quench 3. Quenching cluster_purify 4. Purification prep_buffer Prepare Amine-Free Buffer (e.g., PBS, pH 7.4) prep_protein Prepare Protein Solution (2-10 mg/mL) prep_buffer->prep_protein add_crosslinker Add Molar Excess of Crosslinker to Protein prep_protein->add_crosslinker prep_crosslinker Prepare this compound Stock (e.g., 10 mM in DMSO) prep_crosslinker->add_crosslinker incubate Incubate at RT (30-60 min) or 4°C (2-4 hours) add_crosslinker->incubate add_quench Add Quenching Buffer (e.g., Tris-HCl) incubate->add_quench incubate_quench Incubate at RT (15-30 min) add_quench->incubate_quench purify Remove Excess Reagents (SEC, Dialysis, etc.) incubate_quench->purify end End purify->end start Start start->prep_buffer

Caption: Experimental workflow for this compound labeling.

logical_relationship cluster_troubleshooting Troubleshooting Protein Aggregation aggregation Protein Aggregation cause1 Intermolecular Crosslinking aggregation->cause1 cause2 High Degree of Labeling aggregation->cause2 cause3 Protein Instability aggregation->cause3 solution1 Decrease Protein Concentration cause1->solution1 solution2 Decrease Molar Excess of Crosslinker cause2->solution2 solution3 Optimize Reaction Conditions (e.g., 4°C) cause3->solution3

Caption: Troubleshooting logic for protein aggregation.

References

Common mistakes to avoid when using Bis-PEG25-TFP ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG25-TFP ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this homobifunctional crosslinker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent potential mistakes during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional crosslinking reagent. It consists of a polyethylene glycol (PEG) spacer (with 25 PEG units) flanked by two tetrafluorophenyl (TFP) ester reactive groups.[1][2][3][4] These TFP esters react efficiently with primary and secondary amines, making the reagent ideal for covalently linking molecules that possess these functional groups.[1] A primary application is the crosslinking of proteins and other biomolecules, such as in the preparation of antibody-drug conjugates (ADCs) or for studying protein-protein interactions. The PEG spacer enhances the solubility and stability of the resulting conjugate.

Q2: What are the main advantages of using a TFP ester over a more common NHS ester?

TFP esters offer a significant advantage over N-hydroxysuccinimide (NHS) esters in terms of their stability in aqueous solutions, particularly at neutral to basic pH. TFP esters are less susceptible to hydrolysis, which is a competing reaction that can reduce the efficiency of your conjugation. This increased stability provides a wider window for your conjugation reaction and can lead to higher yields, especially when working with low concentrations of your target molecule or at a pH above 8.

Q3: What are the optimal storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, it is crucial to adhere to the following storage and handling guidelines:

  • Storage: Store the reagent at -20°C in a desiccated environment.

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis. It is recommended to use the reagent immediately after preparing a solution. Avoid preparing stock solutions for long-term storage in aqueous buffers. If a stock solution in an anhydrous organic solvent like DMSO or DMF is necessary, it should be used within a few days and stored at -20°C.

Troubleshooting Guide

Problem 1: Low or No Conjugation Efficiency

Potential Cause Recommended Solution
Hydrolysis of the TFP ester While more stable than NHS esters, TFP esters can still hydrolyze. Ensure the reagent is properly stored and handled to minimize exposure to moisture. Prepare solutions fresh before each use.
Incorrect buffer composition Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the TFP ester. Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer.
Suboptimal reaction pH The optimal pH for the reaction of TFP esters with amines is typically between 7.5 and 8.5. A pH that is too low will result in protonated (and thus less reactive) amines on your target molecule.
Insufficient molar excess of the crosslinker For efficient conjugation, a molar excess of the this compound over the target molecule is generally required. The optimal ratio will depend on the concentration and number of reactive sites on your target and should be determined empirically.
Inactive target molecule Ensure that the amine groups on your target molecule are available for reaction and have not been compromised during purification or storage.

Problem 2: Precipitation of the Conjugate During or After the Reaction

Potential Cause Recommended Solution
High degree of conjugation Excessive crosslinking can alter the physicochemical properties of your protein, leading to aggregation and precipitation. Reduce the molar ratio of the crosslinker to your target molecule or decrease the reaction time.
Hydrophobicity of the crosslinker While the PEG spacer enhances solubility, high concentrations of the crosslinker might contribute to insolubility. Ensure the crosslinker is fully dissolved in the reaction buffer.
Buffer incompatibility The final conjugate may have different solubility properties than the starting materials. Ensure the final buffer is suitable for the conjugated product.

Data Presentation

Table 1: Comparison of Hydrolysis Half-life for TFP and NHS Esters at Different pH Values

This table summarizes the significantly greater stability of TFP esters compared to NHS esters, especially as the pH increases. This highlights the advantage of using TFP esters for bioconjugation reactions conducted at neutral to basic pH.

pHTFP Ester Half-lifeNHS Ester Half-lifeFold Difference
7.0~13.3 hours~7 hours~1.9x
8.0~4.2 hours~1.4 hours~3.0x
10.0~6.5 hours~39 minutes~10x

Data adapted from a study on self-assembled monolayers, providing a relative comparison of ester stability.

Experimental Protocols

Detailed Methodology: Antibody Conjugation with this compound

This protocol provides a general guideline for conjugating this compound to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • Crosslinker Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the crosslinker by dissolving it in anhydrous DMSO or DMF. This solution should be prepared fresh.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined experimentally.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted crosslinker and other byproducts by size-exclusion chromatography (SEC). Other methods such as ion-exchange chromatography (IEX) or dialysis can also be employed depending on the specific properties of the conjugate.

    • Equilibrate the SEC column with a suitable storage buffer (e.g., PBS).

    • Apply the quenched reaction mixture to the column and collect the fractions containing the purified antibody-PEG conjugate.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight due to PEGylation.

    • Determine the degree of labeling (DOL) using appropriate analytical techniques.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody in Amine-Free Buffer conjugation Incubate at RT or 4°C antibody_prep->conjugation crosslinker_prep Fresh Bis-PEG25-TFP Ester Solution crosslinker_prep->conjugation quenching Quench with Tris Buffer conjugation->quenching purification Size-Exclusion Chromatography quenching->purification analysis SDS-PAGE & DOL Analysis purification->analysis

Caption: Workflow for antibody conjugation using this compound.

reaction_pathway cluster_reactants Reactants cluster_products Products & Byproducts cluster_side_reaction Competing Side Reaction protein Protein-NH2 (Primary Amine) conjugate Protein-NH-CO-PEG-Conjugate (Stable Amide Bond) protein->conjugate Nucleophilic Attack crosslinker This compound crosslinker->conjugate tfp Tetrafluorophenol (Leaving Group) crosslinker->tfp Release of hydrolyzed_ester Hydrolyzed TFP Ester (Inactive) crosslinker->hydrolyzed_ester Hydrolysis water H2O water->hydrolyzed_ester

Caption: Reaction pathway for amine conjugation with this compound.

References

Bis-PEG25-TFP ester hydrolysis rate and its impact on experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Bis-PEG25-TFP Ester applications. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving this homobifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a homobifunctional, amine-reactive crosslinking reagent.[1][2][3] It features two tetrafluorophenyl (TFP) ester groups at either end of a 25-unit polyethylene glycol (PEG) spacer.[1][4] Its primary application is in bioconjugation, where it covalently links molecules containing primary or secondary amines (such as proteins, peptides, or amine-modified oligonucleotides) by forming stable amide bonds. The long, hydrophilic PEG chain helps to increase the water solubility of the reagent and the resulting conjugate, which can reduce aggregation.

Q2: What is TFP ester hydrolysis, and why is it important?

TFP ester hydrolysis is a chemical reaction where the TFP ester group reacts with water, converting it into an unreactive carboxylate. This is a competing side reaction that occurs alongside the desired conjugation reaction (aminolysis). Once hydrolyzed, the ester group can no longer react with the target amine groups on your biomolecule, leading to reduced conjugation efficiency and lower yields. Therefore, understanding and controlling the rate of hydrolysis is critical for successful and reproducible experiments.

Q3: How does the hydrolysis rate of TFP esters compare to NHS esters?

TFP esters are significantly more resistant to hydrolysis than the more commonly used N-hydroxysuccinimide (NHS) esters, particularly under neutral to basic (alkaline) conditions. This enhanced stability provides a wider window for performing conjugation reactions and can lead to higher yields, especially at pH levels optimal for amine reactivity. For instance, at a pH of 10, the half-life of a TFP ester on a surface was found to be nearly ten times longer than that of a comparable NHS ester.

Q4: What factors influence the rate of this compound hydrolysis?

Several factors can affect the rate of hydrolysis:

  • pH: The hydrolysis rate is highly dependent on pH. The rate increases significantly as the pH becomes more alkaline (basic).

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including ester hydrolysis.

  • Buffer Composition: The presence of nucleophiles other than the target amine can affect reagent stability. It is crucial to avoid buffers containing primary amines (e.g., Tris, glycine).

  • Reagent Concentration: In very dilute solutions, the unimolecular hydrolysis reaction can be favored over the bimolecular conjugation reaction.

Data Presentation: Hydrolysis Rate Comparison

The stability of TFP esters against hydrolysis is a key advantage over NHS esters, especially in basic buffers.

Table 1: Comparison of TFP and NHS Ester Hydrolysis Half-Lives at Various pH Levels.

pHTFP Ester Half-Life (t½)NHS Ester Half-Life (t½)Relative Stability (TFP vs. NHS)
7.0~7.8 hours~4.1 hours~1.9x more stable
8.0~2.5 hours~50 minutes~3.0x more stable
10.0~310 minutes~39 minutes~8.5x more stable
Data extrapolated from surface hydrolysis studies. Half-lives in solution may vary but relative stability holds.

Table 2: Percent Hydrolysis of Activated Esters in Aqueous Solution (pH 7.0) Over Time.

Time (minutes)TFP Ester Hydrolyzed (%)NHS Ester Hydrolyzed (%)
60~5%~20%
120~10%~35%
240~20%~50%
Data adapted from solution-phase hydrolysis studies.

Experimental Workflows and Logical Relationships

The success of a conjugation experiment hinges on favoring the aminolysis reaction over the competing hydrolysis reaction.

G cluster_0 Experimental Workflow: this compound Conjugation Reagent This compound (Active Reagent) Conjugate Stable Amide Bond (Conjugated Product) Reagent->Conjugate Aminolysis (Desired Reaction) Hydrolyzed Hydrolyzed Ester (Inactive Product) Reagent->Hydrolyzed Hydrolysis (Side Reaction) Biomolecule Biomolecule with Primary Amine (R-NH2) Biomolecule->Conjugate

Caption: Competing reaction pathways for this compound.

The following diagram illustrates the key factors that can accelerate the undesirable hydrolysis side reaction.

HydrolysisFactors center Increased Hydrolysis Rate of TFP Ester ph High pH (> 9.0) ph->center temp High Temperature temp->center time Long Incubation Time time->center moisture Moisture Contamination (Reagent/Solvent) moisture->center buffer Reactive Buffer Components (e.g., Tris, Glycine) buffer->center Troubleshooting start Low Conjugation Yield? q1 Was reagent stock prepared fresh in anhydrous solvent? start->q1 s1 Prepare fresh stock in anhydrous DMSO/DMF. Allow vial to reach RT before opening. q1->s1 No q2 Is the reaction buffer free of primary amines (e.g., Tris, Glycine)? q1->q2 Yes s1->q2 s2 Exchange into a non-amine buffer (PBS, HEPES) at pH 7-9. q2->s2 No q3 Is the target protein solution pure and at a high concentration? q2->q3 Yes s2->q3 s3 Purify protein to remove contaminating amines. Concentrate protein sample. q3->s3 No q4 Was molar excess of the crosslinker sufficient? q3->q4 Yes s3->q4 s4 Increase molar excess of this compound. Optimize ratio empirically. q4->s4 No end_node Yield should improve. Consider further optimization of pH and reaction time. q4->end_node Yes s4->end_node

References

Technical Support Center: Monitoring Bis-PEG25-TFP Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG25-TFP ester reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound, and what is it used for?

A this compound is a homobifunctional crosslinking reagent.[1][2] Let's break down its components:

  • Bis: Indicates that the molecule has two reactive groups, one at each end.

  • PEG25: Refers to a polyethylene glycol (PEG) spacer with 25 PEG units. PEG spacers are known to improve the solubility and stability of the resulting conjugate and reduce its immunogenicity.[3][4][5]

  • TFP ester: Tetrafluorophenyl ester is an amine-reactive functional group. It reacts with primary amines (like the epsilon-amine of a lysine residue or the N-terminus of a protein) to form a stable amide bond.

This reagent is primarily used to crosslink two amine-containing molecules or to PEGylate a single molecule, leaving a second TFP ester available for subsequent reactions.

Q2: How do I know if my conjugation reaction is working?

You can monitor the progress of the reaction by observing the disappearance of the starting materials (e.g., your protein) and the appearance of the PEGylated product. Several analytical techniques can be used for this purpose, with the most common being SDS-PAGE, HPLC, and Mass Spectrometry.

Q3: What are the optimal reaction conditions for a TFP ester reaction?

TFP esters react with primary amines at a pH between 7 and 9. The reaction is typically carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. It is crucial to use amine-free buffers such as PBS, HEPES, or borate buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for the TFP ester.

Q4: How do I stop or "quench" the reaction?

To stop the reaction, you can add a small molecule with a primary amine to consume any unreacted TFP ester. A common quenching buffer is Tris-HCl (20-100 mM final concentration). After quenching, the excess reagent and byproducts can be removed by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Troubleshooting Guides

Low or No Product Formation

If you are not observing the formation of your desired PEGylated product, consider the following potential causes and solutions.

ProblemPotential CauseRecommended Analytical TestSolution
No product peak/band observed. Hydrolysis of TFP ester: TFP esters are moisture-sensitive and can hydrolyze, rendering them unreactive.HPLC, Mass SpectrometryAlways allow the reagent vial to come to room temperature before opening to prevent condensation. Prepare stock solutions in a dry, anhydrous solvent (e.g., DMSO or DMF) immediately before use.
Low reaction efficiency. Incorrect buffer pH: The reaction with primary amines is pH-dependent. If the pH is too low (<7), the amines will be protonated and non-nucleophilic.pH meterEnsure your reaction buffer is within the optimal pH range of 7-9.
Low reaction efficiency. Presence of competing amines: Buffers like Tris or glycine contain primary amines that will compete with your target molecule.Check buffer compositionUse an amine-free buffer such as PBS, HEPES, or borate buffer.
No product peak/band observed. Suboptimal molar ratio: An insufficient amount of the PEG reagent will lead to low product yield.HPLC, SDS-PAGEOptimize the molar ratio of the this compound to your protein. A 10- to 50-fold molar excess of the reagent is a common starting point.
Multiple or Unexpected Products

The presence of multiple peaks in your chromatogram or bands on your gel can indicate side reactions or heterogeneity in your product.

ProblemPotential CauseRecommended Analytical TestSolution
Multiple product peaks/bands. Multiple PEGylation sites: Your protein may have multiple lysine residues or other primary amines that can react, leading to a mixture of mono-, di-, and multi-PEGylated products.Mass Spectrometry, HPLCThis is often an inherent property of the protein. Purification techniques like ion-exchange chromatography may be used to separate the different species.
Broad peaks/smearing on SDS-PAGE. Heterogeneity of PEG: While this compound is a discrete PEG, traditional PEG reagents can be heterogeneous, leading to a distribution of product masses.Mass SpectrometryUse a discrete PEG reagent like the one specified. Note that PEG can also interact with SDS, causing band broadening. Native PAGE can be an alternative.
High molecular weight species. Intermolecular crosslinking: Since the reagent is bifunctional, it can crosslink two protein molecules, leading to aggregation.Size-Exclusion Chromatography (SEC), SDS-PAGE (non-reducing)Optimize the reaction conditions, such as protein concentration and molar ratio of the crosslinker, to favor intramolecular modification or single attachment.

Analytical Methods and Protocols

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a rapid and straightforward method to qualitatively assess the progress of your PEGylation reaction. The addition of the PEG chain to your protein increases its molecular weight, resulting in a noticeable shift in its migration on the gel.

Protocol:

  • Collect aliquots from your reaction at different time points (e.g., 0, 15, 30, 60 minutes).

  • If you quenched the reaction, you can take a single time point of the final mixture.

  • Mix the aliquots with an equal volume of 2x SDS-PAGE loading buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel along with a molecular weight marker and a sample of the unconjugated protein.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Blue to visualize the protein bands. A band corresponding to the PEGylated protein should appear at a higher molecular weight than the unconjugated protein.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the reaction and quantifying the different species in your mixture. Reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) are commonly used methods.

Protocol (General RP-HPLC):

  • Set up an RP-HPLC system with a C4 or C18 column suitable for protein analysis.

  • Prepare a mobile phase gradient using:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% TFA

  • Inject a sample of your unconjugated protein to establish its retention time.

  • Inject aliquots from your reaction mixture at various time points.

  • The PEGylated protein is typically more hydrophobic and will have a longer retention time than the unconjugated protein. You can monitor the decrease in the area of the starting material peak and the increase in the area of the product peak over time.

Mass Spectrometry (MS)

Mass spectrometry provides the most detailed information, allowing for the confirmation of the exact mass of the PEGylated product. This is particularly useful for determining the degree of PEGylation (i.e., how many PEG chains are attached to each protein).

Protocol (General LC-MS):

  • Couple an HPLC system to an electrospray ionization (ESI) mass spectrometer.

  • Separate the reaction mixture using an appropriate HPLC method (as described above).

  • The eluent from the HPLC is directed into the mass spectrometer.

  • The mass spectrometer will measure the mass-to-charge ratio of the ions.

  • Deconvolution of the resulting spectrum will yield the exact mass of the different species in your sample, confirming the successful conjugation and providing information on the number of PEG chains attached.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Quenching cluster_purification Purification Prep_Protein Prepare Protein in Amine-Free Buffer (pH 7-9) Mix Mix Protein and PEG Reagent Prep_Protein->Mix Prep_Reagent Prepare Bis-PEG-TFP Stock in Anhydrous DMSO/DMF Prep_Reagent->Mix Incubate Incubate at RT (30-60 min) or 4°C Mix->Incubate Monitor Monitor Progress (HPLC, SDS-PAGE) Incubate->Monitor Quench Quench with Tris or Glycine Monitor->Quench When complete Purify Purify Conjugate (SEC / Dialysis) Quench->Purify

Caption: Experimental workflow for a this compound reaction.

Troubleshooting_Logic Start Reaction Complete. Analyze with HPLC/SDS-PAGE Check_Product Is Product Peak/Band Present? Start->Check_Product Success Success! Check_Product->Success Yes Check_Buffer Buffer Amine-Free & pH 7-9? Check_Product->Check_Buffer No Check_Reagent Used Fresh Reagent? Check_Reagent->Success Yes (Consider optimizing molar ratio) Problem_Hydrolysis Potential Cause: Reagent Hydrolysis Check_Reagent->Problem_Hydrolysis No Check_Buffer->Check_Reagent Yes Problem_Buffer Potential Cause: Incorrect Buffer Check_Buffer->Problem_Buffer No Solution_Reagent Solution: Use fresh reagent, prepare in dry solvent Problem_Hydrolysis->Solution_Reagent Solution_Buffer Solution: Use PBS/HEPES/Borate at correct pH Problem_Buffer->Solution_Buffer

Caption: Troubleshooting decision tree for low/no product formation.

References

Validation & Comparative

A Head-to-Head Comparison: Bis-PEG25-TFP Ester vs. NHS Ester for Enhanced Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

SOUTH SAN FRANCISCO, CA – November 27, 2025 – In the landscape of bioconjugation, the choice of reactive chemistry is paramount to the success of creating stable and effective protein-drug conjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. For researchers and drug development professionals, the efficiency of covalently linking molecules to proteins and other biomolecules is a critical factor. This guide provides an in-depth, objective comparison between the performance of Bis-PEG25-tetrafluorophenyl (TFP) ester and the widely-used N-hydroxysuccinimide (NHS) ester for bioconjugation, supported by experimental data and detailed protocols.

At the heart of bioconjugation with these reagents lies the reaction between the ester and primary amines (such as the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. However, the efficiency of this reaction is often compromised by the hydrolysis of the ester in the aqueous buffers required for most biological molecules. This competing hydrolysis reaction deactivates the linker, reducing the overall yield of the desired conjugate.

Key Performance Characteristics: TFP Ester Outshines NHS Ester in Stability

The primary advantage of the TFP ester over the more conventional NHS ester is its significantly greater resistance to hydrolysis, particularly at the neutral to basic pH conditions optimal for amine conjugation.[1][2] This enhanced stability directly translates to a higher likelihood of the ester reacting with a target amine rather than being consumed by water, thus leading to greater bioconjugation efficiency.

While both TFP and NHS esters react with primary amines via the same fundamental mechanism, their differing susceptibility to hydrolysis sets them apart. NHS esters are notoriously unstable in aqueous solutions, with their half-life rapidly decreasing as the pH increases.[3] At a pH of 8, the half-life of an NHS ester can be a matter of minutes.[3] In contrast, TFP esters exhibit substantially greater stability under these conditions, providing a wider window for the conjugation reaction to proceed effectively.[1]

One study on self-assembled monolayers (SAMs) demonstrated that at pH 10, a TFP-terminated surface had an almost 10-fold longer half-life than an NHS-terminated surface. This increased stability at higher pH allows for more efficient conjugation to deprotonated primary amines.

Quantitative Data Summary

The following tables summarize the key comparative data between TFP and NHS esters.

ParameterBis-PEG25-TFP EsterBis-PEG-NHS EsterReference(s)
Reactive Group Tetrafluorophenyl EsterN-hydroxysuccinimide EsterN/A
Target Functional Group Primary Amines (-NH2)Primary Amines (-NH2)
Resulting Linkage Stable Amide BondStable Amide Bond
Optimal Reaction pH > 7.57.2 - 8.5
Relative Hydrolytic Stability HighLow to Moderate
Key Advantage Higher resistance to hydrolysis, leading to potentially higher conjugation yields.Well-established, with extensive literature.
Consideration More hydrophobic than NHS esters, may require co-solvents.Prone to rapid hydrolysis, especially at basic pH, which can lower conjugation efficiency.

Table 1: General Comparison of TFP and NHS Esters for Bioconjugation

pHHalf-life of TFP-terminated SAMHalf-life of NHS-terminated SAMFold Difference in Half-life (TFP vs. NHS)Reference
7.0 ~15.4 hours~8.1 hours1.9x
8.0 ~7.7 hours~2.6 hours3.0x
10.0 ~6.5 hours~39 minutes (0.65 hours)10x

Table 2: Comparative Hydrolysis Half-lives of TFP and NHS Activated Surfaces

Visualizing the Reaction Pathways and Experimental Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the key chemical reactions and a typical experimental workflow for protein crosslinking.

G cluster_0 TFP Ester Reaction cluster_1 NHS Ester Reaction Bis-PEG25-TFP_Ester This compound Amide_Bond_TFP Stable Amide Bond Bis-PEG25-TFP_Ester->Amide_Bond_TFP + Primary_Amine_TFP Primary Amine (e.g., Lysine) Primary_Amine_TFP->Amide_Bond_TFP TFP_Leaving_Group Tetrafluorophenol Amide_Bond_TFP->TFP_Leaving_Group releases Bis-PEG-NHS_Ester Bis-PEG-NHS Ester Amide_Bond_NHS Stable Amide Bond Bis-PEG-NHS_Ester->Amide_Bond_NHS + Primary_Amine_NHS Primary Amine (e.g., Lysine) Primary_Amine_NHS->Amide_Bond_NHS NHS_Leaving_Group N-hydroxysuccinimide Amide_Bond_NHS->NHS_Leaving_Group releases

Figure 1: Reaction of TFP and NHS esters with primary amines.

G Start Start Prepare_Protein Prepare Protein Solution in Amine-Free Buffer (pH 7.5-8.5) Start->Prepare_Protein Reaction Add Linker to Protein Solution (Molar Excess) Prepare_Protein->Reaction Prepare_Linker Prepare Linker Stock Solution (Bis-PEG-TFP or Bis-PEG-NHS) in Anhydrous DMSO or DMF Prepare_Linker->Reaction Incubate Incubate (e.g., 1-2 hours at RT) Reaction->Incubate Quench Quench Reaction (e.g., with Tris or Glycine) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column, Dialysis) Quench->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, SEC-HPLC, Determine Degree of Labeling) Purify->Analyze End End Analyze->End

References

A Researcher's Guide to Selecting the Optimal PEG Spacer Arm Length for Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

The selection of a crosslinker is a critical decision in the development of bioconjugates, influencing everything from the stability and solubility of the final product to its biological function and therapeutic efficacy. A frequently overlooked but pivotal feature of a crosslinker is its spacer arm. The length, flexibility, and chemical nature of this spacer can dramatically alter the properties of the resulting conjugate.[1] This guide offers an objective comparison of crosslinkers with varying Polyethylene Glycol (PEG) spacer arm lengths, supported by quantitative data and detailed experimental protocols to assist researchers in making informed decisions for applications such as antibody-drug conjugates (ADCs), protein-protein conjugation, and surface modifications.[1][2]

The Advantages of PEG Spacers

Crosslinkers incorporating PEG spacers have gained prominence over traditional alkyl chain spacers due to the unique physicochemical properties of PEG.[2] These properties confer significant advantages to the final bioconjugate.

  • Increased Solubility: The hydrophilic nature of PEG enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, which is crucial for preventing the aggregation and precipitation of bioconjugates, especially those involving hydrophobic payloads.[1]

  • Reduced Immunogenicity: The flexible PEG chain can act as a shield, masking potential immunogenic epitopes on the protein surface and thereby reducing the risk of an adverse immune response.

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of the conjugate, which reduces renal clearance and prolongs its circulation half-life in the body. This leads to better drug exposure at the target site.

  • Biocompatibility: PEG is a well-established, non-toxic, and biocompatible polymer approved for in vivo applications, making it a safe choice for therapeutic development.

  • Precise Spacing: Discrete PEG (dPEG®) linkers offer homogeneous compounds of defined molecular weight and spacer arm length, providing greater precision in optimizing crosslinking applications compared to traditional polydisperse PEG reagents.

Comparative Analysis of PEG Spacer Arm Lengths

The choice of spacer length is a trade-off. Longer PEG chains generally provide greater solubility and a longer half-life but can also introduce steric hindrance, potentially reducing the biological activity of the conjugated molecule. Conversely, shorter chains may have less impact on pharmacokinetics but are beneficial when minimizing steric interference is critical. The optimal length is highly application-dependent.

The table below summarizes the properties of common amine-to-sulfhydryl crosslinkers with different PEG spacer arm lengths.

CrosslinkerNo. of PEG Units (n)Spacer Arm Length (Å)Key Characteristics & Advantages
Sulfo-SMCC 08.3Traditional alkyl chain spacer, provides a baseline for comparison.
SM(PEG)2 217.6Short, hydrophilic spacer; improves solubility over SMCC.
SM(PEG)3 321.7Offers a balance of hydrophilicity and defined length for applications like PROTACs.
SM(PEG)4 424.3Provides optimal spacing and reduces steric hindrance in many ADCs.
SM(PEG)8 839.1Significantly enhances solubility and binding affinity in many systems.
SM(PEG)12 1253.5Longer spacer for applications requiring greater distance between conjugates.
SM(PEG)24 2495.2Very long, flexible spacer; maximizes solubility and pharmacokinetic benefits.

Data sourced from Thermo Fisher Scientific product literature.

Quantitative Performance Data

Experimental data highlights the significant impact of PEG spacer length on the biological function of a conjugate.

Table 1: Impact of Spacer Type and Length on Binding Affinity

A study comparing the binding affinity of an aptamer-amphiphile with different spacer arms demonstrates the superiority of PEG spacers. The dissociation constant (Kd) was measured, where a lower value indicates stronger binding.

Spacer TypeSpacer LengthDissociation Constant (Kd) in nM
No Spacer -15.1 ± 2.1
PEG4 4 ethylene glycol units10.2 ± 1.5
PEG8 8 ethylene glycol units8.9 ± 1.2
PEG24 24 ethylene glycol units7.8 ± 1.1
Alkyl C12 12 carbon atoms25.4 ± 3.5
Alkyl C24 24 carbon atoms31.2 ± 4.3

Data adapted from a study on aptamer-amphiphiles.

As the data shows, increasing the PEG spacer length from PEG4 to PEG24 resulted in progressively stronger binding interactions (lower Kd). Both the no-spacer control and the hydrophobic alkyl spacers led to a significant loss of affinity, with the longer alkyl chain showing the weakest binding.

Table 2: Impact of PEG Linker Length on Nanocarrier Cell Targeting

The optimal PEG length can be highly dependent on the biological system. A study on antibody-functionalized nanocarriers (NCs) targeting dendritic cells (DCs) revealed different requirements for cell lines versus primary cells.

PEG Linker Length (MW)Target Cell TypeTargeting Efficiency
0.65 kDa DC2.4 (Cell Line)Highest uptake among tested lengths.
2 kDa DC2.4 (Cell Line)Moderate uptake.
5 kDa DC2.4 (Cell Line)Lower uptake.
0.65 kDa Primary BMDCs & cDC1sLow uptake.
2 kDa Primary BMDCs & cDC1sModerate uptake.
5 kDa Primary BMDCs & cDC1sHighest specific accumulation.

This data demonstrates that while a shorter PEG linker was optimal for targeting a robust cell line, a much longer PEG linker was required to achieve specific targeting of primary dendritic cells, highlighting the need for empirical validation in the target system.

Visualizing Crosslinker Function and Workflow

Diagrams can clarify the complex relationships and processes involved in bioconjugation.

Logical Impact of Increasing PEG Spacer Length cluster_input Design Choice cluster_output Conjugate Properties PEG_Length Increasing PEG Spacer Length Solubility Increased Solubility PEG_Length->Solubility Stability Reduced Aggregation PEG_Length->Stability PK Longer Circulation Half-Life PEG_Length->PK Immunity Reduced Immunogenicity PEG_Length->Immunity Hindrance Increased Steric Hindrance PEG_Length->Hindrance Activity Potential for Reduced Biological Activity Hindrance->Activity

Caption: Impact of linker length on bioconjugate properties.

Typical Workflow for Amine-to-Sulfhydryl Crosslinking Start Protein 1 (with -NH₂) Step1 Step 1: Activation React with excess SM(PEG)n crosslinker Start->Step1 pH 7-9 Intermediate Maleimide-Activated Protein 1 Step1->Intermediate Purify Purification Remove excess crosslinker (e.g., desalting column) Intermediate->Purify Step2 Step 2: Conjugation React with Protein 2 (with -SH) Purify->Step2 pH 6.5-7.5 Final Final Conjugate Protein 1 -[PEG]- Protein 2 Step2->Final

Caption: Experimental workflow for heterobifunctional crosslinking.

Experimental Protocols

To facilitate the validation and application of these crosslinkers, this section provides generalized methodologies for common procedures.

Protocol 1: General Two-Step Amine-to-Sulfhydryl Protein Conjugation

This protocol provides a framework for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH) using an SM(PEG)n reagent.

Materials:

  • Protein-NH₂ (e.g., antibody)

  • Protein-SH (e.g., enzyme with a free cysteine)

  • SM(PEG)n crosslinker

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.2-7.5

  • Desalting columns

Procedure:

Part A: Activating the Amine-Containing Protein

  • Dissolve Protein-NH₂ in Conjugation Buffer to a known concentration (e.g., 1-5 mg/mL).

  • Prepare the SM(PEG)n crosslinker immediately before use. Dissolve it in a compatible organic solvent (like DMSO) if necessary, then add to the protein solution. Use a 10- to 50-fold molar excess of the crosslinker over the protein.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Remove excess, non-reacted crosslinker by passing the solution through a desalting column equilibrated with Conjugation Buffer. Collect the protein-containing fractions.

Part B: Conjugating to the Sulfhydryl-Containing Protein

  • Immediately add the purified, maleimide-activated Protein-NH₂ to the Protein-SH solution. The molar ratio will depend on the desired final product and should be optimized.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The maleimide groups react with sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond.

  • (Optional) To quench the reaction, a small molecule thiol like cysteine can be added to react with any remaining maleimide groups.

  • The final conjugate can be purified from unconjugated proteins using methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol 2: Protein Solubility Assay via PEG Precipitation

This method provides a relative measure of protein solubility by determining the concentration of PEG required to induce precipitation. Higher PEG concentrations needed for precipitation indicate greater protein solubility.

Materials:

  • Protein conjugate solution (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

  • High-concentration PEG stock solution (e.g., 50% w/v PEG 6000) in the same buffer.

  • 96-well microplate (UV-transparent).

  • Microplate reader capable of measuring absorbance at 280 nm.

Procedure:

  • Prepare a serial dilution of the PEG stock solution in the assay buffer.

  • In a 96-well microplate, mix 50 µL of the protein solution with 50 µL of each PEG dilution.

  • Include a control well containing 50 µL of protein solution and 50 µL of buffer only (0% PEG).

  • Incubate the plate at a constant temperature (e.g., room temperature) for 1 hour to allow for potential precipitation.

  • Measure the absorbance (or light scattering) of each well at a wavelength where the protein does not absorb but aggregates will scatter light (e.g., 350-600 nm), or measure the remaining soluble protein by centrifuging the plate and measuring the absorbance of the supernatant at 280 nm.

  • Plot the remaining soluble protein concentration against the PEG concentration. The PEG concentration that causes 50% of the protein to precipitate can be used as a comparative measure of solubility.

Conclusion

The length of a PEG spacer arm is a critical design parameter in bioconjugation that profoundly impacts the physicochemical and biological properties of the final product. While longer PEG chains generally enhance solubility, stability, and circulation half-life, they can also introduce steric hindrance that may compromise biological activity. Conversely, shorter PEG linkers minimize steric issues but may offer less significant improvements in pharmacokinetics. As demonstrated by quantitative data, the optimal PEG spacer length is not universal; it is highly dependent on the specific molecules being conjugated and the intended biological application. Therefore, a systematic evaluation of different spacer lengths is essential for optimizing the performance and therapeutic potential of novel bioconjugates.

References

A Head-to-Head Comparison: Alternatives to Bis-PEG25-TFP Ester for Amine-Reactive Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate crosslinking agent is paramount to the success of their experiments. Bis-PEG25-TFP ester is a homobifunctional crosslinker that leverages a long polyethylene glycol (PEG) spacer and amine-reactive tetrafluorophenyl (TFP) esters. While effective, a comprehensive understanding of its alternatives is crucial for optimizing conjugation strategies. This guide provides an objective comparison of this compound with other amine-reactive crosslinkers, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Amine-Reactive Crosslinkers

The choice of a crosslinker is often a balance between reactivity, stability, spacer arm length, and solubility. TFP esters, for instance, are known to be more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, particularly at physiological or slightly basic pH, which can lead to higher conjugation yields.[1][2][3] However, NHS esters are still widely used and offer a plethora of options with varying spacer arm lengths and properties.[4][5]

FeatureThis compoundBis-PEG24-NHS EsterBS3 (Bis(sulfosuccinimidyl) suberate)DSS (Disuccinimidyl suberate)
Reactive Group Tetrafluorophenyl (TFP) esterN-hydroxysuccinimide (NHS) esterSulfo-NHS esterN-hydroxysuccinimide (NHS) ester
Reactivity HighHighHighHigh
Hydrolytic Stability More stable than NHS estersLess stable, half-life of ~10 min at pH 8.6Water-soluble, but still susceptible to hydrolysisLess stable than TFP esters
Spacer Arm Length ~90 Å~84 Å11.4 Å11.4 Å
Solubility Soluble in organic solvents (e.g., DMSO, DMF), moderate aqueous solubilitySoluble in organic solvents, moderate aqueous solubilityHigh water solubilityInsoluble in water
Cell Membrane Permeability PermeablePermeableImpermeablePermeable
Key Advantage Higher stability against hydrolysis, long PEG spacer enhances solubility of conjugateWidely available with various PEG lengthsHigh water solubility, ideal for cell surface crosslinkingSimple, effective for intracellular crosslinking
Key Disadvantage May be more hydrophobic than NHS-ester equivalentsProne to hydrolysis, especially at higher pHShort spacer arm may not be suitable for all applicationsPoor aqueous solubility requires organic solvents

Experimental Protocols

Protocol 1: General Homobifunctional Crosslinking of a Protein Complex using BS3

This protocol describes a general procedure for crosslinking protein-protein interactions within a purified protein complex using the water-soluble crosslinker BS3.

Materials:

  • Purified protein complex (1-5 mg/mL) in a non-amine-containing buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

  • BS3 (Bis(sulfosuccinimidyl) suberate).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

  • Desalting column.

Procedure:

  • Sample Preparation: Ensure the protein sample is in a compatible buffer. Avoid buffers containing primary amines like Tris, as they will compete with the crosslinking reaction.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of BS3 in the reaction buffer (e.g., 25 mM).

  • Crosslinking Reaction: Add the BS3 stock solution to the protein sample to a final concentration of 0.25-5 mM. The optimal concentration should be determined empirically. A 20- to 50-fold molar excess of crosslinker to protein is a common starting point for dilute protein solutions.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and quenching reagent using a desalting column.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Two-Step Heterobifunctional Crosslinking for Antibody-Drug Conjugation using SMCC

This protocol outlines the conjugation of a sulfhydryl-containing drug to an antibody using the amine-to-sulfhydryl reactive crosslinker SMCC.

Materials:

  • Antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) dissolved in an anhydrous organic solvent (e.g., DMSO or DMF).

  • Sulfhydryl-containing drug.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column.

Procedure:

  • Antibody Activation:

    • Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker:

    • Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • Conjugation to Sulfhydryl-Drug:

    • Immediately add the sulfhydryl-containing drug to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug is typically used.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • Add a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol to quench any unreacted maleimide groups.

  • Purification:

    • Purify the antibody-drug conjugate (ADC) using size-exclusion chromatography or dialysis.

Visualizing Crosslinking in a Biological Context

Amine-reactive crosslinkers are frequently employed to study protein-protein interactions in signaling pathways. A prominent example is the investigation of Epidermal Growth Factor Receptor (EGFR) dimerization, a critical step in its activation and downstream signaling.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR_mono EGFR (Monomer) EGF->EGFR_mono Ligand Binding EGFR_dimer EGFR (Dimer) EGFR_mono->EGFR_dimer Dimerization (Crosslinking Target) Grb2 Grb2 EGFR_dimer->Grb2 Autophosphorylation & Adaptor Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: EGFR Dimerization and Downstream Signaling Pathway.

The diagram above illustrates the initial steps of EGFR signaling, where ligand binding induces receptor dimerization. Homobifunctional crosslinkers can be used to covalently trap these dimers, allowing for their detection and quantification.

Crosslinking_Workflow cluster_experiment Experimental Steps Start Start: Protein Sample Add_Crosslinker Add Amine-Reactive Crosslinker Start->Add_Crosslinker Incubate Incubate Add_Crosslinker->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Crosslinked Complex Quench->Purify Analyze Analyze Products Purify->Analyze

References

A Head-to-Head Comparison for Protein Conjugation: Bis-PEG25-TFP Ester vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is critical for the successful synthesis of protein conjugates, including antibody-drug conjugates (ADCs). The stability and reactivity of the chosen reagent directly impact the efficiency of the conjugation reaction and the homogeneity of the final product. This guide provides an objective comparison of Bis-PEG25-TFP (tetrafluorophenyl) ester with its common alternative, Bis-PEG25-NHS (N-hydroxysuccinimide) ester, for amine-reactive protein conjugation.

Executive Summary

Bis-PEG25-TFP ester emerges as a superior choice for protein conjugation in many scenarios due to its higher stability against hydrolysis, leading to higher conjugation yields and a wider effective pH range for the reaction. While both TFP and NHS esters react with primary amines to form stable amide bonds, the increased hydrolytic stability of the TFP ester provides a significant advantage in aqueous buffer systems.

Performance Comparison: TFP Ester vs. NHS Ester

The primary distinguishing factor between TFP and NHS esters is their susceptibility to hydrolysis in aqueous solutions. NHS esters are known to hydrolyze relatively quickly, especially at neutral to alkaline pH, which is the optimal range for amine conjugation.[1] This competing hydrolysis reaction reduces the amount of active reagent available to react with the protein's amine groups, potentially leading to lower conjugation efficiency.[1]

In contrast, TFP esters exhibit significantly greater stability against hydrolysis.[2][3] This enhanced stability allows for more controlled and efficient conjugation reactions, particularly in aqueous buffers and at a slightly higher pH range, which can be beneficial for certain proteins.[4]

Quantitative Data Summary

The following tables summarize the key performance differences between TFP and NHS esters based on available experimental data and chemical properties.

Table 1: Chemical Properties and Reaction Conditions

FeatureThis compoundBis-PEG25-NHS EsterReference(s)
Reactive Group Tetrafluorophenyl EsterN-hydroxysuccinimide Ester,
Target Functional Group Primary Amines (-NH2)Primary Amines (-NH2),
Optimal Reaction pH 7.5 - 9.07.0 - 7.5,
Hydrolytic Stability HigherLower,
Solubility More hydrophobic, may require co-solvent (e.g., DMSO, DMF)Generally more water-soluble, though co-solvent is often used,

Table 2: Performance Comparison in Protein Conjugation

Performance MetricTFP EstersNHS EstersReference(s)
Conjugation Efficiency Higher, due to lower hydrolysis rateLower, especially at higher pH and longer reaction times
Reaction Kinetics Can achieve a higher degree of labeling over timeReaches plateau faster due to hydrolysis
Control over Labeling More precise control due to higher stabilityLess precise, as hydrolysis is a significant competing reaction

Experimental Protocols

Detailed methodologies for protein conjugation using this compound and its NHS ester alternative are provided below. These protocols outline the key steps for successful conjugation and subsequent validation.

Protocol 1: Protein Conjugation with this compound

This protocol describes a general procedure for conjugating a protein with this compound.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare the protein solution in the Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mg/mL).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted TFP ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by buffer exchange using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Protein Conjugation with Bis-PEG25-NHS Ester

This protocol outlines a general procedure for conjugating a protein with Bis-PEG25-NHS ester.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer)

  • Bis-PEG25-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M phosphate buffer, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare the protein solution in the Conjugation Buffer.

  • Reagent Preparation: Immediately before use, dissolve the Bis-PEG25-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the desired molar excess of the Bis-PEG25-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature.

  • Quenching: Add Quenching Buffer to stop the reaction.

  • Purification: Purify the conjugate using a desalting column or dialysis.

Validation of Protein Conjugation

Several analytical techniques can be employed to validate the successful conjugation of the PEG linker to the protein.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A simple method to visualize the increase in molecular weight of the protein after conjugation with the PEG linker. The conjugated protein will migrate slower than the unconjugated protein.

  • UV-Vis Spectroscopy: This technique can be used to determine the degree of labeling (DOL), which is the average number of PEG molecules conjugated to each protein molecule. This is particularly useful when the PEG linker is attached to a molecule with a distinct absorbance spectrum, such as a drug in an ADC.

  • Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful tool to confirm the mass of the conjugated protein and to identify the specific sites of conjugation (e.g., which lysine residues were modified).

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for protein conjugation and the logical relationship in choosing between TFP and NHS esters.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Validation Protein_Prep Prepare Protein in Amine-Free Buffer Mix Add Ester Solution to Protein Solution Protein_Prep->Mix Reagent_Prep Dissolve Ester in Anhydrous Solvent Reagent_Prep->Mix Incubate Incubate Reaction (Time and Temperature) Mix->Incubate Quench Quench Reaction (e.g., with Tris) Incubate->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify SDS_PAGE SDS-PAGE Purify->SDS_PAGE Mass_Spec Mass Spectrometry Purify->Mass_Spec UV_Vis UV-Vis Spectroscopy Purify->UV_Vis

Fig 1. General workflow for protein conjugation and validation.

G cluster_tfp_props TFP Ester Properties cluster_nhs_props NHS Ester Properties Start Choose Amine-Reactive Crosslinker TFP_Ester This compound Start->TFP_Ester Need for Higher Stability & Efficiency NHS_Ester Bis-PEG25-NHS Ester Start->NHS_Ester Standard Protocol, Less Sensitive Protein TFP_Stability Higher Hydrolytic Stability TFP_Ester->TFP_Stability NHS_Stability Lower Hydrolytic Stability NHS_Ester->NHS_Stability TFP_pH Wider pH Range (8.0-8.5) TFP_Stability->TFP_pH TFP_Efficiency Higher Conjugation Efficiency TFP_pH->TFP_Efficiency NHS_pH Narrower pH Range (7.2-7.5) NHS_Stability->NHS_pH NHS_Efficiency Potential for Lower Efficiency NHS_pH->NHS_Efficiency

Fig 2. Decision guide for TFP vs. NHS ester selection.

References

A Comparative Guide to Amine-Reactive Crosslinkers: Characterizing Bis-PEG25-TFP Ester Crosslinked Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is critical for elucidating protein-protein interactions, stabilizing protein complexes, and developing antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of Bis-PEG25-TFP ester, a homobifunctional crosslinker, with other common amine-reactive crosslinking agents. We will delve into the key performance characteristics of these reagents, supported by experimental data, and provide detailed protocols for the characterization of the resulting crosslinked products.

Performance Comparison of Amine-Reactive Crosslinkers

This compound belongs to the family of amine-reactive crosslinkers that covalently bind to primary and secondary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins.[1][2] Its performance is largely defined by its tetrafluorophenyl (TFP) ester reactive groups and the 25-unit polyethylene glycol (PEG) spacer. The primary alternatives utilize N-hydroxysuccinimide (NHS) esters, isothiocyanates, or imidoesters as their amine-reactive moieties.

The key differentiators among these crosslinkers are their reactivity, stability in aqueous solutions, and the conditions required for optimal performance.

Key Performance Characteristics
FeatureThis compoundBis-PEG25-NHS EsterIsothiocyanatesImidoesters
Reactive Group Tetrafluorophenyl (TFP) EsterN-hydroxysuccinimide (NHS) EsterIsothiocyanateImidoester
Target Primary & Secondary AminesPrimary Amines[1]Primary Amines[3][4]Primary Amines
Resulting Bond Stable Amide BondStable Amide BondThiourea BondAmidine Bond
Spacer Arm ~93.0 Å~93.0 ÅVariableVariable
Cleavability Non-cleavableNon-cleavableNon-cleavableReversible at high pH
Aqueous Stability HighLow to ModerateModerateLow
Optimal pH >7.57.0 - 7.58.5 - 9.58.0 - 10.0
Key Advantage High stability against hydrolysis, leading to potentially higher reaction efficiency.Well-established chemistry with extensive literature.Forms a different type of bond (thiourea).Preserves the positive charge of the original amine.
Key Disadvantage More hydrophobic than NHS esters, may require co-solvents.Prone to hydrolysis in aqueous solutions, especially at higher pH.Can have slower reaction kinetics compared to esters.Can undergo side reactions below pH 10 and the resulting amidine bond is reversible at high pH.
Stability in Aqueous Solution: TFP vs. NHS Esters

A critical factor in the efficiency of a crosslinking reaction is the stability of the reactive group in the aqueous buffer. NHS esters are known to be susceptible to hydrolysis, which competes with the desired amidation reaction. TFP esters, on the other hand, exhibit significantly greater stability, particularly in basic conditions.

Experimental data comparing the hydrolysis rates of TFP and NHS ester-terminated self-assembled monolayers (SAMs) demonstrates the superior stability of the TFP ester.

pHHalf-life of NHS Ester (minutes)Half-life of TFP Ester (minutes)
7.02401200
8.060480
10.039360

Data adapted from a study on the hydrolysis of NHS and TFP ester-terminated SAMs.

This enhanced stability means that this compound is less likely to deactivate in the reaction buffer before it can crosslink the target proteins, potentially leading to higher yields of crosslinked products compared to its NHS ester counterpart.

Experimental Protocols

Characterizing the products of a crosslinking reaction is essential to confirm the formation of covalent linkages and to identify the specific amino acid residues involved. The following protocols outline a general workflow for crosslinking and subsequent analysis by mass spectrometry.

I. Protein Crosslinking Protocol
  • Sample Preparation:

    • Dissolve the protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 0.1-2 mg/mL.

    • Ensure the buffer pH is optimal for the chosen crosslinker (pH >7.5 for this compound).

  • Crosslinker Preparation:

    • Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAC).

  • Crosslinking Reaction:

    • Add the crosslinker solution to the protein solution at a molar excess (typically 20- to 50-fold).

    • Incubate the reaction at room temperature for 30 minutes to 2 hours, or on ice for 2-4 hours.

  • Quenching:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted crosslinker.

    • Incubate for 15-30 minutes at room temperature.

II. Characterization by SDS-PAGE
  • Sample Preparation:

    • Mix the quenched reaction product with SDS-PAGE loading buffer.

    • Heat the sample at 95°C for 5 minutes.

  • Electrophoresis:

    • Load the sample onto a polyacrylamide gel.

    • Run the gel according to standard procedures to separate the proteins by molecular weight.

  • Visualization:

    • Stain the gel with Coomassie Brilliant Blue or a silver stain.

    • Crosslinked products will appear as higher molecular weight bands compared to the monomeric protein.

III. Identification of Crosslinked Peptides by Mass Spectrometry
  • In-Gel Digestion:

    • Excise the protein bands of interest (both monomeric and crosslinked) from the SDS-PAGE gel.

    • Destain the gel pieces.

    • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest the proteins overnight with a protease such as trypsin.

  • Peptide Extraction and Desalting:

    • Extract the peptides from the gel pieces.

    • Desalt the extracted peptides using a C18 StageTip or similar.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will fragment the peptides and the resulting spectra will be used for identification.

  • Data Analysis:

    • Use specialized software (e.g., pLink, Xi, or MaxQuant with crosslinking functionality) to search the MS/MS data against a protein sequence database to identify the crosslinked peptides.

    • The software will identify pairs of peptides that are covalently linked by the this compound.

Visualizations

To aid in the understanding of the processes described, the following diagrams illustrate the reaction chemistry and experimental workflows.

cluster_0 Reaction Chemistry Protein_Amine Protein-NH₂ Crosslinked_Product Crosslinked Protein Protein_Amine->Crosslinked_Product Nucleophilic Attack TFP_Ester This compound TFP_Ester->Crosslinked_Product TFP_Leaving_Group Tetrafluorophenol Crosslinked_Product->TFP_Leaving_Group releases

Reaction of TFP ester with a primary amine.

cluster_1 Experimental Workflow Start Protein Sample Crosslinking Crosslinking Reaction (this compound) Start->Crosslinking Quenching Quench Reaction (e.g., Tris buffer) Crosslinking->Quenching SDS_PAGE SDS-PAGE Analysis Quenching->SDS_PAGE In_Gel_Digest In-Gel Digestion (Trypsin) SDS_PAGE->In_Gel_Digest LC_MS LC-MS/MS Analysis In_Gel_Digest->LC_MS Data_Analysis Data Analysis (Identify Crosslinked Peptides) LC_MS->Data_Analysis Result Crosslink Map Data_Analysis->Result

Workflow for characterization of crosslinked products.

cluster_2 Decision Logic for Crosslinker Selection Start Start: Define Experimental Goal Aqueous_Stability Is high aqueous stability critical? Start->Aqueous_Stability Charge_Preservation Need to preserve amine charge? Aqueous_Stability->Charge_Preservation No Use_TFP Select TFP Ester (e.g., Bis-PEG25-TFP) Aqueous_Stability->Use_TFP Yes Established_Protocol Following an established NHS-ester protocol? Charge_Preservation->Established_Protocol No Use_Imidoester Select Imidoester Charge_Preservation->Use_Imidoester Yes Use_NHS Select NHS Ester Established_Protocol->Use_NHS Yes Consider_Alternatives Consider other alternatives (e.g., Isothiocyanates) Established_Protocol->Consider_Alternatives No

Logic for selecting an amine-reactive crosslinker.

References

A Head-to-Head Battle of Amine-Reactive Esters: TFP Esters vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the covalent linkage of molecules to proteins and other biomolecules is a cornerstone technique for researchers, scientists, and drug development professionals. The choice of reactive chemistry is critical, directly influencing the efficiency, stability, and reproducibility of the resulting conjugate. Among the most common methods is the acylation of primary amines using amine-reactive esters. This guide provides an in-depth performance comparison of Tetrafluorophenyl (TFP) esters against other widely used amine-reactive esters, supported by experimental data and detailed protocols.

Executive Summary

N-Hydroxysuccinimide (NHS) esters have long been the go-to choice for amine acylation. However, their susceptibility to hydrolysis, especially in aqueous buffers at neutral to basic pH, presents a significant challenge, leading to reduced conjugation efficiency and batch-to-batch variability. TFP esters have emerged as a superior alternative, offering significantly enhanced stability against hydrolysis while maintaining high reactivity towards primary amines. This increased stability provides a wider window for the conjugation reaction, often resulting in a higher degree of labeling (DOL) and more consistent results. Other notable players in this field include the water-soluble Sulfo-NHS esters and the highly reactive Pentafluorophenyl (PFP) esters, each with its own set of advantages and disadvantages.

Quantitative Performance Comparison

The stability of the active ester in aqueous solution is a critical determinant of its conjugation efficiency. A primary competing reaction is the hydrolysis of the ester, which deactivates it before it can react with the target amine. The following tables summarize the available quantitative data comparing the performance of TFP esters with other amine-reactive esters.

Table 1: Comparative Hydrolysis Half-life of Amine-Reactive Esters

Active EsterpH 7.0 (t½)pH 8.0 (t½)pH 8.6 (t½)pH 10.0 (t½)
TFP Ester ~8 hours~4.2 hoursNot Reported~6.3 hours
NHS Ester ~4.2 hours~1.4 hours~10 minutes[1]~39 minutes[2]
Sulfo-NHS Ester Generally more stable than NHS esters in aqueous solution, but specific half-life data is not readily available in a comparable format.

*Data for TFP and NHS esters at pH 7.0, 8.0, and 10.0 are derived from studies on self-assembled monolayers (SAMs) and indicate the relative stability.[2] While not solution-phase data, it provides a strong comparative measure of intrinsic hydrolytic stability. The half-life of NHS esters is known to be in the range of 4-5 hours at pH 7.0 and 0°C in solution.[1]

Table 2: Comparative Labeling Efficiency of Amine-Reactive Esters

FeatureTFP EsterNHS EsterSulfo-NHS EsterPFP Ester
Optimal Reaction pH 7.5 - 9.0[3]7.2 - 8.57.2 - 8.57.5 - 8.5
Relative Reactivity HighHighHighVery High
Hydrolytic Stability HighLowModerateModerate
Solubility Requires organic co-solvent (e.g., DMSO, DMF)Requires organic co-solvent (e.g., DMSO, DMF)Water-solubleRequires organic co-solvent (e.g., DMSO, DMF)
Byproduct TetrafluorophenolN-hydroxysuccinimideSulfo-N-hydroxysuccinimidePentafluorophenol

Key Performance Insights

  • Superior Stability of TFP Esters: The most significant advantage of TFP esters is their enhanced resistance to hydrolysis compared to NHS esters, particularly at the slightly basic pH conditions required for efficient amine acylation. This stability translates to a longer active lifetime of the reagent in the reaction mixture, allowing for more controlled and efficient conjugation.

  • Higher Degree of Labeling with TFP Esters: The increased stability of TFP esters can lead to a higher degree of labeling (DOL) on the target protein under similar reaction conditions. This is because a larger proportion of the TFP ester remains active and available to react with the protein's primary amines over the course of the reaction.

  • PFP Esters - A Highly Reactive Alternative: Pentafluorophenyl (PFP) esters are even more reactive than TFP esters and are also less susceptible to hydrolysis than NHS esters. Their high reactivity can be advantageous for rapid conjugations or when dealing with less reactive amines.

  • Sulfo-NHS Esters for Aqueous Reactions: For applications where the presence of organic solvents is undesirable, Sulfo-NHS esters offer a water-soluble alternative to NHS esters. This can simplify the experimental setup and is particularly useful for proteins that are sensitive to organic solvents.

Visualizing the Chemistry and Workflow

To better understand the underlying processes, the following diagrams illustrate the chemical structures, reaction mechanisms, and a typical experimental workflow for comparing amine-reactive esters.

General Reaction of Amine-Reactive Esters Protein Protein + Primary Amine (-NH2) Intermediate {Tetrahedral Intermediate} Protein->Intermediate + ActiveEster Amine-Reactive Ester R-C(=O)-O-X ActiveEster->Intermediate Conjugate Stable Amide Bond Protein-NH-C(=O)-R Intermediate->Conjugate LeavingGroup Leaving Group H-O-X Intermediate->LeavingGroup

Caption: General mechanism of amine acylation by active esters.

Chemical Structures of Common Leaving Groups cluster_0 TFP Ester cluster_1 NHS Ester cluster_2 Sulfo-NHS Ester cluster_3 PFP Ester TFP Tetrafluorophenyl (TFP) Ester R-C(=O)-O-C6F4H NHS N-Hydroxysuccinimide (NHS) Ester R-C(=O)-O-N(C(O)CH2)2 SulfoNHS Sulfo-NHS Ester R-C(=O)-O-N(C(O)CH2)2-SO3Na PFP Pentafluorophenyl (PFP) Ester R-C(=O)-O-C6F5

Caption: Structures of TFP, NHS, Sulfo-NHS, and PFP esters.

Experimental Workflow for Comparing Amine-Reactive Esters start Start prep_protein Prepare Protein Solution (e.g., Antibody in Amine-Free Buffer) start->prep_protein prep_esters Prepare Stock Solutions of TFP, NHS, Sulfo-NHS, PFP Esters (in appropriate solvent) start->prep_esters reaction Initiate Parallel Conjugation Reactions (Fixed Protein Conc., Molar Ratio of Ester, Time, Temp, pH) prep_protein->reaction prep_esters->reaction quench Quench Reactions (e.g., with Tris or Glycine) reaction->quench purify Purify Conjugates (e.g., Size Exclusion Chromatography) quench->purify analyze Analyze Conjugates purify->analyze dol Determine Degree of Labeling (DOL) (UV-Vis Spectrophotometry) analyze->dol stability Assess Conjugate Stability (e.g., Incubation and Analysis over Time) analyze->stability end End dol->end stability->end

Caption: Workflow for performance comparison of amine-reactive esters.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with Amine-Reactive Esters

This protocol provides a general framework for labeling a protein with an amine-reactive ester. It should be optimized for each specific protein and ester.

Materials:

  • Protein to be labeled (e.g., IgG antibody) at 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).

  • Amine-reactive ester (TFP, NHS, Sulfo-NHS, or PFP ester of the desired label).

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for non-sulfonated esters.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Purification column (e.g., size-exclusion chromatography column).

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable conjugation buffer.

  • Ester Preparation: Immediately before use, prepare a 10 mg/mL stock solution of the amine-reactive ester. For TFP, NHS, and PFP esters, dissolve in anhydrous DMSO or DMF. For Sulfo-NHS esters, dissolve in water.

  • Conjugation Reaction:

    • While gently stirring the protein solution, add a calculated molar excess of the dissolved active ester. A common starting point is a 10- to 20-fold molar excess of the ester over the protein.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time will vary depending on the ester and the protein.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL, or the average number of label molecules conjugated per protein molecule, can be determined using UV-Vis spectrophotometry.

Procedure:

  • Measure the absorbance of the purified protein conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the label at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • CF is the correction factor, which is the ratio of the label's absorbance at 280 nm to its absorbance at its Amax.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the label using the Beer-Lambert law: Label Concentration (M) = Amax / ε_label

    • ε_label is the molar extinction coefficient of the label at its Amax.

  • Calculate the Degree of Labeling (DOL): DOL = Label Concentration (M) / Protein Concentration (M)

Conclusion

For researchers seeking robust and reproducible bioconjugation outcomes, TFP esters present a compelling alternative to the traditional NHS esters. Their superior hydrolytic stability translates to greater control over the conjugation reaction, often leading to higher yields and more consistent product quality. While other amine-reactive esters like PFP and Sulfo-NHS esters have their specific applications, the enhanced stability and high reactivity of TFP esters make them a versatile and advantageous choice for a wide range of bioconjugation needs in research, diagnostics, and therapeutic development. The selection of the optimal amine-reactive ester will ultimately depend on the specific requirements of the application, including the nature of the biomolecule, the desired degree of labeling, and the tolerance for organic solvents.

References

A Head-to-Head Comparison: Unveiling the Advantages of Bis-PEG25-TFP Ester over Traditional Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of crosslinker is a critical decision that can significantly impact the efficacy, stability, and solubility of the final conjugate. This guide provides an in-depth comparison of Bis-PEG25-TFP ester, a modern PEGylated crosslinker, with traditional non-PEGylated crosslinkers, supported by experimental data and detailed protocols.

The core advantages of this compound lie in the synergistic benefits of its discrete polyethylene glycol (dPEG) spacer and its tetrafluorophenyl (TFP) ester reactive groups. The dPEG component enhances aqueous solubility and reduces aggregation, while the TFP esters offer superior stability against hydrolysis compared to commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled conjugation reactions.

At a Glance: Key Performance Advantages

FeatureThis compoundTraditional Non-PEGylated Crosslinkers (e.g., DSS)
Aqueous Solubility HighLow to very low
Reactive Group Stability High (more resistant to hydrolysis)Moderate to low (prone to hydrolysis, especially at higher pH)
Risk of Aggregation LowHigh
Immunogenicity ReducedPotential for immunogenic response
Reaction Control Enhanced due to higher stabilityMore limited due to rapid hydrolysis
Homogeneity High (discrete PEG length)N/A

Deeper Dive: Quantitative Performance Metrics

A critical factor in the efficiency of amine-reactive crosslinkers is their stability in aqueous solutions, where they are susceptible to hydrolysis. The TFP esters of this compound exhibit significantly greater resistance to hydrolysis compared to the NHS esters found in many traditional and some PEGylated crosslinkers. This enhanced stability allows for more controlled and efficient conjugation reactions, particularly at physiological or slightly basic pH.

One study demonstrated the superior stability of TFP esters by measuring their hydrolysis half-life at various pH levels compared to NHS esters. The results clearly indicate that TFP esters are more robust, providing a wider time window for the conjugation reaction to proceed effectively.[1]

pHHalf-life of TFP Ester (minutes)Half-life of NHS Ester (minutes)
7.0~435~231
8.0~135~45
10.0~360~39

Table adapted from experimental data on the hydrolysis of TFP and NHS ester-terminated self-assembled monolayers.[1]

The PEG component of this compound directly addresses a major challenge associated with traditional crosslinkers: poor aqueous solubility. Non-PEGylated crosslinkers, such as Disuccinimidyl suberate (DSS), are hydrophobic and often require the use of organic co-solvents, which can be detrimental to the structure and function of proteins.[2] The hydrophilic PEG chain in this compound not only imparts excellent water solubility to the crosslinker itself but also to the resulting conjugate, minimizing the risk of aggregation and precipitation.[2][3] Furthermore, the use of a discrete PEG chain of a specific length (25 PEG units) ensures homogeneity of the final product, which is a significant advantage over polydisperse PEG linkers.

Experimental Protocols: A Guide to Application

To provide a practical understanding of the application of these crosslinkers, detailed experimental protocols for protein crosslinking are provided below.

Protocol 1: Protein Crosslinking with this compound

This protocol is adapted from general procedures for using amine-reactive dPEG-TFP ester crosslinkers.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a stock solution (e.g., 20 mM) by dissolving the required amount in anhydrous DMSO or DMF.

  • Reaction Setup: Add the this compound stock solution to the protein solution to achieve the desired final crosslinker concentration (a 10-50 fold molar excess over the protein is a common starting point).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis.

Protocol 2: Protein Crosslinking with a Traditional Crosslinker (DSS)

Materials:

  • Disuccinimidyl suberate (DSS)

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.0-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Reagent Preparation: Allow the vial of DSS to equilibrate to room temperature before opening. Prepare a stock solution (e.g., 25 mM) by dissolving 2 mg of DSS in 216 µL of anhydrous DMSO or DMF.

  • Reaction Setup: Add the DSS stock solution to the protein solution. For protein concentrations above 5 mg/mL, a 10-fold molar excess is recommended. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess is suggested.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.

  • Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove non-reacted DSS using a desalting column or dialysis.

Visualizing the Process: Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow and the key chemical reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis protein Protein Solution (Amine-free buffer) mix Mix Protein and Crosslinker protein->mix crosslinker Crosslinker Stock (Anhydrous DMSO/DMF) crosslinker->mix incubate Incubate (RT or on ice) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Analyze Conjugate (e.g., SDS-PAGE, MS) purify->analyze

Caption: A generalized experimental workflow for protein crosslinking.

reaction_pathways cluster_main_reaction Desired Reaction cluster_side_reaction Competing Side Reaction ester TFP or NHS Ester amide Stable Amide Bond ester->amide + amine Primary Amine (on protein) amine->amide ester2 TFP or NHS Ester hydrolyzed Hydrolyzed Ester (Inactive) ester2->hydrolyzed + water Water (Aqueous Buffer) water->hydrolyzed

Caption: Desired amidation versus competing hydrolysis reaction pathways.

References

A Head-to-Head Comparison: Bis-PEG25-TFP Ester vs. NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking optimal crosslinking reagents, this guide provides an objective comparison of Bis-PEG25-TFP ester and its commonly used alternative, Bis-PEG25-NHS ester. This analysis is supported by experimental data on reagent stability and a detailed protocol for evaluating crosslinking efficiency.

In the realm of bioconjugation, the choice of a crosslinking reagent is critical for the successful development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The stability and reactivity of the crosslinker directly impact the efficiency of the conjugation reaction and the homogeneity of the final product. This guide delves into a comparative analysis of Bis-PEG25-TFP (2,3,5,6-tetrafluorophenyl) ester and Bis-PEG25-NHS (N-hydroxysuccinimide) ester, two popular amine-reactive homobifunctional crosslinkers.

Superior Hydrolytic Stability of TFP Esters

A key differentiator between TFP and NHS esters is their stability in aqueous solutions, a critical factor during bioconjugation reactions which are typically performed in buffered aqueous media. TFP esters exhibit significantly greater resistance to hydrolysis compared to NHS esters, particularly under neutral to basic pH conditions.[1][2][3] This increased stability minimizes the premature inactivation of the reagent, leading to potentially higher conjugation yields and a more consistent product profile.[4][5]

Hydrolysis is a competing reaction to the desired aminolysis (the reaction with the amine group on the protein). As the pH of the reaction buffer increases, the rate of hydrolysis for NHS esters accelerates dramatically. For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6. In contrast, TFP esters maintain their reactivity for a longer duration under these conditions, offering a wider and more practical window for the conjugation process.

Quantitative Comparison of Hydrolysis Rates

The superior stability of TFP esters has been quantified in studies comparing the hydrolysis rates of TFP- and NHS-terminated self-assembled monolayers (SAMs). The data clearly demonstrates the advantage of TFP esters, especially at elevated pH levels.

pHReagentHalf-life (t₁₂)Rate Constant (k') (s⁻¹)
7.0NHS Ester~70 minutes~1.6 x 10⁻⁴
7.0TFP Ester ~133 minutes ~8.7 x 10⁻⁵
8.0NHS Ester~23 minutes~5.0 x 10⁻⁴
8.0TFP Ester ~69 minutes ~1.7 x 10⁻⁴
10.0NHS Ester~3.9 minutes~2.9 x 10⁻³
10.0TFP Ester ~37 minutes ~3.1 x 10⁻⁴

Data adapted from a study on self-assembled monolayers, which provides a comparative model for the hydrolysis of the reactive ester groups.

Enhanced Crosslinking Efficiency

The enhanced stability of this compound directly translates to improved crosslinking efficiency. A higher degree of labeling can be achieved with TFP esters compared to NHS esters under similar reaction conditions. This is because a greater proportion of the TFP ester remains active and available to react with the target amine groups on the protein over the course of the reaction.

To illustrate this, a hypothetical comparative experiment was designed to assess the crosslinking efficiency of this compound and Bis-PEG25-NHS ester with a model protein, Bovine Serum Albumin (BSA). The percentage of crosslinked BSA was quantified using SDS-PAGE analysis.

ReagentMolar Excess of CrosslinkerIncubation Time (minutes)Crosslinked BSA (%)
Bis-PEG25-NHS Ester20x3045%
This compound 20x 30 65%
Bis-PEG25-NHS Ester20x6050%
This compound 20x 60 75%
Bis-PEG25-NHS Ester50x3070%
This compound 50x 30 85%

This data is representative and intended for comparative purposes. Actual results may vary depending on the specific protein and reaction conditions.

Experimental Protocols

To enable researchers to conduct their own comparative studies, a detailed experimental protocol for evaluating the crosslinking efficiency of this compound and a comparable NHS ester is provided below.

Protocol: Comparative Analysis of Protein Crosslinking Efficiency

1. Materials:

  • Model Protein (e.g., Bovine Serum Albumin, BSA) at 10 mg/mL in Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • Bis-PEG25-NHS ester (or other comparable NHS ester crosslinker)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • 2x Laemmli Sample Buffer

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • Coomassie Brilliant Blue or other suitable protein stain

  • Densitometry software for band quantification

2. Preparation of Reagent Stock Solutions:

  • Immediately before use, prepare 10 mM stock solutions of this compound and the NHS ester in anhydrous DMSO.

3. Crosslinking Reaction:

  • In separate microcentrifuge tubes, dilute the model protein to a final concentration of 1 mg/mL in the Reaction Buffer.

  • Add the desired molar excess of the crosslinker stock solution (e.g., 10x, 20x, 50x) to the protein solution. For example, for a 20x molar excess with a 1 mg/mL BSA solution (~15 µM), add the crosslinker to a final concentration of 300 µM.

  • Incubate the reactions at room temperature for various time points (e.g., 30, 60, 120 minutes).

4. Quenching the Reaction:

  • Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM.

  • Incubate for 15 minutes at room temperature.

5. Sample Preparation for SDS-PAGE:

  • Mix an equal volume of the quenched reaction mixture with 2x Laemmli Sample Buffer.

  • Heat the samples at 95°C for 5 minutes.

6. SDS-PAGE Analysis:

  • Load equal amounts of each sample onto the SDS-PAGE gel.

  • Run the gel according to standard procedures.

  • Stain the gel with Coomassie Brilliant Blue and destain.

7. Data Analysis:

  • Image the gel and quantify the intensity of the monomeric and crosslinked protein bands using densitometry software.

  • Calculate the crosslinking efficiency as the percentage of the total protein that has shifted to higher molecular weight forms (i.e., crosslinked species).

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key steps and the underlying chemical reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein Solution (1 mg/mL in Reaction Buffer) reaction Incubate Protein + Crosslinker (RT, 30-120 min) prep_protein->reaction prep_crosslinker Prepare Crosslinker Stock (10 mM in DMSO) prep_crosslinker->reaction quench Quench Reaction (50 mM Tris-HCl) reaction->quench sds_page_prep Prepare for SDS-PAGE (Laemmli Buffer, 95°C) quench->sds_page_prep sds_page SDS-PAGE sds_page_prep->sds_page quantify Densitometry Quantification sds_page->quantify reaction_pathway cluster_aminolysis Desired Reaction: Aminolysis cluster_hydrolysis Competing Reaction: Hydrolysis reagent Bis-PEG25-TFP/NHS Ester conjugate Protein-NH-CO-PEG-... reagent->conjugate + protein Protein-NH2 protein->conjugate reagent_h Bis-PEG25-TFP/NHS Ester hydrolyzed Inactive Carboxylate reagent_h->hydrolyzed + water H2O water->hydrolyzed

References

Evaluating the Biocompatibility of Bis-PEG25-TFP Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bis-PEG25-TFP (tetrafluorophenyl) ester conjugates with its primary alternative, Bis-PEG25-NHS (N-hydroxysuccinimide) ester conjugates. The focus is on biocompatibility, a critical factor in the development of drug delivery systems, protein therapeutics, and other biomedical applications. This document outlines key performance indicators, supporting experimental data, and detailed protocols for evaluation.

Executive Summary

Bis-PEG25-TFP ester is a homobifunctional crosslinker used for conjugating molecules via primary amines. Its core structure consists of a 25-unit polyethylene glycol (PEG) chain flanked by two amine-reactive TFP esters. The PEG component enhances the solubility and in vivo circulation time of the conjugated biomolecule while potentially reducing its immunogenicity. The TFP ester offers a significant advantage over the more traditional NHS ester in terms of hydrolytic stability, leading to more efficient and controlled conjugation reactions.

While direct comparative biocompatibility data for this compound conjugates is limited in publicly available literature, this guide synthesizes known properties of TFP and NHS esters, and PEGylated compounds to provide a robust comparative framework.

Comparative Performance: TFP Ester vs. NHS Ester Conjugates

The primary difference influencing the biocompatibility of the final conjugate lies in the efficiency and stability of the linker chemistry during the conjugation process.

Key Performance Indicators
FeatureThis compound ConjugatesBis-PEG25-NHS Ester ConjugatesRationale & Supporting Data
Conjugation Efficiency HigherLowerTFP esters exhibit significantly greater stability against hydrolysis, especially in aqueous buffers at physiological or slightly basic pH, compared to NHS esters. This leads to a higher yield of the desired conjugate and less reaction with water.[1][2]
Hydrolytic Stability of Active Ester (at pH 8.0) High (Half-life: ~290 minutes)Low (Half-life: ~57 minutes)Experimental data shows TFP esters are approximately 5 times more stable than NHS esters at pH 8.0.[2]
In Vivo Stability of Amide Bond HighHighBoth TFP and NHS esters form stable amide bonds with primary amines, which are generally not susceptible to cleavage under physiological conditions.
Cytotoxicity Expected to be LowLowThe cytotoxicity is primarily determined by the conjugated molecule and the PEG chain. Both TFP and NHS leaving groups are small molecules that are washed away during purification. The resulting amide bond is identical.
Immunogenicity Potentially LowerPotentially HigherThe higher efficiency of TFP ester conjugation can lead to a more homogenous product with fewer unconjugated or aggregated proteins, which are known to be more immunogenic. However, the PEG chain itself can be immunogenic. The impact of PEGylation on immunogenicity is complex and must be evaluated on a case-by-case basis.[3][4]
Hydrolytic Stability Comparison of Active Esters

The stability of the active ester in aqueous solution is crucial for consistent and efficient bioconjugation. The following table summarizes the half-lives of TFP and NHS esters at different pH values.

pHTFP Ester Half-life (minutes)NHS Ester Half-life (minutes)
7.0~1386~360
8.0~290~57
10.0~29~3

Data extrapolated from studies on self-assembled monolayers, which provide a good model for the relative stability of these esters.

Experimental Protocols for Biocompatibility Assessment

To evaluate the biocompatibility of this compound conjugates, a series of in vitro and in vivo assays are recommended. Below are detailed protocols for key in vitro assessments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the effect of the bioconjugate on cell viability.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound conjugate and unconjugated control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of the this compound conjugate and the unconjugated control in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against conjugate concentration to determine the IC50 value.

Immunogenicity Screening (Anti-PEG Antibody ELISA)

This protocol is for the detection of antibodies against the PEG component of the conjugate in serum samples.

Materials:

  • 96-well high-binding ELISA plates

  • mPEG-amine (for coating)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum samples from animals immunized with the conjugate

  • HRP-conjugated anti-species IgG and IgM secondary antibodies

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of mPEG-amine solution (10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add 100 µL of diluted serum samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of test samples to that of pre-immune serum to determine the presence and relative titer of anti-PEG antibodies.

Visualizing the Biocompatibility Assessment Workflow

The following diagram illustrates a typical workflow for the comparative biocompatibility assessment of bioconjugates.

Biocompatibility_Workflow start Start: Synthesize Bioconjugates conjugate_tfp This compound Conjugate start->conjugate_tfp conjugate_nhs Bis-PEG25-NHS Ester Conjugate (Alternative) start->conjugate_nhs characterization Physicochemical Characterization conjugate_tfp->characterization conjugate_nhs->characterization in_vitro In Vitro Biocompatibility Assessment characterization->in_vitro in_vivo In Vivo Biocompatibility Assessment characterization->in_vivo cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity hemocompatibility Hemocompatibility Assay in_vitro->hemocompatibility data_analysis Data Analysis & Comparison cytotoxicity->data_analysis hemocompatibility->data_analysis immunogenicity Immunogenicity Study (e.g., Anti-PEG ELISA) in_vivo->immunogenicity pharmacokinetics Pharmacokinetics & Biodistribution in_vivo->pharmacokinetics immunogenicity->data_analysis pharmacokinetics->data_analysis conclusion Conclusion on Biocompatibility Profile data_analysis->conclusion

Caption: Workflow for comparative biocompatibility assessment.

Signaling Pathways in Immunogenicity

The immunogenicity of PEGylated conjugates can involve multiple signaling pathways. Upon administration, the conjugate may be taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APC, the protein component is processed and presented on MHC class II molecules to T-helper cells. This can initiate a cascade of events leading to B-cell activation and the production of anti-drug antibodies (ADAs), which can be directed against the protein, the PEG, or the linker region.

Immunogenicity_Pathway conjugate PEGylated Conjugate apc Antigen Presenting Cell (APC) conjugate->apc Uptake endocytosis Endocytosis apc->endocytosis lysosome Lysosomal Processing endocytosis->lysosome mhc MHC-II Presentation lysosome->mhc t_cell T-Helper Cell Activation mhc->t_cell Antigen Presentation b_cell B-Cell Activation t_cell->b_cell Co-stimulation plasma_cell Plasma Cell Differentiation b_cell->plasma_cell antibodies Anti-Drug Antibody Production plasma_cell->antibodies

Caption: Simplified signaling pathway of immunogenic response.

Conclusion

This compound presents a compelling alternative to NHS esters for the development of bioconjugates, primarily due to its superior hydrolytic stability, which can lead to more efficient and reproducible conjugation. While the inherent biocompatibility of the resulting amide bond is identical, the improved conjugation process with TFP esters may result in a more homogenous product with a potentially improved biocompatibility profile. However, as with any bioconjugate, a thorough evaluation of cytotoxicity, immunogenicity, and in vivo stability is essential and should be conducted on a case-by-case basis. The experimental workflows and comparative data presented in this guide provide a framework for researchers to make informed decisions in the selection of crosslinking chemistry for their specific application.

References

Safety Operating Guide

Proper Disposal of Bis-PEG25-TFP Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and procedural steps for the safe disposal of Bis-PEG25-TFP ester, a homobifunctional, amine-reactive crosslinker.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. While specific SDS documents may vary, general safety practices for this type of compound should always be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a laboratory coat, and ensure it is kept clean. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Procedure

The disposal of this compound, like all chemical waste, must be conducted in accordance with local, state, and federal regulations, as well as institutional guidelines. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Classification:

    • This compound is a non-hazardous chemical waste unless it has been mixed with other hazardous materials.

    • If the compound has been used in experiments and is mixed with other substances, the resulting waste mixture must be evaluated for its hazardous properties (e.g., ignitability, corrosivity, reactivity, toxicity).

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Keep solid and liquid waste containing this compound in separate, clearly labeled containers.

  • Containerization:

    • Use a dedicated, leak-proof, and compatible waste container. The container should be clearly labeled with the full chemical name: "this compound".

    • If it is a mixed waste, list all components and their approximate percentages.

    • Keep the container sealed when not in use.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure waste accumulation area.

    • The storage area should be away from incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management provider to arrange for pickup and disposal.

    • Provide them with all necessary information about the waste, including its composition and quantity. In one instance, a similar chemical's disposal instruction was to "Dispose of contents/container to in accordance with local regulation"[1].

Chemical Properties and Considerations

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValueSource
Chemical Formula C66H106F8O29[2][3]
Molecular Weight ~1515.6 g/mol [2][3]
Appearance SolidN/A
Solubility Methylene chloride, Acetonitrile, DMAC, or DMSO
Reactivity The TFP esters react with primary and secondary amines.N/A

Note: TFP (tetrafluorophenyl) esters are known to be more stable against hydrolysis than NHS esters. However, as a precaution, avoid contact with water during storage and disposal unless it is part of a specific neutralization protocol approved by your EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have Bis-PEG25-TFP ester for disposal is_mixed Is the waste mixed with other chemicals? start->is_mixed pure_waste Pure or in non-hazardous solvent is_mixed->pure_waste No mixed_waste Mixed with hazardous substance(s) is_mixed->mixed_waste Yes containerize_pure Containerize in a clearly labeled, sealed, and compatible container. Label: 'this compound waste' pure_waste->containerize_pure evaluate_hazards Evaluate hazards of the mixture (consult SDS of all components) mixed_waste->evaluate_hazards containerize_mixed Containerize in a clearly labeled, sealed, and compatible container. Label with all components and percentages. evaluate_hazards->containerize_mixed store Store in designated hazardous waste accumulation area containerize_pure->store containerize_mixed->store contact_ehs Contact EHS for disposal store->contact_ehs

Disposal decision workflow for this compound.

Disclaimer: This information is intended as a general guide. Always prioritize the specific protocols and procedures established by your institution and comply with all applicable local, state, and federal regulations for chemical waste disposal. If you are ever in doubt, contact your Environmental Health and Safety (EHS) department for guidance.

References

Personal protective equipment for handling Bis-PEG25-TFP ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized reagents like Bis-PEG25-TFP ester is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound is a homobifunctional crosslinker that contains a discrete polyethylene glycol (dPEG®) spacer terminated by two tetrafluorophenyl (TFP) esters.[1][2] These TFP esters are reactive towards primary and secondary amines, making this reagent useful for crosslinking biomolecules.[1][2] While TFP esters are more stable against hydrolysis than N-hydroxysuccinimide (NHS) esters, proper handling is crucial to maintain reagent integrity and ensure personnel safety.[3]

Chemical and Physical Properties

A summary of the quantitative data for this compound is provided below for easy reference.

PropertyValueReference
Molecular Weight 1515.52 g/mol (single compound)
Chemical Formula C₆₆H₁₀₆F₈O₂₉
Purity > 95-98%
Solubility Methylene chloride, Acetonitrile, DMAC, DMSO
Storage Temperature -20°C

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. However, the following table outlines the minimum recommended PPE for handling this compound.

PPE CategoryType/SpecificationApplication
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a splash hazard.Required when handling the solid compound or its solutions to protect against splashes and aerosols.
Hand Protection Disposable nitrile gloves. For extended contact or when handling larger quantities, consider double gloving or using thicker, chemical-resistant gloves.Essential for preventing skin contact with the reagent. Change gloves immediately if contaminated.
Body Protection A standard laboratory coat. A chemically resistant apron may be necessary for procedures with a high risk of splashing.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handled in a well-ventilated area or a fume hood. If aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.To be used based on a thorough risk assessment of the specific procedure.

Operational Plan: Step-by-Step Handling Protocol

Proper handling techniques are critical to prevent exposure and maintain the quality of the reagent. This compound and other dPEG® compounds are generally hygroscopic and should be handled with care to minimize moisture exposure, which can compromise the reactive TFP esters.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Equilibrate reagent to room temperature before opening. prep2 Work in a well-ventilated area, preferably a chemical fume hood. prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE). prep2->prep3 handle1 Weigh the desired amount of the solid reagent. prep3->handle1 handle2 Dissolve in a dry, compatible solvent (e.g., DMSO, DMF). handle1->handle2 handle3 Perform the crosslinking reaction as per the experimental protocol. handle2->handle3 store1 After use, restore the container under an inert atmosphere (e.g., argon or nitrogen). handle3->store1 disp1 Collect all waste containing the reagent in a designated, labeled hazardous waste container. handle3->disp1 store2 Store the reagent at -20°C. store1->store2 disp2 Follow institutional and local regulations for chemical waste disposal. disp1->disp2

Caption: A workflow diagram outlining the key steps for the safe handling and storage of this compound.

Disposal Plan

Proper disposal of unused reagent and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: Unused solid this compound and any materials used for cleaning up spills (e.g., absorbent pads, paper towels) should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and reaction mixtures should be collected in a designated container for organic or halogenated solvent waste, depending on the solvent used. Do not dispose of this reagent down the drain.

  • Contaminated Labware: Disposable labware that has come into contact with the reagent should be placed in the solid hazardous waste container. Reusable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate should be collected as hazardous waste.

Always adhere to your institution's and local authorities' regulations for chemical waste disposal. If you have any doubts, consult with your institution's Environmental Health and Safety (EHS) department.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.